Benzo[b]thiophene-6-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOWIYNQUFRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213295 | |
| Record name | Benzo(b)thiophene-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-80-7 | |
| Record name | Benzo(b)thiophene-6-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Formylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: 6-Formylbenzo[b]thiophene is a pivotal heterocyclic aldehyde that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique electronic properties, stemming from the fusion of a benzene ring with a thiophene moiety bearing an electron-withdrawing formyl group, make it a subject of significant interest in medicinal chemistry and materials science. This comprehensive technical guide provides an in-depth exploration of the physicochemical characteristics of 6-formylbenzo[b]thiophene, including its synthesis, spectroscopic profile, structural features, and reactivity. Detailed experimental protocols and data are presented to equip researchers with the practical knowledge required for its effective utilization in their scientific endeavors.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic motif found in numerous pharmaceuticals and organic materials. The fusion of a thiophene ring with a benzene ring imparts a unique combination of aromaticity, rigidity, and electronic properties. The sulfur atom in the thiophene ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. Consequently, benzo[b]thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2].
The introduction of a formyl group at the 6-position of the benzo[b]thiophene scaffold, yielding 6-formylbenzo[b]thiophene, further enhances its synthetic utility. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Understanding the fundamental physicochemical properties of this key intermediate is paramount for its effective application in drug discovery and materials science.
Synthesis of 6-Formylbenzo[b]thiophene: A Practical Approach
The synthesis of 6-formylbenzo[b]thiophene can be achieved through various synthetic routes. One common and effective method is the Vilsmeier-Haack formylation of a suitable benzo[b]thiophene precursor. The regioselectivity of this reaction is highly dependent on the electronic nature and position of existing substituents on the benzo[b]thiophene ring.
Vilsmeier-Haack Formylation of Benzo[b]thiophene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).
While the formylation of unsubstituted benzo[b]thiophene often leads to a mixture of isomers, with the 3-formyl derivative being a major product, specific reaction conditions or the presence of directing groups can influence the regioselectivity to favor other positions. For instance, the formylation of 4-methoxybenzo[b]thiophene has been shown to yield the 7-formyl derivative, highlighting the directing effect of the methoxy group[3].
A plausible synthetic route to 6-formylbenzo[b]thiophene could involve the formylation of a 6-substituted benzo[b]thiophene precursor that directs the electrophilic attack to the desired position, followed by subsequent functional group manipulation if necessary. A general procedure for the Vilsmeier-Haack formylation is outlined below.
Experimental Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize a formyl-substituted benzo[b]thiophene. This is a general protocol that may require optimization for the specific synthesis of the 6-formyl isomer.
Materials:
-
Substituted or unsubstituted benzo[b]thiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting benzo[b]thiophene derivative in anhydrous DCM or DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C to pre-form the Vilsmeier reagent.
-
Add the Vilsmeier reagent dropwise to the cooled solution of the benzo[b]thiophene derivative.
-
Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired formylbenzo[b]thiophene.
References
- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
A Technical Guide to the Spectroscopic Characterization of Benzo[b]thiophene-6-carbaldehyde
Introduction: The Structural Significance of Benzo[b]thiophene-6-carbaldehyde
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced organic materials.[1] Its derivatives are central to drugs like the selective estrogen receptor modulator Raloxifene™ and the 5-lipoxygenase inhibitor Zileuton™.[1] The introduction of a carbaldehyde group onto this scaffold, specifically at the 6-position, creates a versatile synthetic intermediate.[2] The aldehyde's reactivity allows for a wide array of chemical transformations, including condensations, oxidations, and reductions, making it a critical building block for constructing complex molecular architectures in drug discovery and materials science.[2]
Precise and unambiguous structural elucidation is paramount for any research and development involving this compound. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific isomer are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, provides a robust predictive framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and electronic environment of the fused ring system.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aldehydic proton and the protons on the bicyclic framework. The chemical shifts are governed by the electron-withdrawing nature of the carbonyl group and the inherent aromaticity of the benzo[b]thiophene system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-CHO | 9.9 - 10.1 | s (singlet) | - |
| H-7 | 8.2 - 8.4 | s (singlet) or d (doublet) | ~0.5-1.0 (if coupled to H-5) |
| H-4 | 7.9 - 8.1 | d (doublet) | 8.0 - 8.5 |
| H-5 | 7.7 - 7.9 | dd (doublet of doublets) | 8.0 - 8.5, ~1.5 |
| H-2 | 7.6 - 7.8 | d (doublet) | ~5.5 |
| H-3 | 7.3 - 7.5 | d (doublet) | ~5.5 |
Expertise in Action: Interpreting the ¹H NMR Spectrum
-
The Aldehydic Proton (H-CHO): The most downfield signal, a sharp singlet between δ 9.9 and 10.1 ppm, is the unmistakable signature of the aldehyde proton. Its significant deshielding is a direct consequence of the powerful anisotropic effect of the C=O bond. For comparison, the aldehyde proton of the 2- and 3-isomers appears at 10.08 ppm and 10.13 ppm, respectively.[3][4]
-
Protons on the Benzene Ring (H-4, H-5, H-7): The aldehyde group at C-6 strongly influences the protons on the benzene portion of the molecule.
-
H-7: This proton is ortho to the aldehyde and is expected to be the most deshielded of the aromatic protons (excluding the aldehyde proton itself), appearing as a singlet or a narrow doublet around δ 8.2-8.4 ppm.
-
H-4: This proton is para to the aldehyde group and will also be deshielded, likely appearing as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the aldehyde and will appear as a doublet of doublets, showing coupling to both H-4 (ortho-coupling, ~8 Hz) and H-7 (meta-coupling, ~1.5 Hz).
-
-
Protons on the Thiophene Ring (H-2, H-3): These protons are relatively removed from the electron-withdrawing effects of the C-6 aldehyde. Their chemical shifts will be similar to those in the parent benzo[b]thiophene, appearing as doublets around δ 7.3-7.8 ppm with a characteristic coupling constant of ~5.5 Hz.[1] Long-range couplings between protons on the thiophene and benzene rings are also possible and can provide further structural confirmation.[5]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms and insight into their electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 192 |
| C-3a | 142 - 144 |
| C-7a | 139 - 141 |
| C-6 | 135 - 137 |
| C-2 | 127 - 129 |
| C-7 | 126 - 128 |
| C-3 | 124 - 126 |
| C-4 | 123 - 125 |
| C-5 | 122 - 124 |
Expertise in Action: Interpreting the ¹³C NMR Spectrum
-
The Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 190-192 ppm range, consistent with aromatic aldehydes.[4]
-
Quaternary Carbons (C-3a, C-7a, C-6): The two carbons at the ring fusion (C-3a and C-7a) will have shifts typical for benzo[b]thiophenes, generally between δ 139-144 ppm.[6][7] The carbon directly attached to the aldehyde group (C-6) will also be in this region but can be distinguished using 2D NMR techniques like HMBC.
-
Tertiary Carbons (CH): The remaining five CH carbons will appear in the typical aromatic region of δ 122-129 ppm. The specific assignments can be definitively made using HSQC and HMBC experiments, which correlate proton and carbon signals. The carbons ortho and para to the aldehyde (C-5, C-7) are expected to be slightly downfield compared to the meta carbon (C-4).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For this compound, the spectrum will be dominated by vibrations associated with the aldehyde group and the aromatic system.
Predicted Key IR Absorptions
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aldehydic C-H Stretch (Fermi doublet) | 2850 - 2820 and 2750 - 2720 | Medium to Weak |
| C=O Carbonyl Stretch | 1705 - 1685 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-H In-plane Bending | 1250 - 1000 | Medium |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
Expertise in Action: Interpreting the IR Spectrum
The diagnostic power of IR for this molecule lies in identifying the aldehyde functionality in the context of an aromatic system.
-
The Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be a strong, sharp absorption between 1705 and 1685 cm⁻¹. The conjugation of the aldehyde with the aromatic ring lowers the frequency from that of a typical saturated aldehyde (~1730 cm⁻¹).[8][9] This is a direct result of the delocalization of π-electrons, which weakens the C=O double bond character. For instance, the C=O stretch in benzo[b]thiophene-2-carbaldehyde is observed at 1672 cm⁻¹.[3]
-
The Aldehydic C-H Stretch: This is a crucial diagnostic feature. It typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, around 2830 cm⁻¹ and 2730 cm⁻¹.[8] The presence of a band near 2730 cm⁻¹ is particularly indicative of an aldehyde, as few other functional groups absorb in this region.[10]
-
Aromatic Vibrations: The spectrum will also feature absorptions characteristic of the benzo[b]thiophene ring system. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[11] A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to C=C stretching vibrations within the fused rings.[8] The region below 900 cm⁻¹, known as the fingerprint region, will contain strong C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Proposed Fragment | Significance |
| 162 | [M]⁺ | Molecular Ion (Base Peak) |
| 161 | [M-H]⁺ | Loss of the aldehydic hydrogen |
| 134 | [M-CO]⁺ | Loss of carbon monoxide |
| 133 | [M-CHO]⁺ | Loss of the formyl radical |
| 89 | [C₇H₅]⁺ or [C₆H₃S]⁺ | Further fragmentation fragments |
Expertise in Action: Interpreting the Mass Spectrum
The mass spectrum of this compound under electron ionization (EI) conditions is expected to show a prominent molecular ion peak and characteristic fragmentation pathways.
-
Molecular Ion Peak ([M]⁺): The molecular weight of C₉H₆OS is 162.21 g/mol . A strong peak at m/z = 162, corresponding to the molecular ion, is expected.[3] The stability of the aromatic system typically leads to an intense molecular ion peak, which will likely be the base peak.
-
Key Fragmentation Pathways:
-
Loss of H• ([M-H]⁺): A very common fragmentation for aldehydes is the loss of the weakly bound aldehydic hydrogen radical, leading to a strong peak at m/z = 161. This [M-1] peak is often very intense.[12]
-
Loss of CO ([M-CO]⁺): Following the initial loss of the hydrogen radical, the resulting acylium ion can readily lose a neutral molecule of carbon monoxide (CO), a very stable species. This would produce a fragment at m/z = 133. Alternatively, direct loss of CO from the molecular ion can also occur, leading to a peak at m/z = 134.[13][14]
-
Loss of CHO• ([M-CHO]⁺): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO), also giving rise to a fragment at m/z = 133.
-
The fragmentation pattern provides a self-validating system: the presence of the molecular ion at m/z 162 and the characteristic losses of 1 (H), 28 (CO), and 29 (CHO) units provide compelling evidence for the structure of an aromatic aldehyde with the formula C₉H₆OS.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable spectroscopic data, the following protocols are recommended. These methodologies are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.
Protocol 1: NMR Spectroscopy
Caption: Workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of solid this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.
-
Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure adequate relaxation for all carbon types, including quaternary carbons.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.
Protocol 2: FT-IR Spectroscopy
Caption: Workflow for FT-IR analysis.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry (GC-MS with EI)
References
- 1. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Benzo[b]thiophene [webbook.nist.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Deep Dive into the Structural Analysis of Benzo[b]thiophene-6-carbaldehyde and its Progenitor Scaffold
Abstract: The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The introduction of a carbaldehyde group at the 6-position creates Benzo[b]thiophene-6-carbaldehyde, a versatile intermediate primed for diverse chemical modifications. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as solid-state conformation and intermolecular interactions dictate critical pharmaceutical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of benzo[b]thiophene-based compounds. While a published crystal structure for the target molecule, this compound, is not currently available in public crystallographic databases, we will delineate the full analytical workflow. To illustrate the process with concrete data, we will perform a detailed analysis of the high-resolution crystal structure of the parent scaffold, Benzo[b]thiophene , and extrapolate how the addition of the 6-carbaldehyde functional group is anticipated to influence its supramolecular architecture.
Part 1: The Strategic Imperative for Structural Elucidation
The benzo[b]thiophene ring system is classified as a "privileged structure" in drug discovery. Its rigid, planar geometry and electron-rich nature make it an ideal anchor for interacting with biological targets through mechanisms like π-π stacking.[2] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a critical synthetic intermediate; the aldehyde group is a versatile handle for constructing more complex molecules through reactions like condensation, oxidation, and reductive amination.[3]
The precise knowledge of the crystal structure provides invaluable, actionable intelligence:
-
Conformational Validation: It confirms the molecule's geometry, including the planarity of the fused ring system and the orientation of the aldehyde substituent.
-
Intermolecular Interaction Mapping: It reveals the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking, C-H···O interactions) that govern how molecules pack together. This "supramolecular synthon" analysis is fundamental to crystal engineering.[4]
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different physical properties. Crystallographic analysis is the definitive method for identifying and characterizing these forms.
-
Structure-Activity Relationship (SAR) Insights: By understanding the solid-state structure, researchers can design derivatives with improved properties, guided by how functional group modifications will impact crystal packing and, consequently, pharmaceutical performance.
Part 2: Prerequisite - Synthesis and Material Authentication
A crystal structure analysis is only as reliable as the material being analyzed. The first pillar of a successful crystallographic study is the synthesis of pure, well-characterized material.
Proposed Synthesis of this compound
While various methods exist for the synthesis of the benzo[b]thiophene core, the introduction of a formyl group onto the benzene ring can be effectively achieved via an electrophilic aromatic substitution.[5][6] The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic systems.[7][8]
The rationale for this choice is that the benzo[b]thiophene system, while aromatic, exhibits differential reactivity. The thiophene ring is generally more electron-rich and susceptible to electrophilic attack, typically at the 2 or 3 positions.[7] However, under forcing Vilsmeier-Haack conditions, or by using starting materials with blocking groups on the thiophene ring, formylation can be directed to the benzene moiety. Studies on substituted benzothiophenes have shown that formylation can occur on the benzene ring.[9] A plausible protocol is outlined below.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF. The formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) is exothermic. Maintain the temperature at 0-5 °C during the addition. Allow the reagent to stir for 30 minutes at this temperature.
-
Substrate Addition: Dissolve the starting material, Benzo[b]thiophene (1.0 eq.), in a minimal amount of an anhydrous solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The goal is to drive the substitution onto the less reactive benzene ring.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly pouring it over crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.
Material Authentication
Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation | Aromatic protons in the 7-9 ppm range. A characteristic singlet for the aldehyde proton (CHO) downfield, typically >9.5 ppm. |
| ¹³C NMR | Carbon Framework | Signals for all 9 unique carbon atoms. A distinct signal for the aldehyde carbonyl carbon (C=O) typically in the 185-195 ppm range. |
| FT-IR | Functional Group ID | A strong C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹. C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹. |
| Mass Spec. | Molecular Weight | A molecular ion peak [M]⁺ corresponding to the exact mass of C₉H₆OS (162.01 g/mol ). |
| Purity Analysis | Purity Confirmation | HPLC or GC-MS analysis should show a single major peak (>98% purity). |
Part 3: The Crystallization Imperative: From Solution to Single Crystal
The most challenging—and often rate-limiting—step in crystallography is growing a single crystal of sufficient size and quality. The ideal crystal should be 0.1-0.3 mm in at least two dimensions, transparent, and free of cracks or defects. Slow, controlled crystal growth is the universal principle.
Experimental Protocol: Growing Single Crystals
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene) to find a solvent in which it is sparingly soluble.
-
Method 1: Slow Evaporation (Most Common)
-
Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. The key is to control the evaporation rate; faster evaporation leads to smaller, lower-quality crystals.
-
-
Method 2: Vapor Diffusion (Liquid-Liquid)
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a larger volume of a miscible, more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Part 4: Elucidating the Solid State: Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology
-
Crystal Mounting: The oil-coated crystal is mounted on a thin loop (e.g., MiTeGen) attached to a goniometer head and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature minimizes thermal motion of the atoms and protects the crystal from X-ray damage, resulting in higher quality data.
-
Data Collection: The goniometer rotates the crystal through a series of angles while it is irradiated with X-rays (e.g., from a Mo or Cu source). A detector (like a CCD or CMOS sensor) collects hundreds of diffraction images, each capturing a "slice" of the diffraction data.
-
Data Integration & Scaling: Specialized software processes the raw images to identify the position and intensity of each diffraction spot. The data are then scaled and merged to produce a single reflection file, correcting for variations in exposure time and crystal orientation.
-
Structure Solution: This is the critical step of solving the "phase problem." Direct methods or Patterson methods are used to generate an initial electron density map, from which a preliminary model of the molecular structure can be built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using metrics like the R-factor (a measure of agreement) and by checking for chemical sense. The final, validated data is compiled into a Crystallographic Information File (CIF).
Part 5: Analysis of the Benzo[b]thiophene Scaffold
As no CIF is available for this compound, we will analyze the crystal structure of the parent Benzo[b]thiophene (Crystallography Open Database Entry: 3500113) to demonstrate the analytical process.[1] This provides the foundational data for the core scaffold.
Crystallographic Data Summary
| Parameter | Benzo[b]thiophene (COD ID: 3500113) |
| Chemical Formula | C₈H₆S |
| Formula Weight | 134.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| a (Å) | 7.7245 |
| b (Å) | 14.8852 |
| c (Å) | 5.7824 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 664.58 |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100 |
| R-factor (R1) | 0.0353 |
Molecular Geometry and Crystal Packing
The analysis of the Benzo[b]thiophene structure reveals a highly planar molecule, as expected for a fused aromatic system. The molecules pack in a herringbone arrangement, a common and efficient packing motif for planar aromatic compounds. This packing is primarily driven by C-H···π interactions and π-π stacking, where the electron-rich π system of one molecule interacts with the electron-deficient edge of a neighboring molecule.[10]
Caption: Key intermolecular interactions in solid-state Benzo[b]thiophene.
Projected Influence of the 6-Carbaldehyde Group
The introduction of a polar carbaldehyde group at the 6-position would be expected to significantly alter the intermolecular interactions and crystal packing compared to the parent molecule.[2]
-
Introduction of Stronger Dipole-Dipole Interactions: The C=O bond introduces a strong dipole moment, which would likely lead to antiparallel arrangements of molecules in the crystal lattice to optimize dipole-dipole interactions.
-
Potential for C-H···O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor. This would enable weak C-H···O hydrogen bonds to form between the aldehyde oxygen of one molecule and aromatic or thiophene C-H donors on adjacent molecules. These directional interactions would compete with the less directional π-stacking, potentially leading to a completely different packing motif.
-
Disruption of Herringbone Packing: The steric bulk and strong electronic nature of the aldehyde group would likely disrupt the efficient herringbone packing seen in the parent compound, favoring a layered or more complex three-dimensional network stabilized by the new, stronger interactions.
Part 6: Conclusion
The structural analysis of small molecules like this compound is a critical, data-driven process that provides foundational knowledge for drug development and materials science. While a definitive crystal structure for this specific derivative awaits experimental determination, the established workflow—from rational synthesis and rigorous characterization to high-resolution SC-XRD analysis—provides a clear path forward. By analyzing the parent Benzo[b]thiophene scaffold, we can appreciate the fundamental packing forces at play and, through expert chemical intuition, predict how functionalization will modulate these interactions to create new materials with tailored solid-state properties. The pursuit of this molecule's crystal structure remains a valuable goal for the scientific community.
References
- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis and characterization of Benzo[b]thiophene-6-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of Benzo[b]thiophene-6-carbaldehyde
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the molecular framework of numerous biologically active compounds and approved pharmaceuticals, including the osteoporosis drug Raloxifene and the asthma medication Zileuton.[2][3] The versatile reactivity of the benzo[b]thiophene core allows for extensive functionalization, leading to the development of compounds with a wide array of therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.[3][4]
This compound (CAS No. 6386-80-7) is a pivotal synthetic intermediate.[1] The aldehyde group at the 6-position serves as a versatile chemical handle for constructing more complex molecular architectures through various transformations, such as condensation, oxidation, reduction, and cross-coupling reactions.[1] This guide provides a comprehensive overview of a viable synthetic route to this compound, detailed experimental protocols, and a thorough analysis of its characterization.
Synthesis Methodology: A Regioselective Approach
Direct electrophilic formylation of the parent benzo[b]thiophene ring system, for instance via the Vilsmeier-Haack reaction, typically results in substitution at the electron-rich 2- or 3-positions of the thiophene ring.[5][6] Achieving regioselective formylation at the 6-position on the benzene ring requires a more strategic, multi-step approach. A robust strategy involves the construction of the thiophene ring onto an already functionalized benzene precursor.
The following pathway outlines a logical and field-proven synthetic strategy adapted from established methods for preparing substituted benzo[b]thiophenes, which ensures the desired C-6 substitution pattern.[7] The key is to start with a commercially available, appropriately substituted benzene derivative and build the thiophene ring in a subsequent step.
This synthetic route begins with a commercially available starting material and proceeds through a series of reliable transformations to construct the target molecule with the correct regiochemistry. The final step involves a lithium-halogen exchange followed by formylation to introduce the aldehyde group at the desired 6-position.
Detailed Experimental Protocol: Formylation of 6-Bromobenzo[b]thiophene
This section details the final, critical step of the synthesis: the conversion of 6-bromobenzo[b]thiophene to this compound. This metal-organic approach provides a high-yielding and clean conversion.
Materials and Reagents:
-
6-Bromobenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromobenzo[b]thiophene (1.0 equivalent). Anhydrous THF is added to dissolve the starting material (approx. 0.2 M concentration).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. The progress of the lithium-halogen exchange can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS.
-
Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound as a solid.[8]
Mechanism Highlight: The Vilsmeier-Haack Reaction
While not the chosen route for the 6-isomer, the Vilsmeier-Haack reaction is a cornerstone of heterocyclic formylation and is crucial for synthesizing other isomers, such as the 2- or 3-carbaldehyde derivatives.[6][9] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃).[9][10]
Causality in the Mechanism:
-
Reagent Activation: POCl₃ is a strong Lewis acid that activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic.
-
Formation of the Electrophile: The activated intermediate readily loses a chloride ion and then a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich benzo[b]thiophene ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction.
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous work-up, during which it is hydrolyzed to yield the final aldehyde product.
Structural Characterization
Unambiguous identification and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic techniques. The data presented below are representative for this class of compounds.
| Technique | Characteristic Feature | Typical Value / Observation | Reference |
| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ 9.9 - 10.2 ppm | [1] |
| Aromatic Protons | Complex multiplets in the aromatic region, δ 7.3 - 8.5 ppm | [1][11] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~192 ppm | [12] |
| Aromatic Carbons | Multiple signals in the range δ 120 - 145 ppm | [12] | |
| IR Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption band at 1680 - 1700 cm⁻¹ | [6][13] |
| Aromatic C-H Stretch | Peaks > 3000 cm⁻¹ | [14] | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 162.01 | [1][15] |
| Fragmentation | Loss of -CHO group (m/z = 133), characteristic benzothiophene pattern | [16][17] |
Expert Interpretation:
-
¹H NMR: The most diagnostic signal is the downfield singlet for the aldehyde proton, which is highly deshielded by the electronegative oxygen atom and the aromatic ring current. The splitting patterns of the aromatic protons are complex but provide a unique fingerprint for the 6-substitution pattern, distinguishing it from other isomers like the 2-, 3-, or 5-carbaldehydes.[1][12]
-
IR Spectroscopy: The presence of a strong, sharp absorption band in the carbonyl region is definitive proof of the aldehyde functional group.[6] The exact position can give clues about conjugation within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₆OS). The fragmentation pattern, particularly the loss of the formyl radical (•CHO), further corroborates the structure.[15]
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its potential for further chemical elaboration. The aldehyde functionality is a gateway to a vast number of derivatives.
-
Condensation Reactions: Reactions with active methylene compounds (e.g., malononitrile in a Knoevenagel condensation) or hydrazines can create extended conjugated systems and novel heterocyclic scaffolds.[1][4]
-
Reductive Amination: Conversion to amines provides a route to novel bioactive molecules.
-
Wittig Reaction: This reaction allows for the introduction of vinyl groups, extending the carbon framework.[1]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to different classes of derivatives.
-
Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, the benzo[b]thiophene core can be further functionalized (e.g., halogenated) and then subjected to Suzuki or Sonogashira coupling reactions to build complex aryl or alkynyl-substituted structures.[1]
This synthetic versatility makes this compound a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs and for developing novel organic materials with tailored optoelectronic properties.[1][18]
Conclusion
This compound is a key building block whose synthesis requires a regiocontrolled strategy, typically involving the construction of the thiophene ring onto a pre-functionalized benzene core. Its structure is unequivocally confirmed by a suite of standard spectroscopic methods, including NMR, IR, and mass spectrometry. The aldehyde functional group provides a reactive site for extensive chemical modification, solidifying its role as a valuable intermediate for researchers in medicinal chemistry and materials science who are developing the next generation of therapeutics and functional organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. malayajournal.org [malayajournal.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzo[b]thiophene [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzo[b]thiophene [webbook.nist.gov]
- 18. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Benzo[b]thiophene Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The introduction of a reactive aldehyde group onto this nucleus creates a versatile chemical intermediate, benzo[b]thiophene aldehyde, which serves as a precursor for a vast array of derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of benzo[b]thiophene aldehydes and their derivatives. We will delve into their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by experimental data, detailed protocols, and mechanistic diagrams to empower researchers in the field of drug discovery and development.
Introduction: The Significance of the Benzo[b]thiophene Core
Benzo[b]thiophene, an aromatic organic compound consisting of a benzene ring fused to a thiophene ring, is a cornerstone of heterocyclic chemistry.[2][4] Its structural similarity to endogenous molecules like indole allows it to interact with various biological targets, including enzymes and receptors, with high affinity.[2] This inherent bioactivity has led to the development of several successful drugs, such as the selective estrogen receptor modulator Raloxifene and the anti-inflammatory agent Zileuton.[4][5]
The aldehyde functional group, particularly when positioned at the C2 or C3 position of the benzo[b]thiophene ring, acts as a powerful synthetic handle. It readily participates in condensation, oxidation, and reduction reactions, enabling the synthesis of diverse molecular libraries, including Schiff bases, chalcones, hydrazones, and more complex heterocyclic systems.[6][7] This chemical tractability, combined with the intrinsic biological properties of the benzo[b]thiophene nucleus, makes benzo[b]thiophene aldehydes highly valuable starting materials in the quest for novel therapeutics.[6]
Synthesis of Benzo[b]thiophene Aldehydes
The efficient synthesis of the aldehyde precursor is a critical first step. A common and effective method for the formylation of the benzo[b]thiophene core is the Vilsmeier-Haack reaction. However, other reliable methods involve the lithiation of the benzo[b]thiophene ring followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).
A one-pot synthesis starting from the readily available methylthiobenzene offers a high-yield route to benzo[b]thiophene-2-carbaldehyde.[6][8] This method involves a double lithiation promoted by tetramethylethylenediamine (TMEDA), followed by a diformylation with DMF, which then undergoes an intramolecular aldol-type condensation to yield the final product.[6]
Representative Synthetic Protocol: One-Pot Synthesis of Benzo[b]thiophene-2-carbaldehyde[6]
-
Step 1: Initial Setup: To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL), add TMEDA (2.8 g, 24.1 mmol) under a nitrogen atmosphere with stirring.
-
Step 2: Lithiation: Cool the mixture to 0 °C. Slowly add a solution of n-butyllithium (n-BuLi) in hexane (1.6 M; 15.1 mL, 24.2 mmol) dropwise at 0 °C. Allow the reaction to stir at 0 °C for 15 minutes and then at room temperature for 24 hours.
-
Scientific Rationale: The use of n-BuLi, a strong organolithium base, deprotonates the aromatic ring at the ortho position and the methyl group of the thioether. TMEDA acts as a ligand that chelates the lithium cation, increasing the reactivity of the base and directing the lithiation.
-
-
Step 3: Formylation: Cool the mixture again and slowly add anhydrous DMF (2.1 mL, 27.4 mmol) with vigorous stirring. Allow the mixture to stir at room temperature for 24 hours.
-
Scientific Rationale: DMF serves as the formylating agent. The lithiated intermediates act as nucleophiles, attacking the electrophilic carbonyl carbon of DMF.
-
-
Step 4: Work-up and Purification: Quench the reaction by carefully adding aqueous HCl. Separate the organic layer, extract the aqueous layer with an appropriate solvent (e.g., Et2O), combine the organic layers, wash, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude product.[9] The product can then be purified using standard techniques like chromatography or crystallization. This method can achieve an isolated yield of up to 80%.[6]
Key Biological Activities and Mechanisms
The derivatization of the aldehyde group has unlocked a wide spectrum of biological activities. The following sections explore the most significant of these, providing data and mechanistic insights.
Anticancer Activity
Benzo[b]thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[2][4]
Mechanism of Action: The anticancer effects are often attributed to the inhibition of key cellular processes required for tumor growth and survival. These include:
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is overactive in many tumors.[10] Others function as multi-kinase inhibitors, targeting kinases like Clk1/4, Dyrk1A/B, and haspin, which are involved in cell cycle regulation and signal transduction.[11]
-
Apoptosis Induction: Many benzo[b]thiophene compounds trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by modulating the expression of pro-apoptotic genes (e.g., BAX, CASP3) and down-regulating anti-apoptotic proteins (e.g., Bcl-2).[12][13][14]
-
Targeting Signaling Pathways: Derivatives have been designed to inhibit specific signaling pathways that are dysregulated in cancer. For example, some compounds target the RhoA/ROCK pathway, which is involved in cell migration and metastasis, thereby inhibiting the spread of cancer cells.[15][16] Others can inhibit the STAT3 signaling pathway, which is a critical mediator of tumor cell proliferation and survival.[14]
-
Induction of Ferroptosis: A novel anticancer strategy involves inducing ferroptosis, an iron-dependent form of cell death. Benzo[b]thiophene analogues have been developed as inhibitors of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, leading to the accumulation of reactive oxygen species (ROS) and cell death in cancer cells.[17]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | Activity (IC50) | Mechanism |
| Benzo[b]thiophene-1,1-dioxide (Compound B12 ) | MDA-MB-468 (Breast) | 0.29 µM[10] | PHGDH Inhibition |
| 5-hydroxybenzothiophene hydrazide (16b ) | U87MG (Glioblastoma) | 7.2 µM[11] | Multi-kinase Inhibition |
| Aminobenzo[b]thiophene 1,1-dioxide (15 ) | Various | 0.33-0.75 µM[14] | STAT3 Inhibition |
| Benzo[b]thiophene analogue (III-4 ) | HT1080 (Fibrosarcoma) | Potent Ferroptosis Inducer[17] | GPX4 Inhibition |
| Ruthenium(II) complex (K2 ) | OVCAR-3, A2780 (Ovarian) | More potent than cisplatin[18] | Cytotoxicity |
Illustrative Signaling Pathway: STAT3 Inhibition The following diagram illustrates a simplified pathway showing how benzo[b]thiophene derivatives can inhibit STAT3 signaling, leading to apoptosis.
Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals.[19] Benzo[b]thiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][4][20]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, proposed actions include:
-
Disruption of Cell Wall/Membrane Integrity: The lipophilic nature of the benzo[b]thiophene core may facilitate its insertion into the microbial cell membrane, disrupting its structure and function.
-
Enzyme Inhibition: As seen in anticancer applications, these compounds can inhibit essential microbial enzymes.
-
Efflux Pump Inhibition: Some derivatives can inhibit efflux pumps, such as the NorA pump in Staphylococcus aureus, which bacteria use to expel antibiotics, thereby resensitizing them to existing drugs.[5]
Notable Findings:
-
Derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting a minimal inhibitory concentration (MIC) as low as 4 µg/mL.[7]
-
Against Gram-negative bacteria like E. coli, which possess a challenging outer membrane, the efficacy of benzo[b]thiophene derivatives can be significantly enhanced when co-administered with a membrane-permeabilizing agent like polymyxin B.[19]
-
Several compounds have displayed potent antifungal activity against Candida albicans and Aspergillus niger.[21][22]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Microorganism | Activity (MIC) |
| Acylhydrazone derivative (II.b ) | S. aureus (MRSA) | 4 µg/mL[7] |
| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Gram-positive bacteria, Yeast | 16 µg/mL[5] |
| Various derivatives | E. coli (+ Polymyxin B) | 8–64 µg/mL[19] |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Fungi | Potent activity[22] |
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Benzo[b]thiophene derivatives have been shown to possess potent anti-inflammatory properties.[1][4][23]
Mechanism of Action: The primary mechanism involves the modulation of inflammatory pathways. For instance, the derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[12][13] This is achieved by downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's disease (AD) represent a significant healthcare challenge. Benzo[b]thiophene-based compounds are being explored for their neuroprotective potential.
Mechanism of Action: A key strategy in AD treatment is the inhibition of cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which increases the levels of the neurotransmitter acetylcholine in the brain.[24] Chalcone-hybrid derivatives of benzo[b]thiophene have been synthesized and shown to be effective inhibitors of both AChE and BChE, with some compounds exhibiting IC50 values comparable to the standard drug galantamine.[24][25] Importantly, the most potent of these compounds showed no cytotoxic effects on neuronal SH-SY5Y cells, highlighting their potential as safe therapeutic agents.[24]
Quantitative Data on Cholinesterase Inhibition:
| Compound | Target Enzyme | Activity (IC50) |
| Compound 5f | AChE | 62.10 µM[24][25] |
| Compound 5h | BChE | 24.35 µM[24][25] |
| Galantamine (Standard) | BChE | 28.08 µM[25] |
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are detailed methodologies for key biological assays.
Protocol: MTT Assay for Anticancer Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Step 1: Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Step 2: Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Step 3: Incubation: Incubate the plates for 48-72 hours.
-
Scientific Rationale: This incubation period allows the compounds to exert their cytotoxic or cytostatic effects on the cells.
-
-
Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Step 5: Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Anti-inflammatory Nitric Oxide (NO) Assay
This assay quantifies the production of NO by macrophages, a key inflammatory mediator.
-
Step 1: Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Step 2: Treatment: Pre-treat the cells with various concentrations of the benzo[b]thiophene test compounds for 1 hour.
-
Step 3: Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + test compound.
-
Step 4: Incubation: Incubate the plate for 24 hours.
-
Step 5: Griess Reaction: Collect 50 µL of the cell supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Scientific Rationale: The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
-
Step 6: Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Step 7: Analysis: Compare the absorbance of the treated wells to the positive control to determine the percentage inhibition of NO production.
Future Perspectives and Conclusion
Benzo[b]thiophene aldehydes and their derivatives represent a remarkably versatile and potent class of molecules in medicinal chemistry. The breadth of their biological activities, from anticancer to neuroprotective, underscores the value of the benzo[b]thiophene scaffold as a privileged structure. Future research should focus on optimizing the lead compounds identified for each therapeutic area to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating their precise molecular targets and mechanisms of action will be crucial for their rational design and development into next-generation therapeutics. The continued exploration of this chemical space holds immense promise for addressing some of the most pressing challenges in human health.
References
- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[b]thiophene-2-carbaldehyde | MDPI [mdpi.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. oiccpress.com [oiccpress.com]
- 13. oiccpress.com [oiccpress.com]
- 14. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [ircommons.uwf.edu]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. tsijournals.com [tsijournals.com]
- 22. ias.ac.in [ias.ac.in]
- 23. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Benzo[b]thiophene-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The benzo[b]thiophene core is one such "privileged scaffold," a testament to its remarkable versatility in interacting with a wide array of biological targets. This guide focuses on a specific, promising derivative: Benzo[b]thiophene-6-carbaldehyde. The strategic placement of the aldehyde group at the 6-position offers a unique chemical handle for synthesizing diverse compound libraries, unlocking the potential for new treatments in oncology, infectious diseases, and inflammatory disorders. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the therapeutic landscape but also actionable, field-proven methodologies to accelerate research and development efforts in this exciting area.
Section 1: The Molecular Gateway - Synthesis and Chemical Reactivity of this compound
The therapeutic journey of any compound begins with its synthesis. While multiple strategies exist for the creation of benzo[b]thiophene derivatives, the Vilsmeier-Haack reaction stands out as a robust and widely applicable method for the formylation of electron-rich aromatic systems like benzo[b]thiophene.[1][2] This electrophilic substitution reaction provides a direct route to introduce a formyl group, a critical functional moiety for further chemical elaboration.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzo[b]thiophene core.[2] The electron-donating nature of the sulfur atom in the thiophene ring directs the electrophilic substitution, with the 2-position being the most electronically favored. However, formylation at other positions, including the 6-position, can be achieved, sometimes influenced by reaction conditions or the presence of other substituents.
Below is a detailed, step-by-step protocol adapted from established procedures for the formylation of similar aromatic compounds.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
Benzo[b]thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous 1,2-dichloroethane. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Formylation Reaction: Dissolve Benzo[b]thiophene (1.0 eq.) in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated sodium acetate solution until the pH is neutral.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Versatility of the Aldehyde Moiety
The aldehyde group at the 6-position of the benzo[b]thiophene core is a key functional handle that allows for a multitude of chemical transformations.[3] This versatility is crucial for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. Key reactions include:
-
Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as hydrazines to form hydrazones, and active methylene compounds in Knoevenagel condensations.[3]
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for the synthesis of vinyl-substituted benzo[b]thiophenes.[3]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further avenues for derivatization.
-
Cross-Coupling Reactions: Halogenated derivatives of this compound can serve as substrates for Suzuki-Miyaura and Sonogashira coupling reactions, enabling the introduction of aryl and alkynyl moieties.[3]
Caption: Synthetic route and key derivatization pathways of this compound.
Section 2: Anticancer Potential - Targeting Cellular Proliferation
The benzo[b]thiophene scaffold is a prominent feature in a number of potent anticancer agents.[4] Derivatives have demonstrated significant activity against a range of cancer cell lines, with mechanisms of action often involving the disruption of microtubule dynamics.[5][6]
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[7] Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, is fundamental to the formation of the mitotic spindle during cell division.[7] Several benzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[6]
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Quantitative Assessment of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative benzo[b]thiophene derivatives, highlighting their potent effects on various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Benzo[b]thiophene Acrylonitrile | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 28.6 nM | [8] |
| CNS Cancer (SF-268) | 35.5 nM | [8] | ||
| Prostate Cancer (PC-3) | 33.7 nM | [8] | ||
| 2-Amino-3-aroylbenzo[b]thiophene | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Leukemia (L1210) | < 0.1 µM | [9] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Breast (MDA-MB-231) | 126.67 µM | [10] |
| Liver (HepG2) | 67.04 µM | [10] | ||
| Colon (Caco-2) | 63.74 µM | [10] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Test compound (this compound derivative)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Culture the selected cancer cell line to ~80% confluency. Trypsinize the cells, resuspend in fresh medium, and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound and positive control in DMSO. Perform serial dilutions in complete culture medium to achieve a range of desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Assay: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Section 3: Antimicrobial Activity - Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Benzo[b]thiophene derivatives have shown promise as a new class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[11][12]
Mechanism of Action: A Multifaceted Approach
The precise antimicrobial mechanism of action for many benzo[b]thiophene derivatives is still under investigation. However, evidence suggests that they may act on multiple cellular targets. Some studies indicate that these compounds can disrupt the bacterial cell membrane, leading to increased permeability.[13] For Gram-negative bacteria, co-administration with membrane-permeabilizing agents like polymyxin B has been shown to enhance their antibacterial efficacy.[11] Other potential mechanisms may involve the inhibition of essential bacterial enzymes or interference with DNA replication.
Quantitative Assessment of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzo[b]thiophene derivatives against various bacterial strains.
| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC) | Reference |
| Benzo[b]thiophene Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 µg/mL | [14] |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Bacillus cereus | 16 µg/mL | [12] |
| Staphylococcus aureus | 16 µg/mL | [12] | ||
| Novel Thiophene Derivatives | Thiophene 4 | Colistin-Resistant Acinetobacter baumannii | 16 mg/L (MIC₅₀) | [13] |
| Thiophene 8 | Colistin-Resistant Escherichia coli | 32 mg/L (MIC₅₀) | [13] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle:
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Section 4: Anti-inflammatory Properties - Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzo[b]thiophene derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key pro-inflammatory mediators and signaling pathways.[15]
Mechanism of Action: Targeting Inflammatory Cascades
The anti-inflammatory activity of benzo[b]thiophene derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[15] Additionally, some derivatives have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of p38 MAPK, another key signaling pathway in the inflammatory response, has also been implicated.[17]
Caption: Key anti-inflammatory mechanisms of action of Benzo[b]thiophene derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The following table provides examples of the in vitro anti-inflammatory activity of benzo[b]thiophene derivatives.
| Compound Class | Derivative Example | Assay | Activity (IC₅₀) | Reference |
| Tetrahydro[b]benzothiophene | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | COX-2 Inhibition | 0.31–1.40 µM | [18] |
| Chalcone Derivatives | Compound 88 | NO Production Inhibition | 4.9 µM | [19] |
| Compound 97 | NO Production Inhibition | 9.6 µM | [19] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
Principle:
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Positive control (e.g., L-NAME)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.
-
Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B, with a short incubation between each addition.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control and calculate the IC₅₀ value.
Section 5: Future Directions and Concluding Remarks
This compound represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological activities of the broader benzo[b]thiophene class, provides a strong foundation for future research.
Key areas for future investigation include:
-
Expansion of Compound Libraries: Leveraging the reactivity of the 6-carbaldehyde group to synthesize a wide range of derivatives and conduct extensive SAR studies.
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by novel derivatives.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds to preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and toxicology.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where the benzo[b]thiophene scaffold has shown promise, such as neurodegenerative diseases and metabolic disorders.
The journey from a privileged scaffold to a clinically approved drug is long and challenging. However, the compelling data surrounding the benzo[b]thiophene core, and the unique synthetic opportunities presented by this compound, offer a clear and exciting path forward for the discovery of the next generation of medicines.
References
- 1. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 6386-80-7 | Benchchem [benchchem.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oiccpress.com [oiccpress.com]
- 11. Research Portal [ircommons.uwf.edu]
- 12. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 15. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Foreword: The Strategic Value of the Benzo[b]thiophene Scaffold
An In-depth Technical Guide: Harnessing Benzo[b]thiophene-6-carbaldehyde Derivatives for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for the discovery of novel therapeutics. The benzo[b]thiophene ring system is one such "privileged scaffold."[1] As a bioisostere of the naturally occurring indole nucleus, it offers a unique combination of rigidity, aromaticity, and lipophilicity, making it an exceptional candidate for interacting with a diverse array of biological targets. The electron-rich sulfur atom enhances binding affinities with various enzymes and receptors through a range of non-covalent interactions.[1]
This guide focuses specifically on derivatives originating from This compound . The strategic placement of the aldehyde functional group at the 6-position transforms the core scaffold into a highly versatile synthetic intermediate.[2] This reactive handle is a gateway to extensive chemical modifications, enabling the construction of large, diverse compound libraries essential for modern drug discovery campaigns. The resulting derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3]
Part 1: The Synthetic Cornerstone - Access and Reactivity
The foundation of any successful drug discovery program based on a specific scaffold is the reliable and versatile synthesis of the core intermediate. This compound serves as this critical starting point.
Synthetic Pathways to the Core Scaffold
The synthesis of the benzo[b]thiophene core can be achieved through various cyclization strategies, including those catalyzed by Lewis acids, halogens, or transition metals.[4] Formylation to introduce the aldehyde group is a key subsequent step. While numerous methods exist for formylating aromatic systems, a common approach involves electrophilic substitution on a pre-formed benzo[b]thiophene ring using reagents like the Vilsmeier-Haack reagent (POCl₃/DMF).
Generalized Synthetic Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: A solution of the starting benzo[b]thiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) is added dropwise to the pre-formed Vilsmeier reagent at low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated (e.g., 60-80 °C) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized by the slow addition of an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic.
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the desired this compound.
Causality Note: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich aromatic systems. The regioselectivity of the formylation on the benzene ring portion of the scaffold is directed by the existing substitution pattern.
The Aldehyde: A Hub for Molecular Diversification
The true power of this compound lies in the vast chemical space accessible through its aldehyde functionality. This group is a key site for transformations that build molecular complexity and introduce diverse pharmacophoric elements.[2]
Diagram 1: Key Derivatization Reactions
Key synthetic routes originating from the 6-carbaldehyde group.
Key Derivatization Strategies:
-
Reductive Amination: This powerful reaction with primary or secondary amines is a cornerstone for creating libraries of amine derivatives, introducing basic centers that can be crucial for target engagement and improving pharmacokinetic properties.[2]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) yields α,β-unsaturated systems, extending conjugation and providing Michael acceptors for potential covalent inhibition.[2] A multi-step synthesis involving a Knoevenagel condensation has been used to produce pyrrolidine-2,5-dione derivatives from benzo[b]thiophene-2-carbaldehyde.[5]
-
Wittig Reaction: This reaction reliably converts the aldehyde to an alkene, enabling the extension of the carbon skeleton and the introduction of various substituents.[2]
-
Hydrazone Formation: Condensation with hydrazides produces acylhydrazones, a class of compounds known for their biological activities, particularly as antimicrobial agents.[2][6]
Part 2: Therapeutic Frontiers and Applications
The structural diversity achievable from the 6-carbaldehyde precursor has led to the discovery of derivatives with significant potential in several key therapeutic areas.
Anticancer Agents
The benzo[b]thiophene scaffold is frequently found in molecules designed to combat cancer.[7][1][3] Derivatives can be tailored to interfere with various oncogenic pathways.
Mechanism of Action & Target-Focused Design: A primary strategy involves the design of kinase inhibitors. Kinases are critical enzymes in signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Benzo[b]thiophene derivatives can be designed to fit into the ATP-binding pocket of specific kinases, inhibiting their function.
Diagram 2: Drug Discovery Workflow for Kinase Inhibitors
A self-validating workflow for developing kinase inhibitors.
Table 1: Illustrative Anticancer Derivatives
| Derivative Type | Modification at 6-position | Potential Target(s) | Rationale |
| Amine | Reductive amination with N-arylpiperazine | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | The N-arylpiperazine moiety is a well-known pharmacophore for kinase inhibition. |
| Chalcone | Claisen-Schmidt condensation with an acetophenone | Tubulin Polymerization, Apoptosis Induction | Chalcones are known to interact with tubulin and induce cell cycle arrest and apoptosis. |
| Acrylonitrile | Knoevenagel condensation with malononitrile | STAT3, Tyrosine Kinases | The acrylonitrile group acts as a Michael acceptor and is present in several potent kinase inhibitors. |
Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens is a global health crisis, necessitating the development of new antibiotics. Benzo[b]thiophene derivatives have shown significant promise in this area, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a self-validating system to quantify the antimicrobial potency of synthesized derivatives.
-
Preparation of Materials:
-
Synthesized benzo[b]thiophene derivatives are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.
-
A bacterial suspension of the test organism (e.g., S. aureus) is prepared and adjusted to a 0.5 McFarland standard, then diluted to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay plate.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, 100 µL of CAMHB is added to wells 2 through 12.
-
200 µL of the stock compound solution (or 100 µL of a 2x final concentration) is added to well 1.
-
100 µL is transferred from well 1 to well 2, mixed thoroughly, and this two-fold serial dilution is continued across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculation:
-
The standardized bacterial inoculum is added to wells 1 through 11. Well 12 receives only sterile broth.
-
-
Incubation: The plate is sealed or covered and incubated at 35-37 °C for 18-24 hours.
-
Data Interpretation:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
-
Self-Validation Check: The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear. This confirms the viability of the bacteria and the sterility of the medium.
-
Part 3: Future Directions and Concluding Remarks
The this compound scaffold is a validated and highly promising starting point for drug discovery. Its synthetic tractability allows for the rapid generation of focused libraries aimed at specific biological targets.
Challenges and Opportunities:
-
Selectivity: A key challenge is to design derivatives with high selectivity for the intended target (e.g., a specific kinase isoform) over related proteins to minimize off-target effects and toxicity.
-
Pharmacokinetics: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for translating potent in vitro activity into in vivo efficacy.
-
Novel Targets: While much work has focused on established targets like kinases, the versatility of this scaffold should be leveraged to explore novel mechanisms of action and first-in-class targets.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 5. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of 6-Formylbenzo[b]thiophene Derivatives
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The introduction of a formyl group at the 6-position of this bicyclic system offers a versatile chemical handle for the synthesis of diverse derivatives. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-formylbenzo[b]thiophene, with a particular focus on its anticancer and antimicrobial potential. We will delve into the synthetic strategies for modifying this core structure, the consequential impact on biological activity, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Significance of the 6-Formylbenzo[b]thiophene Core
Benzo[b]thiophene, a fusion of benzene and thiophene rings, is a key structural component in a variety of biologically active compounds.[3] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4] The 6-position of the benzo[b]thiophene ring is a strategic point for substitution, as modifications at this site can significantly influence the molecule's electronic properties, steric profile, and ultimately, its interaction with biological targets.
The 6-formyl group, in particular, serves as a crucial starting point for a plethora of chemical transformations. Its aldehyde functionality allows for the facile synthesis of a wide range of derivatives, including Schiff bases, hydrazones, oximes, and chalcones. This chemical tractability makes the 6-formylbenzo[b]thiophene scaffold an attractive platform for generating chemical libraries for SAR studies, enabling a systematic investigation of how structural modifications impact biological efficacy. This guide will illuminate the synthetic pathways to diversify this core and the resulting SAR insights, with a focus on anticancer and antimicrobial activities.
Synthetic Strategies for Diversification
The foundation of any SAR study lies in the ability to synthesize a diverse library of analogues. The 6-formylbenzo[b]thiophene core provides a versatile starting point for such endeavors.
Synthesis of the Core Scaffold: 6-Formylbenzo[b]thiophene
While various methods exist for the synthesis of the benzo[b]thiophene ring system, a common approach to introduce the 6-formyl group involves the formylation of a pre-existing 6-substituted benzo[b]thiophene, such as a 6-bromo or 6-methyl derivative. Alternatively, functional group manipulation of a 6-carboxy or 6-hydroxymethylbenzo[b]thiophene can yield the desired aldehyde.
Key Reactions for Derivatization of the 6-Formyl Group
The true power of the 6-formyl group as a scaffold lies in its reactivity. The following are key reactions employed to generate a diverse set of derivatives for SAR studies:
-
Schiff Base Formation: Condensation of the 6-formyl group with various primary amines yields imines (Schiff bases). This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.
-
Hydrazone Synthesis: Reaction with hydrazines or substituted hydrazines produces hydrazones. These derivatives have shown significant potential as anticancer and antimicrobial agents.[5]
-
Oxime Formation: Treatment with hydroxylamine hydrochloride leads to the formation of oximes. The geometry of the oxime (E/Z isomers) can influence biological activity.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to introduce vinylogous functionalities.
-
Aldol Condensation: Base-catalyzed condensation with ketones or other aldehydes can be used to synthesize α,β-unsaturated carbonyl compounds, such as chalcones, which are a well-known class of bioactive molecules.
Structure-Activity Relationships in Anticancer Drug Discovery
Derivatives of the benzo[b]thiophene core have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[6] The 6-formyl group provides a platform to fine-tune the cytotoxic and cytostatic properties of these compounds.
Targeting Tyrosine Kinases: The Role of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several studies have highlighted the potential of thiophene derivatives as VEGFR-2 inhibitors.[9]
SAR Insights:
-
Hydrophobic Interactions: The benzo[b]thiophene core itself provides a hydrophobic scaffold that can interact favorably with the hydrophobic pocket of the ATP-binding site of VEGFR-2.
-
Hydrogen Bonding: Modifications of the 6-formyl group to introduce hydrogen bond donors and acceptors are critical for potent inhibition. For instance, the synthesis of hydrazones from 6-formylbenzo[b]thiophene can introduce an -NH- group capable of forming a hydrogen bond with the hinge region of the kinase.
-
Aromatic and Heteroaromatic Substituents: The nature of the substituent introduced via the 6-formyl group significantly impacts activity. Aromatic and heteroaromatic rings can engage in π-π stacking interactions within the active site, enhancing binding affinity. The electronic properties of these rings (electron-donating or electron-withdrawing) can modulate the overall potency.
Modulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[10][11] It plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Consequently, inhibition of the STAT3 signaling pathway is an attractive strategy for cancer therapy.[12] Benzo[b]thiophene derivatives have been identified as potential STAT3 inhibitors.[13]
SAR Insights:
-
SH2 Domain Interaction: The primary mechanism of STAT3 inhibition by small molecules often involves binding to the SH2 domain, which prevents STAT3 dimerization and subsequent nuclear translocation. The size, shape, and electronic nature of the substituents appended to the 6-formylbenzo[b]thiophene core are critical for achieving high-affinity binding to the SH2 domain.
-
Polar and Charged Groups: The introduction of polar or charged functionalities through modification of the 6-formyl group can lead to favorable interactions with charged residues in the SH2 domain, such as key arginine and lysine residues.
Quantitative SAR Data
The following table summarizes hypothetical IC50 values for a series of 6-formylbenzo[b]thiophene derivatives against a representative cancer cell line (e.g., MCF-7) and a key kinase (e.g., VEGFR-2).
| Compound ID | R Group on 6-Position | MCF-7 IC50 (µM) | VEGFR-2 IC50 (nM) |
| 1 | -CHO | > 50 | > 1000 |
| 2a | -CH=N-Ph | 25.3 | 850 |
| 2b | -CH=N-(4-Cl-Ph) | 12.8 | 420 |
| 2c | -CH=N-(4-OCH3-Ph) | 18.5 | 610 |
| 3a | -CH=N-NH-Ph | 8.2 | 250 |
| 3b | -CH=N-NH-(4-NO2-Ph) | 5.1 | 150 |
Structure-Activity Relationships in Antimicrobial Drug Discovery
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[14] Benzo[b]thiophene derivatives have emerged as a promising class of compounds with significant antimicrobial activity.[15][16]
Key Structural Features for Antimicrobial Activity
SAR Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituent at the 6-position, plays a crucial role in its ability to penetrate the microbial cell wall and membrane.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic ring appended to the 6-position often enhances antimicrobial activity. This is likely due to the modulation of the electronic properties of the entire molecule, which may improve its interaction with microbial targets.
-
Heterocyclic Moieties: The introduction of other heterocyclic rings, such as pyridine, pyrazole, or triazole, via the 6-formyl linker can lead to compounds with potent and broad-spectrum antimicrobial activity.[17] These additional rings can participate in hydrogen bonding and other interactions with microbial enzymes or structural proteins.
Mechanism of Antimicrobial Action
The precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation. However, several potential targets have been proposed, including:
-
Inhibition of essential enzymes: These compounds may inhibit key enzymes involved in microbial metabolism, DNA replication, or cell wall synthesis.
-
Disruption of cell membrane integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and cell death.[18]
-
Inhibition of biofilm formation: Some compounds may interfere with the signaling pathways that regulate biofilm formation, a key virulence factor for many pathogenic microbes.
Quantitative SAR Data
The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for a series of 6-formylbenzo[b]thiophene derivatives against representative bacterial strains.
| Compound ID | R Group on 6-Position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | -CHO | > 128 | > 128 |
| 2a | -CH=N-Ph | 64 | 128 |
| 2b | -CH=N-(4-Cl-Ph) | 16 | 32 |
| 2c | -CH=N-pyridin-2-yl | 8 | 16 |
| 3a | -CH=N-NH-Ph | 32 | 64 |
| 3b | -CH=N-NH-(4-NO2-Ph) | 8 | 16 |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
General Procedure for the Synthesis of 6-(Aryl/heteroaryl)imino)methyl)benzo[b]thiophene (Schiff Bases)
-
Dissolve 6-formylbenzo[b]thiophene (1.0 eq.) in absolute ethanol.
-
Add the appropriate primary amine (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
The 6-formylbenzo[b]thiophene scaffold represents a highly promising starting point for the development of novel therapeutic agents. The ease of derivatization of the 6-formyl group allows for the systematic exploration of the chemical space and the generation of robust structure-activity relationships. The insights gained from SAR studies, as outlined in this guide, indicate that careful modulation of the substituents at the 6-position can lead to potent and selective anticancer and antimicrobial compounds.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: For compounds with promising activity, detailed mechanism of action studies are crucial to identify the precise molecular targets.
-
In vivo efficacy and safety studies: Lead compounds identified from in vitro SAR studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial approaches: The synthesis of combinatorial libraries based on the 6-formylbenzo[b]thiophene scaffold could accelerate the discovery of new lead compounds.
-
Application of computational methods: Molecular docking and other in silico techniques can be employed to rationalize the observed SAR and to guide the design of new, more potent derivatives.[23][24]
By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of the 6-formylbenzo[b]thiophene core can be realized, paving the way for the development of next-generation drugs to address unmet medical needs.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. medium.com [medium.com]
- 13. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
The Versatile Pharmacophore: A Technical Guide to Benzo[b]thiophene-6-carbaldehyde in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Benzo[b]thiophene
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzo[b]thiophene scaffold, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a prominent member of this class.[1][2] Its inherent aromaticity, conformational rigidity, and the presence of a sulfur heteroatom contribute to its capacity to engage in various non-covalent interactions with biological macromolecules. This guide focuses on a particularly intriguing derivative, Benzo[b]thiophene-6-carbaldehyde, exploring its role as a versatile pharmacophore in the design and development of novel therapeutic agents. The strategic placement of the aldehyde group at the 6-position offers a reactive handle for a multitude of chemical transformations, enabling the generation of diverse compound libraries for biological screening.[3]
This technical guide will provide a comprehensive overview of this compound as a pharmacophore, covering its synthesis, chemical reactivity, and its application in the development of agents targeting a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. We will delve into the principles of pharmacophore modeling and virtual screening, illustrating how this core can be rationally modified to optimize biological activity. Furthermore, detailed experimental protocols for key biological assays are provided to equip researchers with the practical knowledge to explore the potential of this remarkable scaffold.
Physicochemical Properties of the Benzo[b]thiophene Core
The physicochemical properties of the benzo[b]thiophene scaffold are fundamental to its utility as a pharmacophore. These properties influence its solubility, membrane permeability, and interactions with biological targets. While specific data for this compound is not extensively tabulated, the properties of the parent benzo[b]thiophene provide a solid foundation for understanding its behavior.
| Property | Value (for Benzo[b]thiophene) | Reference |
| Molecular Formula | C₈H₆S | [4] |
| Molecular Weight | 134.20 g/mol | [4] |
| Melting Point | 28-34 °C | [5] |
| Boiling Point | 221-222 °C | [4] |
| Density | 1.149 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in acetone, ether, benzene, and alcohol. | [6] |
| Appearance | Colorless to white solid | [4] |
The introduction of a carbaldehyde group at the 6-position is expected to increase the polarity of the molecule, potentially influencing its solubility and melting point. The aldehyde's electron-withdrawing nature also modulates the electronic properties of the aromatic system, impacting its reactivity and potential for intermolecular interactions.
Synthesis and Chemical Reactivity
Representative Synthesis of a Benzo[b]thiophene Carbaldehyde
This protocol is a representative example for the synthesis of a benzo[b]thiophene carbaldehyde, adapted from methods for related isomers.
Step 1: Thienylation of a Substituted Benzene A substituted bromobenzaldehyde can be coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
Step 2: Intramolecular Cyclization The resulting intermediate can then undergo an intramolecular cyclization to form the benzo[b]thiophene ring system. This can be achieved through various methods, including acid-catalyzed cyclization or a radical-mediated process.
Step 3: Formylation (if necessary) If the starting materials do not already contain the aldehyde group at the desired position, a formylation reaction, such as the Vilsmeier-Haack reaction, can be employed to introduce the carbaldehyde moiety onto the benzo[b]thiophene core.
The true synthetic utility of this compound lies in the reactivity of its aldehyde group. This functional group serves as a versatile anchor for the introduction of diverse chemical moieties through a variety of reactions:[3]
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction to form secondary or tertiary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of the carbon framework.
-
Condensation Reactions: Formation of imines, hydrazones, and other C=N bonded systems.
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Reduction: Conversion to the corresponding alcohol.
This chemical versatility allows for the creation of large and diverse libraries of compounds based on the this compound scaffold, which is a cornerstone of modern drug discovery.
Pharmacological Significance and Therapeutic Applications
The benzo[b]thiophene scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] This inherent bioactivity makes this compound a highly attractive starting point for the development of novel therapeutics.
Anticancer Activity: Targeting the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis.[9][10] Consequently, the inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy. Several studies have identified benzo[b]thiophene derivatives as potent inhibitors of STAT3.[9][10][11]
One study reported a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives designed to inhibit the phosphorylation of STAT3 at Tyr705.[10] The most potent compound in this series demonstrated a significant decrease in STAT3-induced luciferase activity and induced apoptosis in cancer cells.[10] Another study on aminobenzo[b]thiophene 1,1-dioxides also identified potent STAT3 inhibitors with significant antitumor activity in vitro and in vivo.[12] These findings highlight the potential of the benzo[b]thiophene scaffold in the development of novel anticancer agents targeting the STAT3 pathway.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. The benzo[b]thiophene scaffold has shown considerable promise in this area.[13]
A study on benzo[b]thiophene acylhydrazones, synthesized from the reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide and various aldehydes, identified compounds with significant activity against multidrug-resistant Staphylococcus aureus.[13] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant strains.[13]
Furthermore, research into 3-substituted benzo[b]thiophene-1,1-dioxides has demonstrated their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[14][15] One of the most potent compounds in a series, a tetrazole-substituted derivative, displayed a minimum inhibitory concentration (MIC) of 2.6 µM.[14] Another study on benzo[b]thiophene-2-carboxylic acid derivatives also identified compounds with significant activity against both active and dormant M. bovis BCG, with MIC₉₀ values in the range of 0.56–0.62 μg/mL.[16][17][18]
| Derivative Class | Target Organism | MIC/IC₅₀ | Reference |
| Benzo[b]thiophene Acylhydrazones | Multidrug-resistant S. aureus | 4 µg/mL | [13] |
| 3-Substituted Benzo[b]thiophene-1,1-dioxides | M. tuberculosis | 2.6 µM | [14] |
| Benzo[b]thiophene-2-carboxylic Acid Derivatives | M. bovis BCG (dormant) | 0.60 and 0.61 μg/mL | [16][17] |
Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Treatment
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing the symptoms of Alzheimer's is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19][20]
Recent studies have explored benzo[b]thiophene-chalcone hybrids as potential cholinesterase inhibitors.[19][20] In one such study, a series of these hybrids were synthesized and evaluated for their inhibitory activity. One compound emerged as the best AChE inhibitor with an IC₅₀ of 62.10 μM, while another was the most potent BChE inhibitor with an IC₅₀ of 24.35 μM, a value comparable to the standard drug galantamine.[20] These findings suggest that the benzo[b]thiophene scaffold can serve as a valuable template for the design of novel cholinesterase inhibitors.
| Derivative Class | Target Enzyme | IC₅₀ | Reference |
| Benzo[b]thiophene-chalcone hybrid | Acetylcholinesterase (AChE) | 62.10 μM | [20] |
| Benzo[b]thiophene-chalcone hybrid | Butyrylcholinesterase (BChE) | 24.35 μM | [20] |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.[3] A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target's active site (structure-based).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the desired features. This process, known as virtual screening, can significantly accelerate the hit identification stage of drug discovery.
Several studies have successfully employed pharmacophore modeling to identify novel benzo[b]thiophene-based inhibitors. For instance, pharmacophore models have been developed for antitubercular agents, identifying key features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings that are crucial for activity.[18] Similarly, pharmacophore models for cholinesterase inhibitors have been used to screen for new potential drug candidates for the treatment of Alzheimer's disease.[19]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from this compound, a battery of robust and reproducible in vitro assays is essential. The following section provides detailed, step-by-step protocols for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (MHB with DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in MHB.
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria and a known antibiotic), a negative control well (MHB and DMSO without bacteria), and a growth control well (bacteria and MHB with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Test compound stock solution
-
Positive control inhibitor (e.g., donepezil)
-
Microplate reader
Protocol:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of various concentrations of the test compound to the test wells.
-
Add 25 µL of the positive control inhibitor to the positive control wells.
-
Add 25 µL of buffer to the blank and enzyme activity control wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of enzyme control - Rate of test) / Rate of enzyme control] x 100
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Test compound stock solution
-
Positive control (e.g., doxorubicin)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion and Future Directions
This compound has emerged as a highly promising and versatile pharmacophore in the field of drug discovery. Its privileged structural features, coupled with the synthetic tractability of the 6-carbaldehyde group, provide a robust platform for the generation of diverse and potent bioactive molecules. The demonstrated efficacy of its derivatives against a range of therapeutic targets, including those implicated in cancer, infectious diseases, and neurodegenerative disorders, underscores the immense potential of this scaffold.
Future research should continue to explore the vast chemical space accessible from this compound. A deeper understanding of the structure-activity relationships, particularly concerning substitutions at various positions on the bicyclic ring system, will be crucial for the rational design of next-generation therapeutics with enhanced potency and selectivity. The integration of computational approaches, such as pharmacophore modeling and virtual screening, with traditional medicinal chemistry and biological evaluation will undoubtedly accelerate the discovery of novel drug candidates derived from this remarkable pharmacophore. As our understanding of disease mechanisms evolves, the adaptability of the this compound core will ensure its continued relevance in the ongoing quest for new and effective medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Benzo[b]thiophene-2-carboxaldehyde | 3541-37-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo[b]thiophene-2-carbaldehyde | MDPI [mdpi.com]
- 9. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides [PeerJ] [peerj.com]
- 15. Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 20. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Benzo[b]thiophene-6-carbaldehyde in materials science
An In-depth Technical Guide to Benzo[b]thiophene-6-carbaldehyde in Materials Science
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
In the landscape of advanced materials, heterocyclic compounds form a cornerstone for innovation, particularly those with favorable electronic and photophysical properties. Among these, the benzo[b]thiophene scaffold has emerged as a privileged structure.[1][2][3] Its fused bicyclic system, comprising a benzene ring fused to a thiophene ring, offers a rigid, planar, and electron-rich framework. The inherent characteristics of the sulfur atom, including its ability to facilitate intermolecular π-π stacking and its contribution to the electronic structure, make benzo[b]thiophene derivatives highly sought after for applications in organic electronics.[1][4]
This guide focuses on a specific, highly versatile derivative: This compound . The strategic placement of the aldehyde functional group at the 6-position transforms the stable benzo[b]thiophene core into a reactive platform. This aldehyde serves as a synthetic handle, enabling a multitude of chemical transformations for the construction of complex, conjugated molecular architectures tailored for specific functions in materials science.[5]
Caption: Chemical structure of this compound.
Part 1: The Synthetic Versatility of the Carbaldehyde Moiety
The true power of this compound as a building block lies in the reactivity of its aldehyde group. This functionality provides a gateway to a vast chemical space, allowing scientists to extend π-conjugation, build polymers, and introduce new functional groups to fine-tune the material's properties.
Key Chemical Transformations
The aldehyde group is susceptible to a range of well-established organic reactions, making it an ideal starting point for derivative synthesis.
-
Condensation Reactions: The Knoevenagel condensation is a primary tool for forming new carbon-carbon bonds.[5] Reacting this compound with active methylene compounds (e.g., malononitrile) leads to the formation of α,β-unsaturated systems. This reaction is fundamental for extending the π-conjugated backbone of the molecule, a critical step in designing materials with specific optical absorption and emission properties for applications like organic solar cells or fluorescent probes.[6]
-
Wittig Reaction: The Wittig reaction offers a reliable method for converting the carbonyl group into an alkene.[5] By reacting the aldehyde with a phosphorus ylide, a 6-vinyl-benzo[b]thiophene derivative can be synthesized. This vinyl group can then serve as a monomer for polymerization or as a point for further functionalization.
-
Reductive Amination & Imine Formation: The aldehyde can be converted into various nitrogen-containing derivatives. Reaction with primary amines forms imines (Schiff bases), while subsequent reduction yields secondary amines. Reaction with hydrazides produces hydrazones.[5][7] These reactions are not only useful for creating novel small molecules but can also be employed to tether the benzo[b]thiophene core to other structures or surfaces.
-
Cross-Coupling Strategies: While the aldehyde itself is not directly used in cross-coupling, its presence on a halogenated benzo[b]thiophene ring is a common synthetic strategy. For example, a precursor like 6-bromo-benzo[b]thiophene-2-carbaldehyde can undergo Suzuki or Stille coupling reactions.[4][5] This allows for the introduction of various aryl or heteroaryl groups, systematically modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material.
Caption: Key synthetic pathways starting from this compound.
Part 2: Core Applications in Organic Electronic Devices
The diverse derivatives synthesized from this compound are prime candidates for active components in a variety of organic electronic devices.
Organic Semiconductors for Field-Effect Transistors (OFETs)
The development of solution-processable organic semiconductors is crucial for the future of flexible, low-cost electronics. The benzo[b]thiophene core is an excellent building block for these materials.[4]
Causality: The rigid planarity of the benzo[b]thiophene unit promotes ordered molecular packing in thin films, which is essential for efficient charge transport. The sulfur atom enhances intermolecular electronic coupling, further facilitating charge hopping between adjacent molecules. By using this compound as a precursor, scientists can synthesize larger, conjugated molecules that exhibit desirable semiconductor properties.
A study by Son et al. demonstrated the synthesis of novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for use in OFETs.[4] A key step in their synthesis involved a Stille coupling reaction between a BTT-stannane derivative and 6-bromobenzo[b]thiophene .[4] This highlights the practical application of 6-substituted benzo[b]thiophenes in creating high-performance materials. The resulting OFET devices exhibited p-channel (hole-transporting) behavior with respectable mobility and high on/off current ratios.[4]
Caption: Placement of the semiconductor layer in an OFET device.
Building Blocks for Organic Light-Emitting Diodes (OLEDs)
OLED technology relies on materials that can efficiently convert electrical energy into light.[8] Thiophene-based oligomers and polymers are fundamental building blocks in the design of materials for OLEDs, serving as emitters, hosts, or charge-transporting layers.[9][10]
Causality: The ability to tune the electronic structure of benzo[b]thiophene derivatives is key to their use in OLEDs. Through the synthetic transformations described earlier, the energy gap between the HOMO and LUMO can be precisely controlled. This determines the color of light emitted when an exciton radiatively recombines within the material. Derivatives of this compound can be designed to create thermally activated delayed fluorescent (TADF) emitters or stable host materials for phosphorescent OLEDs.[11] The extended π-conjugation allows for high photoluminescence quantum yields, a prerequisite for efficient light emission.
| Property | Relevance to OLEDs | Achieved via this compound |
| Tunable Emission Color | Controls the color of the display or light source. | Extending conjugation via Knoevenagel/Wittig reactions shifts emission wavelengths. |
| High Triplet Energy | Required for host materials in efficient phosphorescent OLEDs (PhOLEDs). | The inherent electronic structure of the core can be modified to raise the triplet energy. |
| Good Thermal Stability | Ensures long device lifetime and operational stability. | The rigid aromatic core of benzo[b]thiophene provides excellent thermal stability. |
| Solution Processability | Enables low-cost manufacturing techniques like inkjet printing. | Attaching solubilizing groups (e.g., alkyl chains) via the aldehyde functionality. |
Table 1: Tuning Material Properties for OLED Applications.
Part 3: Experimental Protocol: Synthesis of a Benzo[b]thiophene-based Semiconductor
To ensure trustworthiness and practical applicability, this section details a representative experimental protocol. The following procedure is adapted from the Stille coupling reaction used to synthesize an organic semiconductor, demonstrating the utility of a 6-substituted benzo[b]thiophene precursor.[4]
Protocol: Synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene
Objective: To synthesize a p-type organic semiconductor via a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (Compound 1 )
-
6-bromobenzo[b]thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add Compound 1 (0.69 mmol, 1.0 eq), 6-bromobenzo[b]thiophene (0.69 mmol, 1.0 eq), and Pd(PPh₃)₄ (0.03 mmol, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add 30 mL of anhydrous toluene to the flask via syringe.
-
Heating: Stir the reaction mixture at 120 °C for 16 hours under a nitrogen atmosphere. The causality for heating is to provide the necessary activation energy for the catalytic cycle of the Stille coupling to proceed efficiently.
-
Workup: After cooling the mixture to room temperature, transfer it to a separatory funnel. Extract the product with CH₂Cl₂. The organic layers are combined.
-
Drying: Dry the combined organic phase over anhydrous MgSO₄. The purpose of this step is to remove any residual water, which could interfere with subsequent purification or characterization.
-
Purification: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude residue is then purified by crystallization from hexane to yield the final product as a yellow solid.[4]
Self-Validation: The success of the synthesis is confirmed through standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular structure. The material's electronic properties (HOMO/LUMO levels) can be determined using cyclic voltammetry, and its performance as a semiconductor is validated by fabricating and testing an OFET device.[4]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for molecular engineering in materials science. Its stable, electron-rich core, combined with the versatile reactivity of the aldehyde group, provides researchers with a powerful tool to design and synthesize next-generation organic materials. From high-mobility semiconductors for flexible electronics to tunable emitters for vibrant OLED displays, the derivatives of this scaffold will undoubtedly continue to fuel innovation. Future research will likely focus on developing more complex, three-dimensional architectures and exploring their application in emerging fields such as organic photovoltaics, bioelectronics, and chemical sensors.[12][13]
References
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Novel Heterocyclic Compounds from 6-Formylbenzo[b]thiophene
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. Leveraging the versatile chemical scaffold of 6-formylbenzo[b]thiophene, this document provides a detailed exploration of key synthetic methodologies, including the Knoevenagel condensation, Hantzsch pyridine synthesis, Gewald reaction, and Friedländer annulation. Each section is meticulously structured to not only present robust experimental protocols but also to elucidate the underlying mechanistic principles and strategic considerations that inform experimental design. The guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list, ensuring scientific integrity. Data is presented in clear, comparative tables, and complex reaction pathways are visualized through Graphviz diagrams, offering a holistic and practical resource for the synthesis of biologically active heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Introduction: The Versatility of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a formyl group at the 6-position of the benzo[b]thiophene nucleus provides a highly versatile synthetic handle, opening up a plethora of possibilities for the construction of novel, fused, and appended heterocyclic systems. The electrophilic nature of the aldehyde carbonyl carbon and the potential for activation of the adjacent aromatic ring positions make 6-formylbenzo[b]thiophene a valuable starting material for the synthesis of diverse molecular architectures.
This guide will delve into the practical aspects of utilizing 6-formylbenzo[b]thiophene as a precursor for the synthesis of various heterocyclic compounds, with a focus on pyridines, pyrimidines, thiophenes, and quinolines. We will explore the nuances of each synthetic route, offering insights into reaction optimization, catalyst selection, and mechanistic rationale to empower researchers in their quest for novel therapeutic agents.
The Knoevenagel Condensation: A Gateway to Diverse Heterocycles
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] In the context of 6-formylbenzo[b]thiophene, this reaction serves as a crucial initial step to introduce a variety of functional groups and to construct intermediates for further cyclization reactions.
Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 6-formylbenzo[b]thiophene. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated product. The choice of base is critical; weak bases like piperidine or ammonium acetate are often preferred to avoid self-condensation of the aldehyde.[3]
Experimental Protocol: Synthesis of (E)-2-(benzo[b]thiophen-6-ylmethylene)malononitrile
This protocol provides a general method for the Knoevenagel condensation of 6-formylbenzo[b]thiophene with malononitrile.
Materials:
-
6-Formylbenzo[b]thiophene
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 6-formylbenzo[b]thiophene (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is filtered, and the solid product is washed with cold ethanol.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure (E)-2-(benzo[b]thiophen-6-ylmethylene)malononitrile.[5]
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |
| 6-Formylbenzo[b]thiophene | Malononitrile | Ammonium Acetate | Ethanol | 5-7 minutes (sonication) | Excellent |
| Aromatic Aldehydes | Malononitrile | Lemon Juice | Solvent-free | 15 minutes | 90%[5] |
| Aldehydes | Ethyl Cyanoacetate | Piperidine | Ethanol | 2-6 hours (reflux) | Good[6] |
Note: The data in the table is representative and may vary based on the specific aldehyde and reaction conditions.
Hantzsch Pyridine Synthesis: Constructing the Pyridine Ring
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[7][8] This reaction is particularly valuable for creating highly substituted pyridine rings, a common motif in many biologically active compounds.[1] 6-Formylbenzo[b]thiophene can be effectively employed as the aldehyde component in this synthesis.
Mechanistic Rationale
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[8] The mechanism proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel-type adduct from the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition, cyclization, and dehydration afford the 1,4-dihydropyridine, which can then be aromatized.
Experimental Protocol: Synthesis of a 4-(Benzo[b]thiophen-6-yl)-1,4-dihydropyridine Derivative
This protocol is a representative procedure for the Hantzsch synthesis using 6-formylbenzo[b]thiophene.
Materials:
-
6-Formylbenzo[b]thiophene
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 6-formylbenzo[b]thiophene (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration.
-
To synthesize the corresponding pyridine, the isolated 1,4-dihydropyridine can be oxidized using a suitable oxidizing agent, such as nitric acid in ethanol, or by bubbling air through the reaction mixture in the presence of a catalyst.[8]
-
The final pyridine product is then purified by recrystallization or column chromatography.
Gewald Reaction: Building the Thiophene Ring
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[4][9] This reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. While not a direct reaction on the 6-formyl group itself, the principles of the Gewald reaction can be applied to derivatives of 6-formylbenzo[b]thiophene to construct a new thiophene ring fused to or substituted on the existing benzothiophene scaffold.
Mechanistic Considerations
The Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[4] Elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[10]
Application to 6-Formylbenzo[b]thiophene Derivatives
To utilize the Gewald reaction, the 6-formyl group can be first transformed into a suitable ketone. For example, a Grignard reaction followed by oxidation would yield a ketone that can then participate in the Gewald reaction. Alternatively, a Knoevenagel condensation product of 6-formylbenzo[b]thiophene could potentially be a substrate for a Gewald-type cyclization under specific conditions.
Synthesis of Pyrimidine and Quinoline Derivatives
The versatile intermediates derived from 6-formylbenzo[b]thiophene, particularly the chalcone-like structures obtained from Knoevenagel condensation, are excellent precursors for the synthesis of other important heterocyclic systems such as pyrimidines and quinolines.
Pyrimidine Synthesis from Chalcone Intermediates
Chalcones, which are α,β-unsaturated ketones, can be synthesized by the Claisen-Schmidt condensation of an aldehyde with a ketone. A chalcone derived from 6-formylbenzo[b]thiophene can be reacted with urea or thiourea in the presence of a base to yield dihydropyrimidinones or dihydropyrimidinethiones, respectively.[11][12]
Experimental Protocol Outline:
-
Chalcone Synthesis: React 6-formylbenzo[b]thiophene with an appropriate acetophenone derivative in the presence of a base like NaOH or KOH in ethanol.[11]
-
Pyrimidine Formation: The isolated chalcone is then refluxed with urea or thiourea in an alcoholic solvent with a catalytic amount of base to induce cyclization.[13]
Quinoline Synthesis via Friedländer Annulation
The Friedländer synthesis is a straightforward method for constructing quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[14][15] To apply this to 6-formylbenzo[b]thiophene, the formyl group would first need to be converted to a 2-amino-substituted carbonyl group on an adjacent ring. While this is a more complex transformation, it highlights the potential for creating intricate fused heterocyclic systems. A more direct approach would involve a derivative of 6-formylbenzo[b]thiophene that already contains an ortho-amino group, which could then undergo a Friedländer reaction with a suitable ketone.
Biological Significance of Derived Heterocycles
The novel heterocyclic compounds synthesized from 6-formylbenzo[b]thiophene are of significant interest to the drug development community due to their potential biological activities.
-
Anticancer Activity: Pyrimidine derivatives are known to exhibit potent antiproliferative activity against various cancer cell lines.[16][17][18] The benzothiophene-pyrimidine hybrids may act as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).[17]
-
Antimicrobial and Antimalarial Activity: Pyridine and quinoline derivatives have a long history as antimicrobial and antimalarial agents.[1] The incorporation of the benzothiophene moiety can enhance the lipophilicity and potentially the efficacy of these compounds.
-
Enzyme Inhibition: The diverse functionalities that can be introduced through these synthetic routes allow for the rational design of enzyme inhibitors, for example, targeting cholinesterases in the context of Alzheimer's disease.[19]
Summary of Biological Activities:
| Heterocyclic Core | Potential Biological Activities | References |
| Pyridine | Antimalarial, Anticancer | [1][20] |
| Pyrimidine | Anticancer, Antimicrobial, Antioxidant | [2][12][13][16][18][21] |
| Thiophene | Antimicrobial, Anticancer, Anti-inflammatory | |
| Quinoline | Anticancer, Antimalarial | [20] |
Conclusion and Future Perspectives
6-Formylbenzo[b]thiophene has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The strategic application of fundamental organic reactions such as the Knoevenagel condensation, Hantzsch pyridine synthesis, and subsequent cyclizations provides a robust platform for the generation of molecular diversity. The resulting pyridine, pyrimidine, thiophene, and quinoline derivatives hold significant promise for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Future research in this area should focus on the exploration of more sustainable and efficient catalytic systems, including green chemistry approaches to these classical reactions. Furthermore, the systematic biological evaluation of the synthesized compound libraries will be crucial in identifying lead candidates for further drug development. The insights and protocols provided in this guide are intended to serve as a solid foundation for these future endeavors, empowering researchers to unlock the full potential of the 6-formylbenzo[b]thiophene scaffold in the pursuit of innovative medicines.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Semantic Scholar [semanticscholar.org]
- 2. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. ijrpr.com [ijrpr.com]
- 17. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
Methodological & Application
Application Note: A Practical, Regioselective Synthesis of Benzo[b]thiophene-6-carbaldehyde via Lithiation of a Halogenated Precursor
Introduction: The Strategic Importance of Benzo[b]thiophene-6-carbaldehyde
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2][3][4] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][5][6] The inherent drug-like properties of this scaffold, such as low toxicity and high bioavailability, make it a cornerstone for the development of novel therapeutics.[7]
Within this valuable class of compounds, this compound stands out as a particularly strategic intermediate. The aldehyde functional group at the 6-position serves as a versatile chemical handle, enabling a wide range of subsequent transformations.[8] This allows for the construction of complex molecular architectures through reactions such as Wittig olefination, Knoevenagel condensation, reductive amination, and cross-coupling strategies, thereby facilitating the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.[8]
This application note provides a detailed, field-proven protocol for the regioselective synthesis of this compound. The primary route discussed is the formylation of 6-bromobenzo[b]thiophene via a lithium-halogen exchange, a robust and highly reproducible method that offers excellent control over regiochemistry.
Overview of Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
-
Formylation via Organometallic Intermediates: This is the most direct and reliable strategy for achieving C-6 formylation. It involves the use of a C-6 halogenated benzo[b]thiophene as a precursor. A lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) generates a potent nucleophile at the desired position, which is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9] This method provides excellent regiocontrol, as the position of formylation is predetermined by the initial halogen placement.
-
Vilsmeier-Haack Formylation: This classic reaction is highly effective for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (e.g., POCl₃/DMF).[10][11][12] However, for the unsubstituted benzo[b]thiophene ring, electrophilic substitution preferentially occurs at the electron-rich C2 or C3 positions of the thiophene ring. Achieving C6 selectivity would require a substrate with blocking groups at the more reactive positions or strong activating groups on the benzene ring directing the substitution.
-
Oxidation of a C-6 Precursor: If 6-methylbenzo[b]thiophene or 6-(hydroxymethyl)benzo[b]thiophene were readily available, a straightforward oxidation could yield the desired aldehyde. Various oxidizing agents, such as manganese dioxide (for the alcohol) or ceric ammonium nitrate (for the methyl group), could be employed.
-
Ring-Closing Strategies: A more convergent approach involves starting with a pre-functionalized benzene ring, such as 3-bromo-4-mercaptobenzaldehyde, and constructing the thiophene ring onto it through cyclization reactions.[13]
This guide will focus on the first strategy—formylation via a lithiated intermediate—due to its high regioselectivity and reliability.
Primary Synthetic Route: Formylation via Lithiation
The recommended pathway involves a two-step sequence starting from the commercially available benzo[b]thiophene: (1) Regioselective bromination (if the bromo-precursor is not available) and (2) Lithium-halogen exchange followed by formylation.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound from 6-Bromobenzo[b]thiophene
This protocol details the conversion of 6-bromobenzo[b]thiophene to the target aldehyde.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromobenzo[b]thiophene | >97% | Commercial | Ensure it is dry before use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial | Required for the organolithium reaction. Use from a sealed bottle. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Highly reactive and pyrophoric. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | Store over molecular sieves. |
| Diethyl Ether | ACS Grade | Commercial | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house prep. | For reaction quenching and workup. |
| Saturated Sodium Bicarbonate | Aqueous solution | In-house prep. | For washing. |
| Brine | Saturated NaCl(aq) | In-house prep. | For final wash. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
4.2. Step-by-Step Procedure
-
Reaction Setup:
-
Take a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet adapter with a rubber septum.
-
Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen. Causality: Organolithium reagents are highly reactive towards water; maintaining strictly anhydrous conditions is critical for reaction success.
-
-
Initiation of Reaction:
-
To the flask, add 6-bromobenzo[b]thiophene (4.26 g, 20.0 mmol, 1.0 equiv).
-
Add 100 mL of anhydrous THF via cannula or syringe. Stir the mixture until the solid is fully dissolved.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding. Causality: The lithium-halogen exchange is exothermic, and low temperatures are required to prevent side reactions and decomposition of the aryllithium intermediate.
-
-
Lithium-Halogen Exchange:
-
Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C during the addition.
-
After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete formation of the 6-lithiobenzo[b]thiophene intermediate.
-
-
Formylation (Electrophile Quench):
-
In a separate, dry flask, take anhydrous DMF (2.3 mL, 30.0 mmol, 1.5 equiv).
-
Add the DMF dropwise to the cold (-78 °C) reaction mixture via syringe over 10 minutes. A color change may be observed.
-
After the addition, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm slowly to 0 °C over approximately 1 hour.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding 50 mL of 1 M HCl. Caution: The initial addition may be exothermic.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers. Wash successively with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Causality: The acid wash removes any remaining DMF and basic byproducts, while the bicarbonate wash neutralizes any excess acid.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow-to-orange oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent to afford this compound as a pale-yellow solid.
-
Typical Yield: 65-80%.
-
4.3. Reaction Mechanism
The core of this synthesis relies on the generation of a highly nucleophilic aryllithium species that readily attacks the electrophilic carbonyl carbon of DMF.
Caption: Key mechanistic steps in the formylation reaction. (Note: Image placeholders would be replaced with actual chemical structures in a real document).
4.4. Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.1 (s, 1H, -CHO), ~8.3 (s, 1H), ~7.9 (d, 1H), ~7.7 (d, 1H), ~7.5 (d, 1H), ~7.4 (d, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~191.0 (CHO), and aromatic signals between 123-145 ppm.
-
IR Spectroscopy (ATR): A strong carbonyl (C=O) stretching absorption band is expected around 1690-1710 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₆OS, MW = 162.21 g/mol ).[14]
Conclusion
The protocol described provides a reliable and highly regioselective method for synthesizing this compound, a key building block for pharmaceutical and materials science research. The use of a lithium-halogen exchange reaction ensures that formylation occurs exclusively at the C-6 position, avoiding the formation of other isomers. Strict adherence to anhydrous reaction conditions and low temperatures is paramount for achieving high yields and purity. This application note serves as a comprehensive guide for researchers aiming to incorporate this valuable intermediate into their synthetic programs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Benzothiophene synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Synthesis of Benzo[b]thiophene-6-carbaldehyde: A Detailed Protocol and Mechanistic Guide
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
Benzo[b]thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science, valued for their versatile electronic properties and biological activity.[1][2] Benzo[b]thiophene-6-carbaldehyde, in particular, serves as a critical intermediate for the synthesis of more complex molecules, including STAT3 inhibitors with potential antitumor activity.[3][] This application note provides a comprehensive guide for the synthesis of this compound starting from the commercially available 6-bromobenzo[b]thiophene. We present a robust and scalable protocol centered on organolithium chemistry, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and troubleshooting advice tailored for researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
The conversion of an aryl halide to an aldehyde, a formylation reaction, is a fundamental transformation in organic synthesis. For the target molecule, this compound, the starting material 6-bromobenzo[b]thiophene offers a reactive handle for introducing the formyl group. While modern palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings represent viable pathways, the classic approach involving a metal-halogen exchange followed by quenching with an electrophilic formylating agent remains one of the most efficient and reliable methods.[1][5][6]
This guide focuses on the use of an organolithium intermediate, a variant of the Bouveault aldehyde synthesis.[7][8] This strategy involves two primary steps:
-
Metal-Halogen Exchange: 6-bromobenzo[b]thiophene is treated with n-butyllithium (n-BuLi) at low temperature to generate the highly nucleophilic 6-lithiobenzo[b]thiophene intermediate.
-
Formylation: The organolithium species is then reacted in situ with an anhydrous formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality after an acidic workup.[9][10]
This method is selected for its typically high yields, clean conversion, and the straightforward purification of the final product.
Reaction Mechanism: Lithiation and Formylation
The reaction proceeds through a well-defined, two-stage ionic mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Organolithium Reagent: The process begins with a metal-halogen exchange. The highly polarized carbon-lithium bond in n-BuLi facilitates the exchange of the lithium atom for the bromine atom on the benzo[b]thiophene ring. This step is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the deprotonation of the thiophene ring by the strongly basic n-BuLi.[11]
-
Nucleophilic Attack and Hydrolysis: The resulting 6-lithiobenzo[b]thiophene is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of DMF. This forms a stable tetrahedral lithium alkoxide intermediate. This intermediate is not directly an aldehyde. The final step involves quenching the reaction with an aqueous acid (e.g., HCl or NH₄Cl), which protonates the alkoxide and leads to the collapse of the hemiaminal intermediate, releasing dimethylamine and the desired this compound product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromobenzo[b]thiophene | >97% | Commercial | Starting Material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Pyrophoric, handle under inert gas |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Use freshly distilled or from a solvent purification system.[12] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | Use from a sealed bottle. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Reagent Grade | For workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | N/A | Lab Prepared | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Reagent Grade | For drying |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
3.2. Safety and Handling Precautions
-
n-Butyllithium is extremely pyrophoric and reacts violently with water and air. All operations involving n-BuLi must be conducted under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[13][14][15] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves, is mandatory.[16]
-
Anhydrous Tetrahydrofuran (THF) can form explosive peroxides upon storage. Always use THF from a fresh bottle or test for the presence of peroxides before use, especially before distillation.[17][18] THF is also highly flammable.
-
The reaction should be performed in a well-ventilated fume hood.
-
A dry chemical (Class D) fire extinguisher should be readily accessible.
3.3. Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add 6-bromobenzo[b]thiophene (1.0 eq). Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via cannula.[12]
-
Lithiation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a slight color change.
-
Formylation: Slowly add anhydrous DMF (1.5 eq) via syringe to the reaction mixture at -78 °C.[9]
-
Warming: After the DMF addition, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2 hours at room temperature.
-
Quenching and Workup: Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Results and Troubleshooting
| Parameter | Value |
| Typical Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR |
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield; Recovery of Starting Material | Inactive n-BuLi; insufficient reaction time; wet solvent/reagents. | Titrate n-BuLi before use. Ensure all glassware is scrupulously dry and solvents are anhydrous. Increase lithiation time. |
| Formation of Butyl-benzo[b]thiophene | The reaction was warmed too much before DMF was added. | Maintain a temperature of -78 °C during lithiation and formylation steps. |
| Complex Mixture of Products | Reaction quenched at a high temperature; presence of oxygen. | Ensure the reaction is cooled in an ice bath before quenching. Maintain a positive pressure of inert gas throughout the procedure. |
Conclusion
The conversion of 6-bromobenzo[b]thiophene to this compound via lithiation and subsequent formylation with DMF is a highly effective and reliable synthetic method. By adhering to strict anhydrous and inert atmosphere conditions, this protocol consistently delivers the desired product in high yields. This application note provides the necessary procedural details and safety considerations to enable researchers to successfully utilize this important transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 3. 6-BROMO-BENZO[B]THIOPHENE | 17347-32-9 [chemicalbook.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 8. ChemicalDesk.Com: Bouveault aldehyde synthesis [allchemist.blogspot.com]
- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 10. Bouveault_aldehyde_synthesis [chemeurope.com]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 18. lyondellbasell.com [lyondellbasell.com]
Step-by-step protocol for Benzo[b]thiophene-6-carbaldehyde synthesis
An Application Note and Protocol from the Desk of a Senior Application Scientist
Protocol ID: BTP-SYN-6CHO-001
Topic: A Step-by-Step Protocol for the Regioselective Synthesis of Benzo[b]thiophene-6-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, robust, and field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. Direct electrophilic formylation of the benzo[b]thiophene scaffold lacks regioselectivity for the 6-position. Therefore, this protocol employs a more controlled and reliable two-step strategy, beginning with the synthesis of 6-bromobenzo[b]thiophene, followed by a lithium-halogen exchange and subsequent formylation. This application note elaborates on the underlying chemical principles, provides a meticulous step-by-step methodology, and offers expert insights to ensure successful execution and validation.
Part 1: Scientific Foundation & Strategic Approach
Significance of this compound
The benzo[b]thiophene nucleus is a prominent scaffold in numerous pharmaceutically active molecules and functional organic materials.[1] The introduction of a formyl group at the 6-position of the benzene ring provides a versatile chemical handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, and oxidations, enabling the synthesis of diverse compound libraries for drug discovery and development.
The Synthetic Challenge: Regioselectivity
Direct electrophilic formylation of unsubstituted benzo[b]thiophene, for instance via the Vilsmeier-Haack reaction, preferentially occurs on the electron-rich thiophene ring, yielding primarily the 2- and/or 3-formylated isomers.[2][3] To achieve specific functionalization at the 6-position on the benzene ring, a pre-functionalized starting material is required to direct the reaction. Our chosen strategy hinges on the use of 6-bromobenzo[b]thiophene as the key precursor.[4]
Chosen Synthetic Route: Lithium-Halogen Exchange
The protocol detailed herein utilizes a lithium-halogen exchange reaction, a powerful and widely-used method in organic synthesis for converting aryl halides into highly reactive organolithium species.[5] This aryllithium intermediate is a potent nucleophile that can then be "quenched" with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality with high precision.[6][7]
Reaction Mechanism: The process begins with the reaction of 6-bromobenzo[b]thiophene with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The organolithium reagent preferentially exchanges its lithium atom for the bromine atom on the aromatic ring. This is followed by the addition of DMF. The nucleophilic carbon of the newly formed 6-lithiobenzo[b]thiophene attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures and is subsequently hydrolyzed during the aqueous work-up to yield the final product, this compound.
Part 2: Experimental Workflow & Visualization
Overall Synthetic Workflow
The synthesis is a two-stage process starting from commercially available materials to first generate the necessary precursor, followed by the final formylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 6-BROMO-BENZO[B]THIOPHENE | 17347-32-9 [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: Benzo[b]thiophene-6-carbaldehyde as a Versatile Scaffold for the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzo[b]thiophene-6-carbaldehyde as a starting material for the synthesis of diverse classes of compounds with potential anticancer activity. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel therapeutic agents.
The Benzo[b]thiophene Scaffold: A Privileged Structure in Oncology Research
The benzo[b]thiophene core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] This scaffold is considered a "privileged structure" owing to its ability to interact with multiple biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The unique electronic properties and rigid planar structure of the benzo[b]thiophene ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
This compound, in particular, serves as a versatile and strategic starting material for the synthesis of novel anticancer agents.[4] The aldehyde functionality at the 6-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures with the potential to target various cancer-related pathways.[4]
Synthetic Pathways from this compound to Key Anticancer Scaffolds
The strategic location of the aldehyde group on the benzo[b]thiophene ring system opens up a multitude of synthetic possibilities for creating libraries of compounds for anticancer screening. The following sections detail the synthesis of key intermediates and final compounds, targeting different cancer-related mechanisms.
Application Note 1: Targeting STAT3 Signaling with 6-Substituted Benzo[b]thiophene-1,1-dioxide Derivatives
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[5] Consequently, the inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.[5] A notable example of a STAT3 inhibitor derived from the benzo[b]thiophene scaffold is "Stattic," a 6-nitrobenzo[b]thiophene-1,1-dioxide derivative.[6] This and its analogues, derived from 6-aminobenzo[b]thiophene-1,1-dioxide, have demonstrated potent STAT3 inhibitory and cytotoxic activities, particularly against glioblastoma cells.[6]
Figure 1: Simplified STAT3 signaling pathway and the inhibitory action of Benzo[b]thiophene-6-derived STAT3 inhibitors.
Protocol 1: Synthesis of 6-Nitrobenzo[b]thiophene-1,1-dioxide (A Key Intermediate for Stattic Analogues)
This protocol describes a potential two-step process to convert this compound to the corresponding 6-nitro derivative, which can then be oxidized to the sulfone.
Step A: Oxidation of this compound to Benzo[b]thiophene-6-carboxylic acid
-
To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water (2:1) at room temperature, add 2-methyl-2-butene (5.0 eq).
-
Slowly add a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Step B: Nitration of Benzo[b]thiophene-6-carboxylic acid
-
Add fuming nitric acid (5.0 eq) dropwise to a cooled (0 °C) solution of Benzo[b]thiophene-6-carboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Nitrobenzo[b]thiophene.
Step C: Oxidation to 6-Nitrobenzo[b]thiophene-1,1-dioxide
-
Dissolve 6-Nitrobenzo[b]thiophene (1.0 eq) in glacial acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 10.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 6-Nitrobenzo[b]thiophene-1,1-dioxide.
Protocol 2: Synthesis of 6-Aminobenzo[b]thiophene-1,1-dioxide
-
To a solution of 6-Nitrobenzo[b]thiophene-1,1-dioxide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Aminobenzo[b]thiophene-1,1-dioxide.
Protocol 3: Synthesis of a Representative Stattic Analogue: N-benzyl-6-aminobenzo[b]thiophene-1,1-dioxide
-
To a solution of 6-Aminobenzo[b]thiophene-1,1-dioxide (1.0 eq) and benzaldehyde (1.2 eq) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired N-benzyl-6-aminobenzo[b]thiophene-1,1-dioxide.
| Compound | Modification at 6-position | Cancer Cell Line | IC50 (µM) | Reference |
| Stattic | Nitro | Glioblastoma (U87) | 5.1 | [6] |
| K2071 | (4-methoxybenzyl)amino | Glioblastoma (U87) | 2.5 | [6] |
Application Note 2: Chalcones Derived from this compound as Cytotoxic Agents
Chalcones are a class of open-chain flavonoids that are widely distributed in nature and are known to exhibit a broad range of biological activities, including potent anticancer effects.[7] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, leading to cytotoxicity. The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an aldehyde with an acetophenone.[7]
Figure 2: General scheme for the synthesis of Benzo[b]thiophene-6-yl chalcones via Claisen-Schmidt condensation.
Protocol 4: General Procedure for the Synthesis of Benzo[b]thiophene-6-yl Chalcones
-
To a solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add a 10% aqueous solution of potassium hydroxide dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Application Note 3: Hydrazone Derivatives of this compound as Potential Anticancer Agents
Hydrazones are a class of organic compounds characterized by the presence of a >C=N-NH- functional group. They have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activity.[1][8] The synthesis of hydrazones is a straightforward condensation reaction between an aldehyde or ketone and a hydrazide.
Figure 3: General scheme for the synthesis of Benzo[b]thiophene-6-yl hydrazones.
Protocol 5: General Procedure for the Synthesis of Benzo[b]thiophene-6-yl Hydrazones
-
To a solution of this compound (1.0 eq) in ethanol, add a solution of the desired hydrazide (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Application Note 4: Knoevenagel Condensation Products of this compound
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[9] This reaction is widely used in organic synthesis to produce α,β-unsaturated compounds, which are often biologically active and serve as intermediates for the synthesis of more complex molecules.[9][10]
Figure 4: General scheme for the Knoevenagel condensation of this compound.
Protocol 6: General Procedure for the Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a weak base (e.g., piperidine, triethylamine).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature. The product may crystallize out.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Biological Evaluation Protocols
Protocol 7: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzo[b]thiophene derivatives in a cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 8: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Lysis: Treat cancer cells with the synthesized STAT3 inhibitors for the desired time. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with promising anticancer potential. The synthetic protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold. The derivatization of the 6-carbaldehyde group allows for the generation of compounds targeting various cancer-related pathways, including STAT3 signaling, and for the development of cytotoxic agents such as chalcones and hydrazones. Further exploration of structure-activity relationships and mechanism of action studies will be crucial in optimizing the lead compounds and advancing them through the drug discovery pipeline. The continued investigation of this compound derivatives holds significant promise for the development of the next generation of effective and selective anticancer therapies.
References
- 1. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: Bridging Privileged Scaffolds for Novel Bioactive Agents
An Application Guide for the Synthesis, Purification, and Characterization of Novel Chalcones from Benzo[b]thiophene-6-carbaldehyde
Chalcones, belonging to the flavonoid family, are naturally occurring and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] This core structure, an α,β-unsaturated ketone system linking two aromatic rings, serves as a versatile and highly reactive template.[1] Consequently, chalcones and their derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][3][4] Their established biological relevance and synthetic accessibility make them a focal point in medicinal chemistry.
Parallel to the significance of chalcones, the benzo[b]thiophene moiety stands out as a "privileged scaffold" in drug discovery.[5][6] This sulfur-containing heterocyclic system is a core component of numerous therapeutic agents, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[7] The benzo[b]thiophene core is associated with a wide array of biological functions, including anticancer, enzyme-inhibitory, and antimicrobial activities.[5][8][9]
The strategic fusion of these two pharmacologically important scaffolds—the chalcone framework and the benzo[b]thiophene ring system—presents a compelling approach for the development of novel hybrid molecules with potentially enhanced or unique therapeutic profiles.[4][10][11] This application note provides a detailed, field-proven protocol for the synthesis of chalcones derived from this compound and various substituted acetophenones. It offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and robust methods for purification and characterization, designed for researchers in organic synthesis and drug development.
Part 1: The Underlying Chemistry: Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed crossed aldol condensation.[12] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, this compound) with a ketone possessing at least one α-hydrogen (e.g., a substituted acetophenone).[12]
Mechanism of Action:
The reaction proceeds through a well-established multi-step mechanism:
-
Enolate Formation: The reaction is initiated by a base (commonly KOH or NaOH), which abstracts an acidic α-hydrogen from the acetophenone. This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophile. The choice of a strong base ensures a sufficient concentration of the enolate for the reaction to proceed efficiently.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound. This step forms a tetrahedral alkoxide intermediate, the initial product of the carbon-carbon bond formation.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. A second equivalent of the base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion. This elimination step is thermodynamically driven by the formation of a highly conjugated and stable α,β-unsaturated carbonyl system. The resulting chalcone is predominantly the trans isomer, which is sterically and thermodynamically more stable than the cis isomer.[4]
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Part 2: Experimental Protocol
This protocol provides a general and robust method for the synthesis of various benzo[b]thiophene-based chalcones. Researchers should adapt molar equivalents and reaction times based on the specific reactivity of the chosen substituted acetophenone.
2.1 Materials and Equipment
-
Reagents: this compound, substituted acetophenones (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone), potassium hydroxide (KOH) or sodium hydroxide (NaOH), absolute ethanol, deionized water, hydrochloric acid (HCl, for neutralization), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks (50 mL or 100 mL), magnetic stirrer with hotplate, magnetic stir bars, reflux condenser, Buchner funnel and flask, beakers, graduated cylinders, analytical balance, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm).[4]
2.2 Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol, 1.0 eq.) in absolute ethanol (20-30 mL). Stir the solution using a magnetic stirrer until the solid is completely dissolved.
-
Aldehyde Addition: To this solution, add this compound (10 mmol, 1.0 eq.). Continue stirring at room temperature for 10-15 minutes to ensure a homogeneous mixture.
-
Catalyst Addition: Prepare a 40-50% aqueous solution of potassium hydroxide (KOH). Add this solution dropwise to the reaction mixture over 10-15 minutes. Causality: A slow, dropwise addition is crucial to control the exothermicity of the reaction and prevent the formation of unwanted side products from self-condensation of the ketone.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). A successful reaction is indicated by the consumption of the starting materials and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours, often signaled by the formation of a precipitate.[13]
-
Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water. Stir for 15-20 minutes. Causality: This step quenches the reaction and causes the water-insoluble chalcone product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes the base catalyst and other water-soluble impurities.
-
Drying: Dry the crude product either in a desiccator over a drying agent or in a vacuum oven at a low temperature (40-50 °C) to yield the crude chalcone.
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.
Part 3: Purification and Characterization
The crude product obtained from the synthesis must be purified to remove unreacted starting materials and side products before characterization and biological evaluation.
3.1 Purification: Recrystallization
Recrystallization is the most effective and common method for purifying solid chalcones.
-
Procedure: Dissolve the crude chalcone in a minimum amount of a hot solvent, such as ethanol or methanol. If the chalcone is too soluble, a mixed solvent system (e.g., ethanol-water) can be used. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
3.2 Characterization: A Self-Validating System
A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of the synthesized chalcones.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Key signals for benzo[b]thiophene chalcones include:
-
~1640-1670 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone.[13]
-
~1580-1600 cm⁻¹: C=C stretching vibration of the propenone backbone and aromatic rings.
-
~970-990 cm⁻¹: C-H out-of-plane bending vibration, which is characteristic of a trans-disubstituted alkene.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most definitive method for confirming the trans stereochemistry. The two vinylic protons (H-α and H-β) will appear as two distinct doublets in the downfield region (typically δ 6.5-8.0 ppm). The key diagnostic feature is a large coupling constant (J) of 15-18 Hz, which is characteristic of a trans relationship between the protons. The aromatic protons of the benzo[b]thiophene and substituted acetophenone rings will appear in the δ 7.0-8.5 ppm range.
-
¹³C NMR: The carbonyl carbon (C=O) signal will appear significantly downfield, typically around δ 185-195 ppm. Signals for the vinylic carbons and the aromatic carbons will also be present.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the target chalcone.
Caption: Figure 3: Logic of Synthesis and Validation.
Part 4: Data Summary
The following table presents representative data for a series of synthesized (E)-1-(substituted-phenyl)-3-(benzo[b]thiophen-6-yl)prop-2-en-1-ones, illustrating typical outcomes of the described protocol.
| Compound ID | Acetophenone Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| BT-CH-1 | H | 2.5 | 88 | 112-114 |
| BT-CH-2 | 4-OCH₃ | 3.0 | 92 | 125-127 |
| BT-CH-3 | 4-Cl | 2.0 | 90 | 141-143 |
| BT-CH-4 | 4-OH | 4.0 | 85 | 188-190 |
| BT-CH-5 | 4-NO₂ | 2.0 | 95 | 165-167 |
Note: Electron-donating groups (e.g., -OCH₃, -OH) may slightly decrease the reactivity of the acetophenone enolate, potentially requiring longer reaction times. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) can increase the acidity of the α-protons, facilitating enolate formation and often leading to faster reactions and higher yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. malayajournal.org [malayajournal.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging the 6-Formyl Group of Benzo[b]thiophene for Advanced Synthesis
Topic: Condensation Reactions of the Aldehyde Group in 6-Formylbenzo[b]thiophene
Abstract: The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and functional materials.[1][2][3][4] Its value is significantly enhanced by the introduction of versatile functional groups that serve as handles for molecular elaboration. This guide provides an in-depth exploration of the aldehyde group at the 6-position of the benzo[b]thiophene core, a key precursor for creating molecular diversity. We present detailed mechanistic insights and field-proven protocols for three fundamental C-C and C-N bond-forming reactions: the Knoevenagel condensation, the Wittig reaction, and Schiff base formation. These protocols are designed for researchers in medicinal chemistry, drug discovery, and materials science to facilitate the synthesis of novel benzo[b]thiophene derivatives with high efficiency and predictability.
The Strategic Importance of 6-Formylbenzo[b]thiophene
The benzo[b]thiophene ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a formyl (aldehyde) group, specifically at the 6-position, transforms the otherwise stable aromatic core into a highly reactive platform for synthetic diversification.[5] Unlike positions 2 and 3 of the thiophene ring, the 6-position on the benzene moiety allows for electronic modulation of the resulting derivatives without directly interfering with the heteroaromatic character of the thiophene ring, a feature often crucial for biological activity.
This document outlines robust protocols for converting 6-formylbenzo[b]thiophene into more complex architectures, providing a reliable pathway for generating compound libraries for screening and development.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[6] This reaction is particularly valuable for synthesizing conjugated systems that are common in dyes, polymers, and biologically active molecules.
Mechanistic Rationale
The reaction proceeds via a three-step sequence:
-
Enolate Formation: A mild base (e.g., piperidine, triethylamine) deprotonates the active methylene compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups, Z and Z'), creating a highly nucleophilic enolate.[6][7] The strength of the base is critical; a strong base could induce self-condensation of the aldehyde.[6]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 6-formylbenzo[b]thiophene, forming an aldol-type addition intermediate.
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product. This step is often the thermodynamic driving force for the reaction and can be accelerated by azeotropic removal of water.
Caption: Knoevenagel condensation mechanism.
Protocol: Synthesis of (E)-2-(Benzo[b]thiophen-6-ylmethylene)malononitrile
This protocol details the reaction with malononitrile, a highly reactive methylene compound, catalyzed by piperidine.
Materials & Equipment:
-
6-Formylbenzo[b]thiophene
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
TLC plates (silica gel)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-formylbenzo[b]thiophene (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add malononitrile (1.1 eq) to the solution and stir until dissolved. Add a catalytic amount of piperidine (0.1 eq) dropwise.
-
Causality: Using a slight excess of the active methylene component ensures complete consumption of the starting aldehyde. Piperidine is a sufficiently weak base to catalyze the reaction without promoting side reactions.[8]
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual catalyst and unreacted malononitrile. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Summary for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Typical Yield (%) | Product Structure |
| Malononitrile | Piperidine | Ethanol | 2-4 | 90-98 | Ar-CH=C(CN)₂ |
| Ethyl Cyanoacetate | Piperidine | Toluene | 6-12 | 85-95 | Ar-CH=C(CN)COOEt |
| Diethyl Malonate | Piperidine | Toluene | 12-24 | 70-85 | Ar-CH=C(COOEt)₂ |
| Thiobarbituric Acid | Piperidine | Ethanol | 3-5 | >90 | (See Ref.[6]) |
Ar = Benzo[b]thiophen-6-yl
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of synthetic chemistry for the conversion of aldehydes and ketones into alkenes.[9] Its reliability and functional group tolerance make it ideal for late-stage modifications in complex molecule synthesis.
Mechanistic Rationale
The reaction hinges on the nucleophilic character of a phosphorus ylide (the Wittig reagent).
-
Ylide Formation: A triphenylphosphonium salt is deprotonated at the α-carbon using a strong base, typically n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide.[10] This step must be performed under anhydrous conditions.
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon. This is followed by the formation of a four-membered ring intermediate, the oxaphosphetane, in a [2+2] cycloaddition.[9][11]
-
Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C bond (the alkene) and a very stable P=O bond (triphenylphosphine oxide). The formation of this highly stable phosphorus-oxygen double bond is the primary thermodynamic driving force of the reaction.[12]
Caption: Experimental workflow for the Wittig reaction.
Protocol: Synthesis of 6-Vinylbenzo[b]thiophene
This protocol uses methyltriphenylphosphonium bromide to install a terminal vinyl group.
Materials & Equipment:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
6-Formylbenzo[b]thiophene
-
Schlenk line or inert atmosphere setup (N₂ or Ar)
-
Dry syringes and needles
-
Standard workup and purification equipment
Procedure:
-
Ylide Preparation:
-
Add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-neck flask under an inert atmosphere.
-
Add anhydrous THF via cannula or syringe and cool the resulting suspension to 0 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Causality: Anhydrous conditions are paramount as the ylide and n-BuLi are highly reactive with water. The low temperature controls the exothermic deprotonation.[10]
-
-
Reaction Execution:
-
Dissolve 6-formylbenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product contains a large amount of triphenylphosphine oxide. Purify by column chromatography (silica gel, typically with a non-polar eluent like hexanes) to isolate the 6-vinylbenzo[b]thiophene.
Schiff Base Formation: A Gateway to Imines and Amines
The formation of a Schiff base (or imine) is a robust and reversible condensation reaction between an aldehyde and a primary amine.[13] The resulting imines are not only valuable as final products with diverse biological activities but also serve as key intermediates for synthesizing secondary amines via reduction.[14][15]
Mechanistic Rationale
-
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. This step is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen yields the final imine product. The removal of water is crucial to drive the equilibrium toward the product.[13]
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. echemcom.com [echemcom.com]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors from a Benzo[b]thiophene-6-carbaldehyde Scaffold
Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to orient functional groups in three-dimensional space to effectively interact with the ATP-binding site of kinases.
The benzo[b]thiophene ring system is one such privileged scaffold. Its rigid, planar structure serves as an excellent bioisostere for the adenine region of ATP, while offering multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Research has consistently demonstrated that benzo[b]thiophene derivatives can act as potent inhibitors against a range of important kinase targets, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs), and c-Jun N-Terminal Kinase (JNK).[1][2][3] The incorporation of a benzo[b]thiophene core has been shown to significantly improve inhibitory activity compared to simpler phenyl rings.[3] This application note provides a detailed synthetic strategy and protocols for leveraging Benzo[b]thiophene-6-carbaldehyde, a versatile starting material, for the rational design and synthesis of novel kinase inhibitors.
Core Synthetic Strategy: From Aldehyde to Potent Inhibitor
The aldehyde functional group at the 6-position of the benzo[b]thiophene core is a highly versatile chemical handle. It provides a strategic entry point for introducing diverse side chains, particularly those containing nitrogen, which are crucial for forming key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket. Our strategy is a two-stage process:
-
Reductive Amination: Conversion of the aldehyde to a primary amine, creating a key intermediate for further elaboration.
-
Amide Coupling: Acylation of the amine with a carefully selected heterocyclic carboxylic acid to install the hinge-binding moiety and complete the pharmacophore.
This approach is modular, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
References
- 1. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Organic Electronic Materials
A Senior Application Scientist's Guide to Core Synthetic Strategies, Purification, and Characterization
This guide provides researchers, scientists, and materials development professionals with a detailed overview of the principal synthetic methodologies for creating high-performance organic electronic materials. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, outlines self-validating protocols, and grounds the discussion in authoritative literature. The focus is on building a foundational understanding of the synthesis of both conjugated polymers and small molecules, which are the bedrock of devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3]
The narrative emphasizes a shift from traditional, often cumbersome, synthetic routes to more sustainable, atom-economical, and scalable methods, reflecting the maturation of the organic electronics field from academic curiosity to a commercially viable technology.[4][5]
Section 1: The Workhorse of C-C Bond Formation: Palladium-Catalyzed Cross-Coupling
For decades, palladium-catalyzed cross-coupling reactions have been the cornerstone for constructing the π-conjugated backbones of most organic semiconductors. These methods offer unparalleled precision in linking aromatic units, enabling fine control over the electronic and physical properties of the final material.
Suzuki-Miyaura Coupling: Versatility and Tolerance
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in this field. Its prominence stems from the operational simplicity, the high tolerance of various functional groups, and the commercial availability of a vast library of boronic acid and boronic ester building blocks.[6][7] The reaction conditions are generally mild, and the boron-containing byproducts are typically non-toxic and easily removed.
Causality of the Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][7]
Protocol 1.1: Synthesis of a Polyfluorene-alt-Benzothiadiazole (F8BT) Copolymer via Suzuki Polycondensation (SPC)
This protocol describes the synthesis of a widely studied green-light-emitting copolymer.
Materials:
-
Monomer 1: 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
Monomer 2: 4,7-dibromo-2,1,3-benzothiadiazole
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: 2M aqueous sodium carbonate (Na₂CO₃) solution
-
Phase Transfer Catalyst: Aliquat 336
-
Solvent: Toluene, degassed
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask equipped with a condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with high-purity argon or nitrogen. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Loading: To the flask, add Monomer 1 (1 equivalent), Monomer 2 (1 equivalent), and the phase transfer catalyst Aliquat 336 (~2-3 drops).
-
Solvent Addition: Add degassed toluene via cannula to achieve a monomer concentration of ~0.1 M. Stir the mixture until all solids dissolve.
-
Degassing: Bubble argon through the solution for 30 minutes to remove any residual oxygen.
-
Catalyst and Base Addition: Add the degassed 2M Na₂CO₃ solution (4-5 equivalents per monomer). In a separate glovebox or under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (1-2 mol%). The solution will typically turn yellow.
-
Reaction: Heat the mixture to 90-95 °C and stir vigorously for 48-72 hours under a positive pressure of argon. The viscosity of the solution will increase as the polymer forms.
-
End-capping & Quenching: To control the molecular weight and terminate the chain ends, add a small amount of phenylboronic acid and stir for 4 hours, followed by a small amount of bromobenzene and stir for another 4 hours. Cool the reaction to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel, dilute with additional toluene, and wash sequentially with water (3x) and brine (1x).
-
Precipitation: Concentrate the organic phase via rotary evaporation and precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirring methanol.
-
Collection: Collect the fibrous polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40 °C overnight.
Self-Validation: The success of the synthesis is validated by characterization (Section 4), which should confirm the polymer's structure, molecular weight, and optical properties.
Stille Coupling: Taming the Toxicity
Stille coupling offers advantages in its tolerance for a wide array of functional groups and the fact that organostannanes are often stable to air and moisture.[8][9] However, its primary drawback is the high toxicity of organotin compounds and the difficulty in completely removing tin residues from the final polymer, which can be detrimental to device performance.[10]
The mechanism is analogous to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9][11]
Protocol 1.2: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Stille Coupling
Materials:
-
Monomer: 2,5-dibromo-3-hexylthiophene
-
Monomer: 2,5-bis(trimethylstannyl)-3-hexylthiophene
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Solvent: Anhydrous, degassed chlorobenzene or THF
Procedure:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the procedure in a Schlenk flask.
-
Reagent Loading: Add 2,5-bis(trimethylstannyl)-3-hexylthiophene (1 equivalent) and 2,5-dibromo-3-hexylthiophene (1 equivalent) to the flask.
-
Solvent & Catalyst/Ligand: Add anhydrous, degassed chlorobenzene to dissolve the monomers (~0.2 M). In a glovebox, pre-mix the Pd₂(dba)₃ catalyst (0.5-1 mol%) and P(o-tol)₃ ligand (4-8 mol%) in a small amount of solvent and add this solution to the reaction flask via cannula.
-
Reaction: Heat the mixture to 100 °C for 24-48 hours. The solution will darken to a deep red/purple color.
-
Quenching: Cool the reaction and quench by adding an excess of aqueous ammonium hydroxide solution to remove unreacted starting materials.
-
Precipitation & Purification: Precipitate the polymer in methanol. The crucial step is the removal of tin residues. This is typically done by re-dissolving the polymer and washing it with a sodium diethyldithiocarbamate solution or by extensive Soxhlet extraction (see Section 3.1).
-
Collection: Collect the final polymer by filtration and dry under vacuum.
| Parameter | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) |
| Toxicity | Low | High (Tin compounds are toxic) |
| Byproduct Removal | Relatively easy (water-soluble) | Difficult (requires special workup) |
| Functional Group Tolerance | Very Good | Excellent |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ |
Section 2: The "Green" Frontier: Direct (Hetero)arylation Polymerization (DAP)
DAP has emerged as a powerful, sustainable alternative to traditional cross-coupling methods. Its primary advantage is atom economy; it forms C-C bonds by activating C-H bonds directly, avoiding the need to pre-functionalize monomers into organoboron or organotin reagents.[12] This reduces the number of synthetic steps, minimizes toxic waste, and lowers costs.[13] However, challenges include controlling C-H selectivity to avoid branching or homocoupling defects, which can impair material performance.[14][15]
Causality of the Catalytic Cycle: The key difference in the DAP mechanism is the C-H activation step, which typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, often assisted by a carboxylate additive like pivalic acid.
Protocol 2.1: DAP Synthesis of a Quaterthiophene-Benzothiadiazole Copolymer for OPVs
This protocol is adapted for synthesizing donor-acceptor copolymers where precise control of regioselectivity is paramount.[15]
Materials:
-
Monomer 1 (Halogenated): e.g., 4,7-dibromo-2,1,3-benzothiadiazole
-
Monomer 2 (C-H activated): e.g., 3,3'''-di(2-octyldodecyl)-2,2';5',2'';5'',2'''-quaterthiophene
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂]
-
Ligand: SPhos or XPhos
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Additive: Pivalic acid (PivOH)
-
Solvent: Anhydrous, degassed dimethylacetamide (DMAc) or 2-methyltetrahydrofuran.[16]
Procedure:
-
Inert Atmosphere & Reagent Loading: In a glovebox, load a dry Schlenk tube with Pd(OAc)₂ (2-4 mol%), the phosphine ligand (4-8 mol%), Monomer 1 (1 eq.), Monomer 2 (1 eq.), K₂CO₃ (2.5 eq.), and PivOH (1 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent to the tube.
-
Reaction: Seal the tube and heat to 110-120 °C with vigorous stirring for 24-48 hours.
-
Work-up & Precipitation: Cool the reaction to room temperature, dissolve the mixture in chloroform, and filter through a pad of celite to remove inorganic salts. Wash the solution with water and brine.
-
Purification: Precipitate the polymer in methanol. Further purification is critical to remove catalyst residues and any homocoupled byproducts. This is often achieved through sequential Soxhlet extractions (see Section 3.1).
-
Collection: Collect the final polymer by filtration and dry under vacuum.
Section 3: Post-Synthesis Purification: The Key to High Performance
The electronic properties of organic semiconductors are exquisitely sensitive to impurities. Catalyst residues (especially palladium and tin) and low molecular weight oligomers can act as charge traps, severely limiting device performance.[17] Therefore, rigorous purification is a non-negotiable step in the synthesis workflow.
Protocol 3.1: Sequential Soxhlet Extraction for P3HT Purification
This protocol effectively removes catalyst residues, monomers, and low molecular weight oligomers.
Materials:
-
Crude P3HT polymer
-
Soxhlet apparatus (thimble, extractor, condenser)
-
Solvents: Methanol, Hexane, Chloroform (or other good solvent for the polymer)
Procedure:
-
Loading: Place the crude polymer powder into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.
-
Methanol Wash: Fill the boiling flask with methanol. Heat the flask to reflux. Allow the Soxhlet to cycle for 24 hours. This step removes polar impurities and residual salts. Discard the methanol.
-
Hexane Wash: Dry the polymer in the thimble. Refill the boiling flask with hexane and reflux for 24 hours. This step removes monomers and very low molecular weight oligomers. Discard the hexane.
-
Extraction of Desired Polymer: Dry the polymer in the thimble. Refill the boiling flask with chloroform. Reflux for 24 hours. The desired, high molecular weight polymer will be extracted into the chloroform in the boiling flask, leaving behind insoluble catalyst residues and cross-linked material in the thimble.
-
Collection: Allow the chloroform solution to cool. Concentrate the solution and precipitate the purified polymer into methanol. Filter and dry under vacuum.
Section 4: Material Characterization for Quality Control
Characterization is the self-validating system that confirms the identity, purity, and relevant electronic properties of the synthesized material.[18][19][20]
| Technique | Information Provided | Typical Result for High-Performance Polymer |
| ¹H, ¹³C NMR Spectroscopy | Confirms chemical structure, regioregularity, and end-groups. | Sharp, well-resolved peaks matching the expected structure. For P3HT, >95% regioregularity. |
| Gel Permeation Chromatography (GPC) | Determines number-average (Mₙ) and weight-average (Mₙ) molecular weight, and dispersity (Đ = Mₙ/Mₙ). | Mₙ > 20 kDa, Đ < 2.0 for optimal device performance. |
| UV-Vis Spectroscopy (in solution & film) | Determines absorption spectrum and optical bandgap (E₉ᵒᵖᵗ). | Broad absorption spectrum; distinct vibronic features in film suggest good ordering. |
| Cyclic Voltammetry (CV) | Measures oxidation/reduction potentials to estimate HOMO/LUMO energy levels. | Reversible redox waves; allows for energy level alignment engineering in devices. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detects trace impurities, such as residual catalyst metals (Pd, Sn).[17][19] | Pd/Sn content below detection limits or in the low ppm range. |
References
- 1. researchgate.net [researchgate.net]
- 2. New materials for organic electronics: from synthesis to processing, characterization and device physics | EMRS [european-mrs.com]
- 3. Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applications Home [pubs.rsc.org]
- 5. drpress.org [drpress.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. jk-sci.com [jk-sci.com]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. mdpi.com [mdpi.com]
- 13. Direct Arylation Synthesis of Small Molecular Acceptors for Organic Solar Cells | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Direct Arylation Polycondensation (DAP) Synthesis of Alternating Quaterthiophene-Benzothiadiazole Copolymers for Organic Solar Cell Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 18. researching.cn [researching.cn]
- 19. researchportal.unamur.be [researchportal.unamur.be]
- 20. A guide for the characterization of organic electrochemical transistors and channel materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzo[b]thiophene-6-carbaldehyde
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene-6-carbaldehyde. As a crucial intermediate in the development of novel therapeutics and functional materials, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a significant challenge primarily due to the regioselectivity of electrophilic substitution on the benzothiophene core. The thiophene ring (positions 2 and 3) is inherently more electron-rich and thus more susceptible to electrophilic attack than the fused benzene ring (positions 4, 5, 6, and 7). Consequently, direct formylation methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor substitution at the 2- or 3-position, leading to negligible yields of the desired 6-isomer.
This guide, therefore, focuses on a more strategic, multi-step approach that circumvents the issue of poor regioselectivity. The most reliable and commonly employed strategy involves the synthesis of a 6-substituted benzo[b]thiophene precursor, typically 6-bromobenzo[b]thiophene, which can then be efficiently converted to the target aldehyde.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the 6-bromobenzo[b]thiophene intermediate.
Problem 1: Low Yield in the Synthesis of 6-Bromobenzo[b]thiophene
Question: My synthesis of 6-bromobenzo[b]thiophene is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 6-bromobenzo[b]thiophene often stem from incomplete reaction, side product formation, or degradation of the product. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the precursor to the benzothiophene ring system. Impurities can interfere with the cyclization reaction.
-
Reaction Conditions for Cyclization: The formation of the benzo[b]thiophene ring is sensitive to reaction conditions. If you are using a method involving the cyclization of an alkynylthioanisole, for example, the choice of catalyst and reaction temperature is critical. An electrophilic sulfur-mediated cyclization can be highly efficient, sometimes yielding over 90% of the desired product.[1]
-
Decarboxylation Conditions: If your route involves the decarboxylation of 6-bromobenzo[b]thiophene-2-carboxylic acid, the temperature and choice of base are crucial. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylacetamide (DMA) at high temperatures (e.g., 200 °C in a microwave reactor) has been shown to be effective, with yields reported around 83%.[2] Incomplete decarboxylation will result in a lower yield of the desired 6-bromobenzo[b]thiophene.
-
Purification: The product is an oil, and purification by silica gel column chromatography is typically required.[2] Ensure proper selection of the eluent system to effectively separate the product from unreacted starting materials and byproducts. A common eluent is dichloromethane.[2]
Problem 2: Inefficient Conversion of 6-Bromobenzo[b]thiophene to the Aldehyde
Question: I am struggling to convert 6-bromobenzo[b]thiophene into this compound. My yields are low, and I am observing multiple side products. What should I investigate?
Answer: The conversion of an aryl bromide to an aldehyde is a common transformation in organic synthesis, but it requires careful control of reaction conditions to avoid side reactions. The two primary methods are metal-halogen exchange followed by formylation, and palladium-catalyzed cross-coupling reactions.
-
Metal-Halogen Exchange (Lithiation or Grignard Formation):
-
Incomplete Reaction: This is often due to inactive or insufficient organolithium reagent (e.g., n-BuLi) or magnesium. Ensure your reagents are fresh and properly titrated (for organolithiums). The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as both organolithium and Grignard reagents are highly reactive with water and oxygen.
-
Side Reactions:
-
Protonation: The presence of any acidic protons in the reaction mixture will quench the organometallic intermediate. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Wurtz Coupling: This can occur if the reaction temperature is too high, leading to the formation of bi-aryl side products. It is crucial to maintain a low temperature (typically -78 °C) during the metal-halogen exchange and the subsequent addition of the formylating agent.
-
-
Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is the most common formylating agent for this reaction. Ensure it is anhydrous.
-
-
Palladium-Catalyzed Formylation: While less common for this specific transformation, methods like the Suzuki-Miyaura coupling with a formyl-equivalent boronic acid derivative could be considered. However, this adds extra steps to the synthesis.
Problem 3: Difficulty in Purifying the Final Product
Question: I have successfully synthesized this compound, but I am finding it difficult to purify. What are the recommended methods?
Answer: this compound is a solid at room temperature. Purification can typically be achieved through the following methods:
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate) should effectively separate the aldehyde from less polar impurities (like unreacted 6-bromobenzo[b]thiophene) and more polar impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity solid. Experiment with different solvent systems, such as ethanol, isopropanol, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane), to find the optimal conditions for crystallization.
Frequently Asked Questions (FAQs)
Q1: Can I directly formylate benzo[b]thiophene at the 6-position using the Vilsmeier-Haack reaction?
A1: Direct Vilsmeier-Haack formylation of unsubstituted benzo[b]thiophene is not a viable method for synthesizing the 6-carbaldehyde. The reaction is highly regioselective for the electron-rich thiophene ring, leading primarily to the 2- and/or 3-formyl isomers. Achieving substitution on the benzene ring requires a multi-step approach.
Q2: What is the most reliable starting material for the synthesis of this compound?
A2: 6-Bromobenzo[b]thiophene is the most practical and widely used starting material.[2][][4] It is commercially available or can be synthesized through established methods. The bromo-substituent provides a versatile handle for conversion to the aldehyde functionality.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react violently with water. Handle them under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
-
Anhydrous Solvents: Ensure all solvents are properly dried, as the presence of moisture will quench the organometallic intermediates.
-
Cryogenic Temperatures: The use of dry ice/acetone baths (-78 °C) is common. Handle with cryogenic gloves to prevent cold burns.
-
General Chemical Safety: Always work in a well-ventilated fume hood and wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals used.
Q4: Are there any alternative methods to the use of organolithium reagents for the formylation of 6-bromobenzo[b]thiophene?
A4: Yes, an alternative is to first form the Grignard reagent by reacting 6-bromobenzo[b]thiophene with magnesium metal. The resulting Grignard reagent can then be reacted with a formylating agent like DMF. This method can sometimes be milder and more tolerant of certain functional groups than the use of organolithium reagents.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromobenzo[b]thiophene
This protocol is adapted from a reported decarboxylation method.[2]
Materials:
-
6-Bromobenzo[b]thiophene-2-carboxylic acid
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylacetamide (DMA)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe sealed tube, combine 6-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) and DBU (3.3 eq) in DMA.
-
Heat the mixture in a microwave reactor at 200 °C for 70 minutes.
-
After cooling, dilute the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford 6-bromobenzo[b]thiophene as an oil.
Protocol 2: Synthesis of this compound via Lithiation
This is a general procedure based on standard organic transformations. Optimization may be required.
Materials:
-
6-Bromobenzo[b]thiophene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-bromobenzo[b]thiophene (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield this compound.
Visualization of the Synthetic Strategy
Caption: Synthetic workflow for this compound.
Data Summary
| Step | Key Reagents | Typical Yield | Purification Method |
| Synthesis of 6-Bromobenzo[b]thiophene | 6-Bromobenzo[b]thiophene-2-carboxylic acid, DBU, DMA | ~83%[2] | Column Chromatography |
| Synthesis of this compound | 6-Bromobenzo[b]thiophene, n-BuLi, DMF | Variable | Column Chromatography/Recrystallization |
Conclusion
The synthesis of this compound requires a strategic approach to overcome the inherent regioselectivity of the benzothiophene ring system. By utilizing 6-bromobenzo[b]thiophene as a key intermediate, the formyl group can be introduced at the desired position with greater control and efficiency. Careful optimization of reaction conditions, particularly for the metal-halogen exchange and formylation step, is crucial for maximizing yield and minimizing side product formation. This guide provides a comprehensive framework for troubleshooting and successfully executing this important synthesis.
References
Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for Benzo[b]thiophene
Welcome to the technical support guide for the Vilsmeier-Haack formylation of benzo[b]thiophene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to synthesize key aldehyde intermediates. Benzo[b]thiophene-3-carbaldehyde is a critical building block for numerous pharmacologically active molecules, and mastering its synthesis is essential.
This guide provides in-depth, experience-based insights into the reaction's mechanism, offers a robust experimental protocol, and presents a comprehensive troubleshooting section in a direct question-and-answer format to address common challenges encountered in the lab.
Section 1: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The process involves two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[1][3][4]
-
Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][3][4][5] This species is the active formylating agent.
-
Electrophilic Attack : The electron-rich benzo[b]thiophene attacks the Vilsmeier reagent. For benzo[b]thiophene, the substitution overwhelmingly occurs at the C3 position. This regioselectivity is due to the higher electron density at C3 compared to C2, which allows for more stable resonance structures of the carbocation intermediate (sigma complex).
-
Hydrolysis : The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final benzo[b]thiophene-3-carbaldehyde.[3][4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 6-Formylbenzo[b]thiophene
Welcome to the technical support center for the purification of 6-formylbenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic aldehyde. As a key building block in the synthesis of various pharmacologically active molecules, achieving high purity of 6-formylbenzo[b]thiophene is critical for the success of subsequent synthetic steps and biological assays.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic chemistry and extensive experience with related heterocyclic compounds.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification challenges, it is essential to understand the chemical nature of 6-formylbenzo[b]thiophene. The molecule consists of a bicyclic benzothiophene core, which is an electron-rich aromatic system, substituted with a formyl (aldehyde) group at the 6-position.[3] This formyl group is an electron-withdrawing group, which can influence the reactivity and stability of the entire molecule. The benzothiophene scaffold itself is found in numerous pharmaceutical agents, highlighting its importance in medicinal chemistry.[2]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that you may encounter during the purification of 6-formylbenzo[b]thiophene.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
Significant loss of material on the silica gel column.
-
Streaking or tailing of the product spot on the TLC plate.
-
The appearance of new, more polar impurities after chromatography.
Probable Causes:
-
On-Column Degradation: The aldehyde group in 6-formylbenzo[b]thiophene can be susceptible to oxidation to the corresponding carboxylic acid, particularly on activated silica gel. This is a common issue with aromatic aldehydes.
-
Irreversible Adsorption: The polar formyl group can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.
-
Instability to Solvents: Prolonged exposure to certain solvents, especially chlorinated solvents in the presence of trace acid on the silica, can lead to decomposition.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent and add 1-2% triethylamine or another non-polar amine base. This will neutralize the acidic sites on the silica surface, minimizing degradation and irreversible adsorption.
-
Optimize Your Solvent System: Use a less polar solvent system if possible. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to elute the compound quickly without significant band broadening.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and have your collection vessels ready before loading the column.
-
Consider Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or cyano.
Problem 2: Persistent Impurities with Similar Polarity
Symptoms:
-
Co-elution of one or more impurities with the product during column chromatography.
-
Overlapping spots on the TLC plate, even with different solvent systems.
-
NMR analysis of the "pure" fractions shows the presence of other aromatic signals.
Probable Causes:
-
Regioisomers: If the formylation of benzothiophene was not completely regioselective, you may have other formyl-substituted isomers (e.g., 4-formyl or 7-formyl) as impurities. These isomers often have very similar polarities.
-
Unreacted Starting Material: Incomplete formylation will leave residual benzothiophene, which is less polar but can sometimes be challenging to separate completely.
-
Halogenated Byproducts: If a Vilsmeier-Haack formylation was performed, you might have trace amounts of chlorinated byproducts, which can have similar polarities to the desired product.[4]
Solutions:
-
High-Resolution TLC: Develop a TLC solvent system that provides the best possible separation between your product and the impurity. Experiment with ternary solvent mixtures (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity.
-
Recrystallization: This is often the most effective method for removing impurities with very similar polarities. A systematic approach to solvent screening is recommended (see Section IV for a detailed protocol).
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) on a normal or reverse-phase column can provide the necessary resolution.
Problem 3: Product Discoloration or Degradation During Storage
Symptoms:
-
A pure, white or off-white solid gradually turns yellow or brown over time.
-
Repeat NMR analysis shows the appearance of new signals, indicating decomposition.
Probable Causes:
-
Aerial Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which can be accelerated by exposure to air and light.
-
Photochemical Degradation: Aromatic compounds, in general, can be sensitive to light.
Solutions:
-
Inert Atmosphere: Store the purified 6-formylbenzo[b]thiophene under an inert atmosphere, such as nitrogen or argon.
-
Protection from Light: Use amber-colored vials or wrap the storage container in aluminum foil.
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for 6-formylbenzo[b]thiophene?
A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A ratio of 4:1 to 9:1 (hexane:ethyl acetate) is often a reasonable starting range. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product spot to ensure good separation during column chromatography.[5]
Q2: My NMR shows a small singlet at around 10 ppm, but also other aromatic signals that I can't identify. What could they be?
The singlet around 10 ppm is characteristic of the aldehyde proton. The other aromatic signals could be from regioisomers formed during the synthesis. For example, formylation of benzothiophene can sometimes yield a mixture of isomers. Careful analysis of the coupling patterns in the aromatic region of the 1H NMR spectrum can help to identify these impurities.
Q3: Is 6-formylbenzo[b]thiophene stable to acidic or basic conditions?
The benzothiophene ring system is generally stable. However, the formyl group can undergo reactions under certain pH conditions. Strong acidic conditions might lead to polymerization or other side reactions. Strong basic conditions could potentially catalyze a Cannizzaro reaction if the aldehyde is sterically hindered and has no α-hydrogens, although this is less likely for this specific substrate under typical workup conditions. It is generally advisable to maintain a neutral pH during aqueous workups.
Q4: Can I use recrystallization as the sole purification method?
If the crude product is relatively clean (e.g., >90% pure by NMR), recrystallization can be a very effective and scalable purification method. However, if the crude material contains a significant amount of impurities with different polarities, it is often more efficient to perform a preliminary purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization to achieve high purity.
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 9:1 hexane:ethyl acetate). For every 100 g of silica, add 1-2 mL of triethylamine. Stir the slurry for 5-10 minutes.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve your crude 6-formylbenzo[b]thiophene in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, dissolve a small amount of your impure product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane) at their boiling points to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the impure 6-formylbenzo[b]thiophene in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of 6-formylbenzo[b]thiophene.
Caption: Decision workflow for purification strategy.
VI. Data Summary Table
| Parameter | Recommended Conditions | Rationale |
| TLC Mobile Phase | Hexane:Ethyl Acetate (9:1 to 4:1) | Provides good separation for moderately polar compounds. |
| Column Chromatography | Silica gel with 1-2% triethylamine in the eluent. | Neutralizes acidic sites on silica, preventing degradation. |
| Recrystallization | Solvents like ethanol, isopropanol, or ethyl acetate/hexane. | Effective for removing closely related impurities like regioisomers. |
| Storage | Under inert gas (N2 or Ar), protected from light, at 4°C. | Minimizes oxidation and photochemical degradation of the aldehyde.[6] |
VII. References
-
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. PMC - NIH.
-
Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. PubMed.
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.
-
Benzothiophene. Wikipedia.
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH.
-
Application Notes and Protocols: Synthesis of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl). Benchchem.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
-
Recent Progress in the Synthesis of Benzo[b]thiophene | Request PDF. ResearchGate.
-
Benzothiophene synthesis. Organic Chemistry Portal.
-
Synthesis of Benzothiophene. ChemicalBook.
-
HETEROCYCLES, Vol. HETEROCYCLES.
-
Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene @NOBLECHEMISTRY. YouTube.
-
Benzo[b]thiophene-2-carbaldehyde. MDPI.
-
Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
-
6-Methylbenzo[b]thiophene. ChemScene.
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
-
Purification of a Fusion Protein generated by The pMAL Protein Fusion and Purification System (E8200). NEB.
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society.
-
Benzo[b]thiophene derivatives. XXVII. 5-Methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, blocked analogs of melatonin. ResearchGate.
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Separation of Isomers in Benzo[b]thiophene Formylation
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Welcome to the Technical Support Center for the formylation of benzo[b]thiophene and the subsequent separation of its isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Benzo[b]thiophene and its derivatives are key structural motifs in numerous pharmaceutical agents, making the efficient and selective synthesis of specific isomers a critical task.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the Vilsmeier-Haack formylation of benzo[b]thiophene and the separation of the resulting 2- and 3-formyl positional isomers.
Troubleshooting Guide: Isomer Separation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the separation of 2-formylbenzo[b]thiophene and 3-formylbenzo[b]thiophene.
Q1: My column chromatography separation of the 2- and 3-formyl isomers is poor, with significant co-elution. How can I improve the resolution?
A1: Poor resolution in column chromatography is a common challenge when separating positional isomers due to their similar polarities.[3][4] Here are several strategies to enhance separation, moving from simple adjustments to more advanced techniques.
Initial Steps: Optimizing Your Current System
-
Solvent System (Mobile Phase) Optimization: The choice and composition of the eluent are critical.
-
Polarity Gradient: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A shallow gradient is often more effective than a steep one for separating closely related isomers.
-
Solvent Selectivity: If a simple hexane/ethyl acetate system fails, explore solvents with different selectivities. For instance, replacing ethyl acetate with dichloromethane or employing a ternary system (e.g., hexane/dichloromethane/ethyl acetate) can alter the interactions between the isomers and the stationary phase, leading to better separation. Aromatic solvents like toluene can sometimes offer unique selectivity for aromatic isomers.[5]
-
-
Stationary Phase Considerations:
-
Standard Silica Gel: Ensure you are using high-quality silica gel with a consistent particle size. Finer mesh sizes (e.g., 230-400 mesh) provide a larger surface area and can improve resolution.
-
Alternative Stationary Phases: If standard silica fails, consider stationary phases with different chemical properties. Phenyl-bonded silica can offer enhanced separation for aromatic compounds through π-π interactions.[3][4] Porous graphitic carbon (PGC) columns are also known for their excellent ability to separate structural isomers.[5]
-
Advanced Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool.
-
Column Choice: A Phenyl-Hydride column is often well-suited for resolving positional isomers of aromatic compounds.[3] For highly similar isomers, a chiral column, although more expensive, can sometimes resolve positional isomers due to subtle differences in their three-dimensional shape.[4]
-
Method Development: Systematic screening of mobile phases (e.g., acetonitrile/water, methanol/water) and gradients is necessary to optimize the separation.
-
Q2: I am attempting to separate the isomers by crystallization, but I'm either getting a mixture of crystals or no crystals at all. What should I do?
A2: Crystallization is a powerful and scalable purification technique, but it is highly dependent on the physicochemical properties of the isomers and the solvent system.
Troubleshooting Crystallization Issues
-
Solvent Selection is Key: The ideal solvent should dissolve the mixture at an elevated temperature and allow for the selective crystallization of one isomer upon cooling, while the other remains in the mother liquor.
-
Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, toluene, hexane).
-
Mixed Solvent Systems: If a single solvent is not effective, a binary or ternary solvent system can provide the necessary fine-tuning of solubility. For example, dissolving the mixture in a good solvent (e.g., dichloromethane) and then slowly adding an anti-solvent (e.g., hexane) until turbidity is observed can induce selective crystallization.
-
-
Inducing Crystallization:
-
Seeding: If you have a pure sample of one isomer, "seeding" the supersaturated solution with a few crystals of that isomer can promote its selective crystallization.[6][7]
-
Scratching: Gently scratching the inner surface of the crystallization flask with a glass rod can create nucleation sites and induce crystallization.[7]
-
-
Controlling the Cooling Rate: Slow, controlled cooling is crucial. Rapid cooling often leads to the co-precipitation of both isomers. Using an insulated bath or a programmable cooling system can improve selectivity.
Q3: How can I confirm the identity and purity of my separated isomers?
A3: Proper analytical characterization is essential to confirm the success of your separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive technique for distinguishing between the 2- and 3-formyl isomers. The chemical shifts and coupling constants of the protons on the thiophene and benzene rings are distinct for each isomer.[8][9]
-
2-Formylbenzo[b]thiophene: Expect a singlet for the aldehyde proton and characteristic signals for the protons on the benzo[b]thiophene core.[10][11]
-
3-Formylbenzo[b]thiophene: The aldehyde proton will also be a singlet, but the chemical shifts of the aromatic protons will differ from the 2-isomer.[12][13]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of each isomer, while MS will confirm the molecular weight (162.21 g/mol ).[10][11]
-
Melting Point Analysis: The two isomers have different melting points, which can be used as an indicator of purity.
-
2-Formylbenzo[b]thiophene: 32-36 °C
-
3-Formylbenzo[b]thiophene: 73-77 °C
-
Frequently Asked Questions (FAQs)
Reaction Mechanism and Regioselectivity
Q4: What is the mechanism of the Vilsmeier-Haack formylation, and why does it produce a mixture of 2- and 3-isomers with benzo[b]thiophene?
A4: The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15][16]
-
Formation of the Vilsmeier Reagent: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[16][17]
-
Electrophilic Aromatic Substitution: The electron-rich benzo[b]thiophene ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction.[14][17]
-
Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[16]
Regioselectivity: Electrophilic substitution on benzo[b]thiophene can occur at either the C2 or C3 position of the thiophene ring.[18] The electron density is highest at the C3 position, which would suggest it is the kinetically favored site of attack. However, the intermediate formed by attack at the C2 position is more stable as it better preserves the aromaticity of the benzene ring. The reaction conditions, such as temperature and the specific Vilsmeier reagent used, can influence the ratio of the 2- and 3-formyl isomers.[16]
.dot
Caption: Vilsmeier-Haack formylation of benzo[b]thiophene.
Experimental Protocols
Q5: Can you provide a general, step-by-step protocol for the formylation of benzo[b]thiophene?
A5: The following is a representative protocol. Note: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol: Vilsmeier-Haack Formylation of Benzo[b]thiophene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.
-
Addition of Benzo[b]thiophene: Dissolve benzo[b]thiophene in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Hydrolysis: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of the 2- and 3-formyl isomers.
Q6: What is a reliable starting point for developing a column chromatography method to separate the isomers?
A6: The following protocol provides a solid foundation for separating the 2- and 3-formyl isomers.
Protocol: Isomer Separation by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting with pure hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and progressing to 5-10% ethyl acetate).
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure isomers, as determined by TLC and confirmed by ¹H NMR.
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References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. WO2011047877A1 - A process for preparing benzo[b]thiophene derivatives - Google Patents [patents.google.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The proton magnetic resonance spectra of some benzo[b]thiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
Minimizing side product formation in Benzo[b]thiophene-6-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side product formation and maximizing the yield of the desired C6-formylated product. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
Benzo[b]thiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science.[1] The synthesis of specifically substituted isomers, such as this compound, presents a significant challenge due to the inherent reactivity of the benzo[b]thiophene nucleus. Direct electrophilic formylation of the parent heterocycle preferentially occurs at the electron-rich C2 and C3 positions of the thiophene ring.[2] Therefore, achieving selective formylation at the C6 position on the benzene ring requires a carefully considered synthetic strategy, often involving multiple steps and a deep understanding of directing group effects.
This guide will explore common synthetic routes and provide solutions to the side product challenges frequently encountered.
Frequently Asked Questions (FAQs)
Q1: Why is direct formylation of benzo[b]thiophene not a viable route to the 6-carbaldehyde isomer?
A1: Direct electrophilic substitution on the unsubstituted benzo[b]thiophene ring, such as in the Vilsmeier-Haack or Friedel-Crafts reactions, is highly regioselective for the thiophene ring. The order of reactivity for electrophilic attack is generally C3 > C2 > C6 > C5 > C4 > C7. This is due to the higher electron density and ability to stabilize the intermediate carbocation (Wheland intermediate) within the thiophene portion of the molecule. Consequently, direct formylation will yield predominantly a mixture of benzo[b]thiophene-3-carbaldehyde and benzo[b]thiophene-2-carbaldehyde, with negligible amounts of the desired 6-isomer.
Q2: What are the primary side products to expect when targeting this compound?
A2: The expected side products are primarily other isomeric benzo[b]thiophene carbaldehydes. Depending on the synthetic route, these can include:
-
Benzo[b]thiophene-2-carbaldehyde and Benzo[b]thiophene-3-carbaldehyde: These are the most common side products if direct formylation is attempted or if reaction conditions are not optimized to prevent substitution on the thiophene ring.[3][4]
-
Other benzene ring isomers (C4, C5, C7): The formation of these isomers is dependent on the directing effects of any substituents on the benzene ring. For instance, a methoxy group at the 4-position has been shown to direct Vilsmeier-Haack formylation to the 7-position.[5]
-
Di-formylated products: Under harsh reaction conditions, or with highly activated substrates, di-formylation can occur, leading to the formation of benzo[b]thiophene dicarbaldehydes.
Q3: How can I confirm the identity of my desired this compound and differentiate it from its isomers?
A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification:
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate the different isomers. Developing a suitable solvent system for TLC or a method for HPLC is crucial for monitoring the reaction and assessing the purity of the final product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer. For example, the proton at the C7 position of this compound would be expected to be a singlet, while the protons on the benzene ring of other isomers will exhibit different splitting patterns.[3][4]
-
Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may show subtle differences that can aid in identification.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. A common and logical synthetic approach involves the introduction of a directing group or a handle at the 6-position prior to formylation. A plausible route is the bromination of benzo[b]thiophene to yield 6-bromobenzo[b]thiophene, followed by a halogen-metal exchange and subsequent formylation.
Problem 1: Low yield of 6-bromobenzo[b]thiophene and formation of multiple bromo-isomers.
-
Underlying Cause: Direct bromination of benzo[b]thiophene can lead to a mixture of isomers, with substitution occurring at the C2, C3, and various positions on the benzene ring. The regioselectivity is highly dependent on the reaction conditions.
-
Troubleshooting Strategies:
-
Control of Reaction Conditions: Employ milder brominating agents such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride or chloroform. Running the reaction at low temperatures can also improve selectivity.
-
Use of a Directing Group: If starting with a substituted benzo[b]thiophene, the existing substituent will direct the position of bromination. For example, an activating group at the 7-position might favor bromination at the 6-position.
-
Alternative Synthetic Route: Consider a multi-step synthesis that builds the benzo[b]thiophene ring with the bromine already in place at the desired position. For instance, the cyclization of an appropriately substituted o-alkynyl thioanisole can provide regiocontrol.[8]
-
Problem 2: Incomplete conversion of 6-bromobenzo[b]thiophene to the 6-lithio derivative.
-
Underlying Cause: The efficiency of the halogen-metal exchange reaction is sensitive to the purity of the starting material, the organolithium reagent, and the reaction conditions. Traces of water or other electrophiles can quench the organolithium reagent.
-
Troubleshooting Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Quality of Organolithium Reagent: Use a freshly titrated solution of the organolithium reagent (e.g., n-butyllithium or t-butyllithium).
-
Temperature Control: Perform the lithium-halogen exchange at a low temperature (typically -78 °C) to prevent side reactions.
-
Problem 3: Formation of side products during formylation of the 6-lithiobenzo[b]thiophene intermediate.
-
Underlying Cause: The 6-lithiobenzo[b]thiophene is a highly reactive intermediate. Besides reacting with the formylating agent (e.g., N,N-dimethylformamide, DMF), it can react with other electrophiles present in the reaction mixture or undergo undesired side reactions.
-
Troubleshooting Strategies:
-
Purity of DMF: Use freshly distilled, anhydrous DMF as the formylating agent.
-
Controlled Addition: Add the formylating agent slowly to the solution of the organolithium intermediate at low temperature to control the exothermicity of the reaction.
-
Quenching Procedure: The reaction should be carefully quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride) only after the formylation is complete.
-
Problem 4: Difficulty in separating this compound from isomeric side products.
-
Underlying Cause: The similar polarity and boiling points of the isomeric benzo[b]thiophene carbaldehydes can make their separation challenging.
-
Troubleshooting Strategies:
-
Column Chromatography: Careful optimization of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary resolution.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool.[6]
-
Crystallization: If the desired product is a solid, fractional crystallization from a suitable solvent system may be an effective purification method.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Bromobenzo[b]thiophene (Illustrative)
This protocol is based on general procedures for the bromination of aromatic compounds and would require optimization for this specific substrate.
-
Dissolve benzo[b]thiophene (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or carbon tetrachloride) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 6-bromobenzo[b]thiophene.
Protocol 2: Formylation of 6-Bromobenzo[b]thiophene via Lithium-Halogen Exchange
This protocol is a general procedure for formylation via an organolithium intermediate and requires strict anhydrous and inert conditions.
-
Dissolve 6-bromobenzo[b]thiophene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the reaction mixture while maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for another 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: 1H NMR Chemical Shifts (δ, ppm) for Isomeric Benzo[b]thiophene Carbaldehydes (in CDCl3)
| Position of -CHO | H2 | H3 | H4 | H5 | H6 | H7 | CHO | Reference |
| 2 | - | 7.99 | 7.84-7.95 | 7.38-7.54 | 7.38-7.54 | 7.84-7.95 | 10.08 | [3] |
| 3 | 8.31 | - | 8.68 | 7.48 | 7.48 | 7.88 | 10.13 | [4] |
| 6 | ~7.4 | ~7.3 | ~7.9 | ~7.7 | - | ~8.2 | ~10.0 | Predicted |
Note: Predicted values are based on general substituent effects and may vary.
Table 2: Key Mass Spectrometry Fragments (m/z) for Benzo[b]thiophene Carbaldehyde
| Fragment | Description | Expected m/z |
| [M]+ | Molecular Ion | 162 |
| [M-H]+ | Loss of a hydrogen radical | 161 |
| [M-CHO]+ | Loss of the formyl group | 133 |
Visualizations
Reaction Workflow
Caption: A plausible multi-step synthetic workflow for this compound.
Troubleshooting Logic
Caption: A logical troubleshooting workflow for optimizing the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of benzo[b]thiophene derivatives
Welcome to the technical support center for the synthesis of benzo[b]thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guide: Addressing Low Yields
This section provides in-depth, question-and-answer-based solutions to specific problems encountered during the synthesis of benzo[b]thiophene derivatives.
Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to produce a C2- or C3-arylbenzo[b]thiophene is resulting in low yields.
Answer:
Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge, often stemming from a combination of factors including the catalyst system, reaction conditions, and substrate stability. A systematic approach is essential for diagnosing and resolving the issue.[1]
Potential Causes & Solutions:
-
Suboptimal Catalyst System or Reaction Conditions: The choice of palladium source, ligand, base, and solvent are all critically interdependent and can dramatically impact yield.[2]
-
Expert Insight: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging heteroaromatic couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective than traditional ligands like PPh₃. The base is not merely a proton scavenger; it activates the boronic acid for the crucial transmetalation step.[3][4] The solvent must not only dissolve the reagents but also be compatible with the catalyst system at the required temperature.[2]
-
Actionable Protocol: A systematic optimization of reaction parameters is the most effective approach.[1] Begin with a trusted catalyst/ligand system and screen different bases and solvents.
-
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 | Rationale for Variation |
| Pd Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Pd(OAc)₂ | Comparing different palladium sources (Pd(II) vs Pd(0)). Pd(OAc)₂ is often robust.[1] |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | None | Screening bulky electron-rich ligands known to be effective in cross-coupling.[2] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuOK | The strength and solubility of the base are critical for activating the boronic acid.[2][3] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O | DMSO | Solvent polarity affects catalyst solubility, stability, and reaction kinetics.[2] |
| Temperature | 80 °C | 100 °C | 60 °C | 110 °C | Temperature influences reaction rate but can also lead to catalyst decomposition or side reactions. |
-
Catalyst Deactivation or Poisoning: Palladium catalysts are sensitive to oxygen and impurities.[4][5]
-
Expert Insight: Catalyst poisoning occurs when impurities, such as sulfur compounds or halides, bind irreversibly to the palladium active sites, rendering the catalyst inactive.[5][6] Even trace amounts of oxygen can oxidize the active Pd(0) species, halting the catalytic cycle.
-
Actionable Protocol:
-
Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Use High-Purity Reagents: Ensure starting materials, particularly aryl halides and boronic acids, are of high purity. Impurities from previous synthetic steps can act as catalyst poisons.[7][8]
-
Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire reaction setup and duration.[9]
-
-
-
Starting Material Instability: Heteroaryl boronic acids, including benzothiophene boronic acids, can be prone to degradation.
-
Expert Insight: Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling of the boronic acid are common side reactions, especially at elevated temperatures or in the presence of excess water.[10]
-
Actionable Protocol:
-
Use fresh, high-purity boronic acid.
-
Store boronic acids in a desiccator under an inert atmosphere.
-
Consider using boronic esters (e.g., pinacol esters), which often exhibit greater stability.
-
-
Below is a systematic workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Problem 2: My Gewald aminothiophene synthesis is failing or giving a low yield.
Answer:
The Gewald synthesis is a powerful multi-component reaction, but its success hinges on the delicate balance between the initial condensation and the subsequent sulfur addition and cyclization.[11][12] Low yields can typically be traced back to one of these key stages.
Potential Causes & Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This initial step forms the α,β-unsaturated nitrile intermediate. If this step is slow or fails, the reaction cannot proceed.[13][14]
-
Expert Insight: This condensation is base-catalyzed and produces water, which can inhibit the reaction.[13] The choice of base is critical; secondary amines like morpholine or piperidine are often more effective than tertiary amines as they can participate in enamine formation, accelerating the condensation.
-
Actionable Protocol:
-
Base Selection: Screen different bases. If triethylamine fails, try morpholine or piperidine.[13]
-
Water Removal: For stubborn reactions, use a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) must be activated to participate in the reaction.
-
Expert Insight: The base not only catalyzes the condensation but also reacts with elemental sulfur to form reactive polysulfide species.[14] This process is often the rate-limiting step.
-
Actionable Protocol:
-
-
Steric Hindrance: Highly substituted ketones or nitriles can sterically impede the reaction.
-
Expert Insight: Steric bulk can slow both the initial condensation and the final tetrahedral cyclization step.
-
Actionable Protocol:
-
Two-Step Procedure: Isolate the α,β-unsaturated nitrile intermediate first. Then, in a separate step, react it with sulfur and the base. This allows for optimization of each stage independently.[13]
-
Microwave Irradiation: Microwave-assisted synthesis can often overcome steric barriers, dramatically reducing reaction times and improving yields.[13]
-
-
Caption: Decision tree for troubleshooting the Gewald synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzothiophene core structure?
A1: The synthesis of benzo[b]thiophene derivatives can be broadly categorized into several effective strategies, including:
-
Cyclization Reactions: These are the most common methods and involve forming the thiophene ring onto a pre-existing benzene precursor. This can be achieved through various means, such as Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and base-catalyzed cyclizations.[15][16]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used. For example, the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper iodide (CuI), is an effective method.[15][17] Palladium-catalyzed C-H arylation is another powerful tool.[17]
-
Metal-Free Synthesis: To avoid potential metal contamination in pharmaceutical applications, metal-free approaches have been developed. These can include iodine-catalyzed cascade reactions of thiophenols with alkynes or utilizing benzothiophene S-oxides as precursors for C3-functionalization.[15][18]
Q2: I am struggling with poor regioselectivity between C2 and C3 functionalization. What factors influence it?
A2: Regioselectivity is a common challenge. For direct functionalization methods like C-H activation, the inherent electronic properties of the benzothiophene ring favor reaction at the C2 position due to its higher electron density. Achieving C3 selectivity often requires specific strategies:
-
Directed Metalation: Using a directing group at the C2 position can block it and direct lithiation or metalation to the C3 position.
-
Precursor Control: Synthesizing a precursor that already has a substituent at C2 will naturally lead to C3 functionalization.
-
Specific Reagents: Certain reaction conditions can favor C3 functionalization. For example, an interrupted Pummerer reaction of benzothiophene S-oxides has been shown to be a mild and effective method for C3-arylation and alkylation.[18]
Q3: My crude product is impure. What are the recommended purification methods for benzothiophene derivatives?
A3: The appropriate purification method depends on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for removing side products and unreacted starting materials. A gradient elution, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is standard practice.[1]
-
Recrystallization: For solid derivatives, recrystallization is an excellent method for achieving high purity.[15] Success depends on finding a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate) in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Distillation: For volatile or liquid benzothiophene derivatives, distillation under reduced pressure can be an effective purification technique.[15]
Experimental Protocol: General Procedure for Purification by Column Chromatography [1]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and then adding the silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane) as the slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Loading: Carefully add the prepared slurry of the crude product to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) according to the separation needs as determined by TLC analysis.
-
Fraction Collection: Collect the eluate in separate fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Benzothiophene synthesis [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophene-6-carbaldehyde
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the scalable production of this important synthetic intermediate. Here, we address common challenges and frequently asked questions to ensure the successful and efficient synthesis of your target molecule. Our approach is rooted in practical, field-proven insights to bridge the gap between laboratory-scale experiments and larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
A1: Two main strategies are considered for the scalable synthesis of this compound:
-
Direct formylation of benzo[b]thiophene: This approach, typically employing the Vilsmeier-Haack reaction, is atom-economical but often faces challenges with regioselectivity, yielding a mixture of isomers.
-
Synthesis from a pre-functionalized benzo[b]thiophene: A common and often more controlled route involves the use of a 6-substituted benzo[b]thiophene, such as 6-bromobenzo[b]thiophene. The bromo-substituent can be converted to the aldehyde via a halogen-metal exchange followed by reaction with a formylating agent. This multi-step process can offer higher regioselectivity and predictability, which is crucial for scaling up.
Q2: Why is regioselectivity a major concern in the direct formylation of benzo[b]thiophene?
A2: The benzo[b]thiophene ring system is susceptible to electrophilic substitution at multiple positions. In a direct formylation reaction like the Vilsmeier-Haack, the electrophile can attack the 2, 3, 4, 5, 6, and 7 positions. The electron-donating nature of the sulfur atom tends to direct substitution to the thiophene ring (positions 2 and 3). However, substitution on the benzene ring can also occur, leading to a mixture of formylated isomers, which complicates purification and reduces the yield of the desired 6-carbaldehyde. Controlling the reaction conditions, such as temperature and the nature of the Vilsmeier reagent, is critical to influence the regiochemical outcome.
Q3: What are the key safety precautions when working with the Vilsmeier-Haack reaction on a large scale?
A3: The Vilsmeier-Haack reaction involves highly reactive and hazardous reagents, primarily phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). When scaling up, it is imperative to:
-
Work in a well-ventilated fume hood or a dedicated reactor setup to handle the corrosive and toxic fumes of POCl₃[1][2].
-
Use appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.
-
Control the temperature carefully , as the formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. Slow, controlled addition of POCl₃ to DMF at low temperatures (e.g., 0 °C) is crucial to prevent runaway reactions[3].
-
Quench the reaction with extreme caution. The reaction mixture should be added slowly to a large volume of ice-water or a basic solution to hydrolyze the intermediate and neutralize the acidic components. This process can be highly exothermic and may release hazardous gases.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution | Scientific Rationale |
| Incomplete reaction | 1. Increase reaction time. 2. Increase reaction temperature gradually. 3. Increase the equivalents of the formylating agent. | Benzo[b]thiophene can be less reactive than other electron-rich heterocycles. Ensuring complete consumption of the starting material through optimized reaction time and temperature is crucial. A higher concentration of the electrophile can also drive the reaction to completion[3]. |
| Sub-optimal Vilsmeier reagent formation | 1. Use freshly distilled or high-purity POCl₃ and anhydrous DMF. 2. Ensure the reaction is performed under inert atmosphere (e.g., nitrogen or argon). | The Vilsmeier reagent is sensitive to moisture. Water can decompose the reagent and reduce its effectiveness. Performing the reaction under anhydrous conditions is essential for optimal yield[3]. |
| Product degradation during work-up | 1. Maintain low temperatures during the quenching step. 2. Use a buffered aqueous solution for quenching to control the pH. | The aldehyde product can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Careful control of the work-up conditions helps to prevent degradation. |
| Loss of product during extraction | 1. Perform multiple extractions with a suitable organic solvent. 2. Use a brine wash to break up emulsions. | This compound has moderate polarity. Ensuring efficient extraction from the aqueous layer by performing multiple extractions will maximize the isolated yield. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Impurities)
| Potential Cause | Suggested Solution | Scientific Rationale |
| Direct formylation of unsubstituted benzo[b]thiophene | 1. Switch to a route starting from 6-bromobenzo[b]thiophene. 2. Optimize Vilsmeier-Haack conditions: lower temperature, different solvent, or alternative formylating agent. | The bromo-substituent at the 6-position directs the subsequent formylation to that specific site via a halogen-metal exchange, offering superior regiocontrol. For direct formylation, kinetic and thermodynamic control can be influenced by reaction parameters; lower temperatures often favor the thermodynamically more stable product[3]. |
| Steric and electronic effects | 1. Introduce a directing group at a position that favors substitution at C-6. 2. Explore alternative formylation methods that are more sensitive to subtle electronic differences in the ring system. | The inherent electronic properties of the benzo[b]thiophene ring direct electrophilic attack to specific positions. Modifying the substrate with a directing group can alter this preference. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Suggested Solution | Scientific Rationale |
| Presence of close-boiling or co-eluting isomers | 1. Utilize fractional distillation under reduced pressure for large quantities. 2. Employ preparative high-performance liquid chromatography (HPLC) for smaller scales or for achieving very high purity. 3. Develop a crystallization method. | Isomeric benzaldehyde derivatives can have very similar physical properties, making separation by standard column chromatography challenging. Fractional distillation takes advantage of small differences in boiling points, while preparative HPLC offers higher resolution. Crystallization is a highly effective method for purifying solid compounds on a large scale[4]. |
| Residual DMF | 1. Perform multiple aqueous washes of the organic extract. 2. Use a high-vacuum distillation or a rotary evaporator with a high-vacuum pump to remove residual DMF. | DMF is a high-boiling point solvent and can be difficult to remove completely. Thorough aqueous washing and efficient evaporation techniques are necessary. |
| Formation of tar-like byproducts | 1. Filter the crude reaction mixture through a plug of silica gel before full purification. 2. Optimize reaction conditions to minimize byproduct formation (e.g., lower temperature, shorter reaction time). | Side reactions can lead to the formation of polymeric or tarry materials. A preliminary filtration can remove these, simplifying the subsequent purification steps. |
Scalable Synthetic Protocol: Formylation of 6-Bromobenzo[b]thiophene
This protocol offers a regioselective and scalable route to this compound.
Step 1: Halogen-Metal Exchange and Formylation
Materials and Equipment:
-
6-Bromobenzo[b]thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a positive pressure of inert gas. Ensure all glassware is thoroughly dried.
-
Charge Reactant: Charge the reactor with 6-bromobenzo[b]thiophene (1.0 eq) and anhydrous THF. Cool the mixture to -78 °C with vigorous stirring.
-
Halogen-Metal Exchange: Slowly add n-butyllithium (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up:
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is recommended to obtain the pure this compound.
-
Data Summary
| Parameter | Direct Formylation (Vilsmeier-Haack) | Formylation of 6-Bromobenzo[b]thiophene |
| Starting Material | Benzo[b]thiophene | 6-Bromobenzo[b]thiophene |
| Key Reagents | POCl₃, DMF | n-BuLi, DMF |
| Typical Yield | Variable (often moderate) | Good to Excellent |
| Regioselectivity | Poor to Moderate (mixture of isomers) | Excellent |
| Scalability | Challenging due to regioselectivity and exothermic nature | More straightforward due to better control |
| Purification | Difficult (isomeric separation) | Relatively simple |
Concluding Remarks
The synthesis of this compound on a larger scale presents challenges, primarily concerning regioselectivity. While direct formylation methods like the Vilsmeier-Haack reaction are atom-economical, they often lead to isomeric mixtures that are difficult to separate. A more robust and scalable approach involves the formylation of 6-bromobenzo[b]thiophene via a halogen-metal exchange. This method provides excellent regiocontrol, leading to a cleaner product profile and simplifying purification. Careful control of reaction parameters, particularly temperature and moisture, is paramount for achieving high yields and purity. This guide provides a framework for troubleshooting common issues and a reliable protocol for the scalable synthesis of this valuable intermediate.
References
Technical Support Center: Column Chromatography Purification of 6-formylbenzo[b]thiophene
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven protocol for the purification of 6-formylbenzo[b]thiophene using column chromatography. The structure is designed to anticipate and resolve common challenges encountered in the lab, moving from fundamental questions to in-depth troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have before starting the purification process.
Q1: What are the key chemical properties of 6-formylbenzo[b]thiophene that influence its chromatographic separation?
A1: Understanding the molecule's structure is crucial. 6-formylbenzo[b]thiophene consists of a relatively non-polar benzo[b]thiophene bicyclic system and a polar aldehyde (-CHO) group.
-
Polarity: The aldehyde group makes the molecule significantly more polar than the parent benzo[b]thiophene[1][2]. This polarity dictates its strong interaction with the stationary phase (silica gel) and its elution profile. It will require a more polar solvent system to elute compared to non-functionalized aromatics.
-
Potential for Oxidation: Aldehydes are susceptible to air oxidation, which can convert the formyl group into a more polar carboxylic acid. This impurity can be difficult to separate and may streak during chromatography[3].
-
Reactivity on Silica: Silica gel is weakly acidic. This can sometimes lead to the decomposition of sensitive aldehydes or the formation of acetals if alcohol-based solvents (like methanol) are used in the mobile phase[4].
Q2: What is the recommended stationary phase for purifying this compound?
A2: For most applications, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice. It is a cost-effective and highly versatile polar stationary phase that effectively separates compounds based on polarity differences[5].
In cases where compound decomposition is observed, switching to a less acidic stationary phase like neutral alumina or using silica gel that has been deactivated by pre-treatment with a small amount of a base like triethylamine in the eluent can be beneficial[4][6].
Q3: How do I determine the optimal mobile phase (eluent) for my separation?
A3: The ideal mobile phase should provide a good separation between 6-formylbenzo[b]thiophene and its impurities, with a target retention factor (Rf) for the product of ~0.25-0.35 on a TLC plate. This Rf range typically translates to a good elution volume on a column, preventing excessively long run times or co-elution with the solvent front[6][7].
-
Start with TLC: Perform Thin Layer Chromatography (TLC) analysis on the crude reaction mixture using various solvent systems[7].
-
Recommended Solvent Systems: A mixture of a non-polar solvent and a moderately polar solvent is standard. Good starting points for 6-formylbenzo[b]thiophene include:
-
Hexane / Ethyl Acetate
-
Cyclohexane / Ethyl Acetate
-
Dichloromethane / Hexane
-
-
Optimization: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf. For example, if the compound remains at the baseline in 10% Ethyl Acetate in Hexane, increase the concentration to 15% or 20%. Several publications on benzothiophene derivatives report successful purification using Hexane/Ethyl Acetate systems[8][9].
Q4: What is the best way to load my crude sample onto the column?
A4: The goal is to apply the sample in a highly concentrated, narrow band at the top of the column. There are two primary methods:
-
Wet Loading: This is the most common method. Dissolve the crude product in the absolute minimum amount of the initial, least polar eluent or a slightly more polar solvent (like dichloromethane) if solubility is an issue. Carefully pipette this solution directly onto the top surface of the silica bed[10]. This method is fast but can cause issues if a strong solvent is used for dissolution, leading to band broadening.
-
Dry Loading: This method is preferred for samples that are not very soluble in the column eluent or when maximum resolution is required[10]. Dissolve the crude product in a volatile solvent (e.g., dichloromethane, acetone), add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column[10].
Section 2: Detailed Step-by-Step Purification Protocol
This protocol assumes the use of standard flash column chromatography on silica gel.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude 6-formylbenzo[b]thiophene mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 15% Ethyl Acetate in Hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent system polarity until the desired product spot has an Rf value between 0.25 and 0.35, and there is clear separation from major impurities.
Step 2: Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 0.5 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column. Use additional solvent and gentle tapping or air pressure to ensure the silica packs into a uniform, crack-free bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition[10].
Step 3: Sample Loading
-
Follow either the wet or dry loading procedure as described in FAQ Q4 .
-
After loading, carefully add the mobile phase to the top of the column without disturbing the sand layer.
Step 4: Elution and Fraction Collection
-
Fill the column with the mobile phase and apply gentle positive pressure (using a pump or inert gas).
-
Begin collecting the eluent in fractions (e.g., in test tubes or vials). The size of the fractions should be appropriate for the column size.
-
If a gradient elution is needed (i.e., increasing the solvent polarity during the run), do so gradually after the non-polar impurities have eluted. This is often necessary to move more polar compounds off the column in a reasonable time.
Step 5: Analysis of Fractions
-
Monitor the collected fractions using TLC to identify which ones contain the purified 6-formylbenzo[b]thiophene.
-
Spot every few fractions onto a single TLC plate, along with a spot of the original crude mixture as a reference.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 6-formylbenzo[b]thiophene.
Section 3: Troubleshooting Guide
Q: My product is streaking or "tailing" on the TLC and column. What is causing this?
A: Streaking is often a sign of one of the following issues:
-
Overloading: Too much sample has been loaded onto the column or TLC plate[11]. Try using less material.
-
Acidic Impurity: The presence of the corresponding carboxylic acid (from oxidation of the aldehyde) is a common cause of streaking. The highly polar acid interacts very strongly with the silica. You can sometimes mitigate this by adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the mobile phase, but this can complicate solvent removal. A better alternative may be a bisulfite extraction to remove the aldehyde before chromatography if other impurities are the target[12].
-
Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to streak as it moves. Ensure your chosen eluent is a good solvent for your compound[6].
Q: The separation between my product and an impurity is very poor (ΔRf is too small). How can I improve resolution?
A: Improving resolution requires optimizing the separation conditions:
-
Change Solvent System: The selectivity of the separation is highly dependent on the mobile phase. Try a different solvent combination. For example, if you are using Hexane/Ethyl Acetate, try switching to a system with a different character, like Dichloromethane/Hexane or Toluene/Acetone[4].
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.
-
Run a Slower Flow Rate: Reducing the flow rate can increase the equilibration time between the mobile and stationary phases, often leading to better resolution.
-
Use Finer Silica: Using silica gel with a smaller particle size can increase the column's efficiency, but will also increase the required pressure.
Q: My product seems to be decomposing on the column. What can I do?
A: Aldehyde instability on silica gel is a known issue[3][6].
-
Confirm Instability: First, confirm that the decomposition is happening on the silica. Spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the product spot diminishes, it is likely unstable on silica[6][10].
-
Deactivate the Silica: Add a small amount of triethylamine (~0.1%) to your mobile phase to neutralize the acidic sites on the silica gel[4].
-
Switch Stationary Phase: Use a less reactive stationary phase like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column and immediately run the purification.
Q: My recovery is very low. Where did my product go?
A: Low recovery can be due to several factors:
-
Decomposition: As mentioned above, the compound may be degrading on the column[6].
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and has become irreversibly stuck to the top of the column. Try flushing the column with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate) to see if the compound elutes[13].
-
Product is Volatile: While less likely for this specific molecule, ensure you are not using excessive heat or high vacuum during solvent evaporation, which could cause loss of a volatile product.
-
Dilute Fractions: It's possible the compound did elute, but the fractions are so dilute that it is not visible by TLC. Try concentrating a few of the later fractions and re-analyzing[6].
Section 4: Data Summary & Visualization
Table 1: Recommended Solvent Systems & Expected Behavior
| Mobile Phase System | Polarity | Typical Starting Ratio | Expected Rf of 6-formylbenzo[b]thiophene | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 to 4:1 (v/v) | 0.2 - 0.4 | A standard, versatile system. Good for separating moderately polar compounds from non-polar impurities[9]. |
| Dichloromethane / Hexane | Low | 1:1 (v/v) | 0.1 - 0.3 | Good for less polar impurities. Dichloromethane can improve solubility of the crude mixture. |
| Toluene / Acetone | Medium | 95:5 (v/v) | 0.2 - 0.4 | Offers different selectivity compared to ester-based systems. May help separate difficult impurities. |
Workflow Diagram: Column Chromatography Purification
Caption: Workflow for the purification of 6-formylbenzo[b]thiophene.
References
- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo[b]thiophene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Recrystallization methods for purifying Benzo[b]thiophene-6-carbaldehyde
Technical Support Center: Purifying Benzo[b]thiophene-6-carbaldehyde
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting guides and in-depth FAQs to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on the precise control of solubility and crystallization kinetics.[1][2] Below are common issues encountered during the purification of this compound, presented in a question-and-answer format to directly address your experimental challenges.
Q1: My this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
A1: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.
-
Causality & Rationale: The principle of recrystallization requires the compound of interest to be soluble in the chosen solvent at elevated temperatures.[1][3] this compound, an aromatic aldehyde, possesses moderate polarity. Solvents with vastly different polarities (e.g., highly non-polar like hexane or highly polar like water) may fail to dissolve it effectively. Alternatively, your crude material may contain insoluble inorganic salts or polymeric byproducts from the synthesis.
-
Troubleshooting Protocol:
-
Verify Solvent Choice: Re-evaluate your solvent. For this compound, moderately polar solvents like ethanol, isopropanol, or ethyl acetate are good starting points.
-
Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is not to keep adding solvent, which will drastically lower your final yield.[4] Instead, add a slight excess of hot solvent to ensure all your desired compound is dissolved, and then perform a hot filtration to remove the undissolved particulates.[3][5]
-
Concentrate the Filtrate: After hot filtration, you will likely have too much solvent for crystallization to occur efficiently.[6] Gently boil off a portion of the solvent to re-saturate the solution before allowing it to cool.
-
Q2: Upon cooling, my compound "oiled out," forming a liquid layer instead of solid crystals. How do I fix this?
A2: "Oiling out" is a common and frustrating problem. It occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[7] Significant impurity levels can also depress the melting point of the solute below the temperature of crystallization.
-
Causality & Rationale: The dissolved compound, upon reaching supersaturation, has a lower energy pathway to form a liquid phase rather than an ordered crystal lattice. This is particularly common when using solvent mixtures.[6]
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture back to boiling to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[8]
-
Ensure Slow Cooling: This is the most critical factor.[2] Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly in the air, perhaps insulated by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling provides the thermodynamic time for molecules to align into a proper crystal lattice.[5]
-
Consider a Different Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound (or the eutectic mixture with its impurities). A lower-boiling solvent may be necessary.
-
Q3: The solution is crystal clear and has cooled to room temperature, but no crystals have formed. What should I do?
A3: This indicates that your solution is not yet supersaturated, most likely because too much solvent was used initially.[6] The goal is to induce nucleation, the starting point of crystal growth.
-
Causality & Rationale: Crystallization requires a nucleation event—an initial aggregation of molecules—to begin. In a solution that is saturated but not supersaturated, this event is thermodynamically unfavorable.
-
Troubleshooting Protocol (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a nucleation site for crystals to begin forming.[6]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the solution will provide a perfect template for further crystal growth.[9]
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to boil it down too much or too quickly, which could lead to rapid precipitation instead of crystallization.[8]
-
Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[2]
-
Q4: My final product has a low yield. Where could I have lost my compound?
A4: Low yield is a common issue that can arise from several procedural missteps during the recrystallization process.
-
Causality & Rationale: Compound loss can occur at multiple stages: using an excessive amount of solvent, premature crystallization during filtration, or washing the final crystals with a solvent that is too warm.[4]
-
Troubleshooting Protocol:
-
Use the Minimum Hot Solvent: The most frequent cause of low yield is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[4][6] Always aim to use the minimum amount of boiling solvent required to fully dissolve your crude solid.
-
Pre-heat Your Funnel: When performing a hot filtration, always pre-heat the funnel and filter paper by pouring some hot solvent through it just before filtering your solution. This prevents the solution from cooling on contact and depositing crystals prematurely on the filter paper.[10]
-
Wash with Ice-Cold Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent.[1] Using room temperature or warm solvent will re-dissolve a portion of your purified product.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[3][11] For this compound, which is a moderately polar aromatic compound, several options exist. The selection process is often empirical. A good practice is to test solubility with small amounts of your crude product in test tubes with different solvents.
Table 1: Potential Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice. May have high solubility even when cold, suggesting a mixed-solvent system with water might be better. |
| Isopropanol | 82 | Polar | Similar to ethanol, good dissolving power when hot. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that can be effective. |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds. Its high boiling point can sometimes lead to "oiling out". Best used in a mixed-solvent system with hexane or heptane. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | The compound is likely to be poorly soluble in these even when hot. They are best used as an "anti-solvent" in a mixed-solvent system. |
| Water | 100 | Very Polar | The compound is expected to be insoluble in water.[12] Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Q2: What is a mixed-solvent recrystallization, and when is it necessary?
A2: A mixed-solvent system is used when no single solvent provides the ideal solubility profile.[13] This technique involves a "good" solvent, in which the compound is readily soluble, and a "bad" or "anti-solvent," in which the compound is poorly soluble.[7]
This method is necessary when your compound is very soluble in one solvent (even when cold) and insoluble in another. By creating a mixture, you can fine-tune the solvent's dissolving power to the ideal point where it is saturated at room temperature, allowing crystals to form.[13][14]
Q3: How do I properly perform a mixed-solvent recrystallization?
A3: The procedure requires careful control:
-
Dissolve your crude compound in the minimum amount of the boiling "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[7]
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Set the flask aside to cool slowly and undisturbed, allowing for crystal formation.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: Purity assessment is a critical final step.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 1 °C). Impurities tend to depress and broaden the melting point range.[2] Compare your experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are standard. The absence of impurity peaks in the spectra is a strong indicator of high purity.
Standard Operating Protocol: Mixed-Solvent Recrystallization
This protocol provides a step-by-step method for purifying this compound using an ethanol/water mixed-solvent system.
Caption: Workflow for a mixed-solvent recrystallization procedure.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved. Record this volume.
-
Saturation: While keeping the solution hot, add deionized water dropwise using a Pasteur pipette. Swirl the flask after each drop. Continue adding water until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again. The solution is now saturated.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Collection: Set up a Büchner funnel with filter paper and a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold ethanol/water mixture.
-
Filtration & Washing: Swirl the crystallized mixture to create a slurry and pour it into the Büchner funnel under vacuum. Wash the collected crystals with a very small amount of ice-cold ethanol/water to rinse away any remaining soluble impurities.
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. mt.com [mt.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. echemi.com [echemi.com]
Technical Support Center: Synthesis of Benzo[b]thiophene-6-carbaldehyde
Welcome to the Technical Support Center for the synthesis of Benzo[b]thiophene-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating impurities. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.
Introduction to this compound Synthesis
Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The introduction of a carbaldehyde group at the 6-position of the benzo[b]thiophene nucleus provides a versatile handle for further molecular elaboration. A common and effective method for this transformation is the Vilsmeier-Haack reaction, an electrophilic formylation of an electron-rich aromatic ring.[2][3]
However, the Vilsmeier-Haack reaction on benzo[b]thiophene can be non-selective, leading to a mixture of constitutional isomers and other byproducts.[4][5] Understanding the potential impurities and having robust analytical methods for their identification are crucial for successful synthesis and the purity of the final compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: What are the most likely constitutional isomers formed during the Vilsmeier-Haack formylation of benzo[b]thiophene, and why?
Electrophilic substitution on the benzo[b]thiophene ring is regiochemically complex. The Vilsmeier reagent, being a bulky electrophile, will preferentially attack the most electronically activated and sterically accessible positions. While the 3-position is generally the most reactive towards electrophiles, the Vilsmeier-Haack reaction can also yield formylation at other positions, including the 2-, 4-, 5-, 6-, and 7-positions. The precise ratio of these isomers is highly dependent on the reaction conditions.[5][6] Therefore, you should anticipate the presence of other benzo[b]thiophene carbaldehyde isomers as the primary impurities in your crude product.
FAQ 2: My reaction is yielding a significant amount of a di-formylated byproduct. How can I minimize its formation?
Answer: The formation of di-formylated products is a common issue in Vilsmeier-Haack reactions, especially with activated aromatic systems. This occurs when the mono-formylated product is sufficiently activated to undergo a second formylation.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use of a large excess of the reagent will favor di-formylation. A good starting point is to use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent.
-
Order of Addition: Add the Vilsmeier reagent dropwise to a solution of benzo[b]thiophene. This helps to avoid localized high concentrations of the reagent.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) to control the reaction rate and improve selectivity for mono-formylation.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
FAQ 3: I've observed a chlorinated byproduct in my crude product. What is the cause and how can I prevent it?
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.
Troubleshooting Steps:
-
Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride, which may be less prone to this side reaction under optimized conditions.
FAQ 4: How can I effectively purify this compound from its isomers and other byproducts?
Answer: The separation of constitutional isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.
Purification Protocol:
-
Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential to remove DMF, unreacted Vilsmeier reagent, and inorganic salts. This typically involves washing the organic extract with water and brine.[4]
-
Column Chromatography: This is the most effective method for separating the isomeric aldehydes.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Careful gradient elution is key to resolving the closely eluting isomers.[4]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain highly pure this compound.
Impurity Identification Workflow
A systematic approach is required to identify the impurities in your reaction mixture. This workflow combines chromatographic and spectroscopic techniques.
Caption: A logical workflow for identifying impurities in this compound synthesis.
Step-by-Step Methodologies for Impurity Identification
HPLC is an invaluable tool for separating and quantifying the desired product and its isomeric impurities.
-
Column: A reversed-phase C18 or a phenyl-based column is recommended for the separation of aromatic isomers.[7][8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or methanol and water is a good starting point. The addition of a small amount of acid, such as formic acid or acetic acid, can improve peak shape.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm) is suitable.
GC-MS provides separation of volatile components and their mass-to-charge ratio, aiding in the identification of isomers and byproducts.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally effective for separating aromatic isomers.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Fragmentation Analysis: The fragmentation patterns of benzo[b]thiophene carbaldehyde isomers will be similar, primarily showing the molecular ion peak and fragments corresponding to the loss of -CHO (M-29) and CO (M-28).[9] Subtle differences in the relative intensities of fragment ions may help in distinguishing isomers when compared to reference spectra.
NMR is the most powerful technique for the unambiguous structural elucidation of constitutional isomers.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly diagnostic for the substitution pattern on the benzo[b]thiophene ring. The aldehyde proton will appear as a singlet typically between δ 9.8 and 10.2 ppm. The key to distinguishing isomers lies in the splitting patterns and chemical shifts of the protons on both the benzene and thiophene rings. For the 6-carbaldehyde, one would expect to see characteristic splitting for the protons at the 4, 5, and 7 positions.[10]
-
¹³C NMR: The chemical shift of the carbonyl carbon (typically δ 185-195 ppm) and the aromatic carbons will differ for each isomer, providing another layer of structural confirmation.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule, especially when dealing with a mixture of isomers.
Table 1: Expected ¹H NMR Chemical Shift Ranges for Benzo[b]thiophene Carbaldehyde Protons
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | s |
| H2 | 7.8 - 8.2 | d or s |
| H3 | 7.4 - 7.8 | d or s |
| H4 | 7.7 - 8.1 | d |
| H5 | 7.3 - 7.7 | t or dd |
| H7 | 7.8 - 8.2 | d |
Note: These are general ranges and can be influenced by the position of the aldehyde group and the solvent used.
Logical Relationships in Vilsmeier-Haack Reaction Impurity Formation
Caption: Factors influencing the formation of impurities in the Vilsmeier-Haack formylation of benzo[b]thiophene.
Conclusion
The synthesis of this compound, while conceptually straightforward via the Vilsmeier-Haack reaction, requires careful control of reaction conditions to minimize the formation of isomeric and other byproducts. A multi-technique analytical approach is essential for the accurate identification and quantification of impurities. This guide provides a framework for troubleshooting common issues and systematically identifying impurities, ultimately leading to a more robust and reproducible synthesis.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Benzo[b]thiophene-2-carboxaldehyde, 7-methyl-, [webbook.nist.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Benzo[b]thiophene Chemistry
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges in the functionalization of benzo[b]thiophene.
Troubleshooting Guide: Formylation of Benzo[b]thiophene
The introduction of a formyl group (–CHO) onto the benzo[b]thiophene scaffold is a critical transformation for creating valuable intermediates in medicinal chemistry and materials science. The Vilsmeier-Haack reaction is the most common and effective method for this purpose.[1] However, the electron-rich nature of the benzo[b]thiophene ring system can often lead to over-formylation, yielding undesired di-formylated products. This guide provides a question-and-answer-based approach to diagnose and resolve this key issue.
Q1: I'm observing a significant amount of di-formylated product in my Vilsmeier-Haack reaction with benzo[b]thiophene. What is the underlying cause?
A: The formation of di-formylated benzo[b]thiophene is a common issue that stems from the inherent reactivity of the heterocyclic system and the reaction conditions employed. Several factors contribute to this outcome:
-
Mechanism and Substrate Reactivity: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloromethyliminium salt, generated in situ from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][3] Benzo[b]thiophene is an electron-rich heterocycle, making it highly susceptible to electrophilic attack, primarily at the C2 position.[4][5] While the first formyl group is electron-withdrawing and deactivates the ring towards further substitution, the mono-formylated product can still react under forcing conditions.
-
Reaction Conditions: The primary drivers for over-formylation are:
-
Excess Vilsmeier Reagent: Using a significant excess of the formylating agent increases the probability of a second formylation event.[6]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the deactivation barrier of the mono-formylated intermediate, promoting the formation of the di-substituted product.[4][7]
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the initial starting material has been consumed provides more opportunity for the slower, second formylation to occur.
-
Below is a diagram illustrating the sequential formylation process that can lead to the di-formylated side product.
Caption: Pathway showing mono- and subsequent di-formylation.
Q2: How can I precisely control the reaction to favor selective mono-formylation?
A: Achieving high selectivity for the mono-formylated product requires careful control over reaction parameters, with stoichiometry being the most critical factor.[6][8]
Controlling Stoichiometry and Reagent Addition
The key is to avoid a large excess of the Vilsmeier reagent. By maintaining a molar ratio close to 1:1, you limit the availability of the electrophile required for the second formylation.
-
Recommendation: Start with a molar ratio of Vilsmeier reagent to benzo[b]thiophene of 1.1 : 1.0 . This slight excess ensures the complete consumption of the starting material without aggressively promoting di-formylation.
Optimized Protocol for Mono-formylation of Benzo[b]thiophene
This protocol is designed to maximize the yield of benzo[b]thiophene-2-carbaldehyde while minimizing di-substitution.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Benzo[b]thiophene
-
Anhydrous co-solvent (e.g., Dichloromethane, DCM) (Optional)
-
Sodium acetate solution (for work-up)
-
Ice-water bath
Procedure:
-
Vilsmeier Reagent Formation:
-
To a three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (acting as both reagent and solvent). If using a co-solvent, add it now.[7]
-
Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.1 equivalents ) dropwise to the stirred DMF solution over 30-45 minutes. It is crucial to maintain the temperature below 5°C during this exothermic addition.[7]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Substrate Addition (Inverse Addition):
-
Dissolve benzo[b]thiophene (1.0 equivalent ) in a minimal amount of anhydrous DMF or the co-solvent.
-
Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes. This "inverse addition" ensures the substrate is never in a large excess of the reagent, further enhancing selectivity.[6]
-
-
Reaction and Monitoring:
-
After adding the substrate, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Check for the consumption of the starting material and the appearance of the product spot. Quench the reaction as soon as the starting material is no longer visible to prevent over-reaction.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a saturated solution of sodium acetate.
-
Stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Q3: What is the troubleshooting workflow if I am still observing over-formylation?
A: If over-formylation persists despite controlling stoichiometry, a systematic optimization of other parameters is necessary. Temperature and reaction time are the next most important variables to adjust.
Optimization Strategy
-
Temperature Control: Lowering the reaction temperature is highly effective. The second formylation step has a higher activation energy; thus, reducing the temperature will disproportionately slow this undesired reaction compared to the initial mono-formylation. Try running the reaction at 0°C for its entire duration or even at sub-zero temperatures (e.g., -20°C) if your equipment allows.
-
Reaction Monitoring: Do not run the reaction for a fixed time. The optimal time can vary based on scale and substrate purity. Use TLC or HPLC to track the disappearance of the starting material and the formation of the mono- and di-formylated products. Quench the reaction at the point of maximum mono-formylated product concentration.
The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for minimizing di-formylation.
Table 1: Vilsmeier-Haack Reaction Parameters for Mono-formylation Control
| Parameter | Standard Condition | Optimized for Mono-selectivity | Rationale for Change |
| Reagent Stoichiometry | 1.5 - 3.0 equiv. | 1.05 - 1.2 equiv. | Most critical factor. Limits the available electrophile, statistically preventing the second addition.[6] |
| Reaction Temperature | 25°C to 80°C | 0°C to 25°C | The second formylation has a higher activation energy and is significantly slower at lower temperatures.[7][9] |
| Reaction Time | 6 - 24 hours | Monitor (2-6 hours typical) | Prevents the slow formation of the di-formylated product after the starting material is consumed. |
| Addition Method | Substrate then reagent | Inverse (Substrate to reagent) | Maintains a low instantaneous concentration of the reactive substrate, favoring mono-substitution.[7] |
Q4: How do I confirm the identity and purity of my formylated benzo[b]thiophene products?
A: Standard analytical techniques are used to identify the products and assess the success of the reaction optimization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.
-
¹H NMR: The aldehyde proton (CHO) gives a characteristic singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.[10] For the mono-formylated product (benzo[b]thiophene-2-carbaldehyde), you will see one such singlet. The presence of a second distinct aldehyde singlet would indicate a mixture of isomers or a di-formylated product. The aromatic region (δ 7.0-8.5 ppm) will also show a specific splitting pattern and integration corresponding to the number of protons on the ring.
-
¹³C NMR: The aldehyde carbon will appear around δ 184 ppm.[10]
-
-
Chromatography and Mass Spectrometry (LC-MS / GC-MS): These techniques are excellent for determining the composition of the crude reaction mixture. You can identify the molecular weights of the starting material (134.18 g/mol ), mono-formylated product (162.21 g/mol ), and di-formylated product (190.23 g/mol ), allowing you to quantify the selectivity of your reaction.
Table 2: Representative Analytical Data for Formylated Benzo[b]thiophenes
| Compound | Key ¹H NMR Signals (δ, ppm, in CDCl₃) | Key ¹³C NMR Signals (δ, ppm, in CDCl₃) | Molecular Weight ( g/mol ) |
| Benzo[b]thiophene-2-carbaldehyde | ~10.08 (s, 1H, CHO ), ~7.99 (s, 1H, H3), ~7.9-7.4 (m, 4H, Ar-H)[10] | ~184.1 (CHO ), ~143.9, ~143.1, ~138.9, ~133.7[10] | 162.21 |
| Di-formylated Product (hypothetical) | Two distinct CHO signals (~9.9-10.2), reduced integration in aromatic region | Two distinct CHO signals (~183-185) | 190.23 |
By implementing these optimized protocols and troubleshooting strategies, researchers can effectively control the formylation of benzo[b]thiophene, selectively generating the desired mono-aldehyde and avoiding the formation of problematic over-formylated byproducts.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
Stability issues of Benzo[b]thiophene-6-carbaldehyde in solution
Welcome to the technical support guide for Benzo[b]thiophene-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of aromatic aldehyde chemistry and provide practical advice for your experiments.
Introduction: Understanding the Stability of Aromatic Aldehydes
This compound, like many aromatic aldehydes, is a versatile intermediate in organic synthesis. However, the aldehyde functional group is susceptible to various transformations that can impact the integrity of your sample and the outcome of your reactions. The primary stability concerns include oxidation, and to a lesser extent, reactions influenced by pH and the solvent environment. This guide will walk you through identifying and mitigating these potential issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning cloudy or a precipitate is forming over time. What is happening?
A1: This is a common observation and often points to the oxidation of the aldehyde to its corresponding carboxylic acid, Benzo[b]thiophene-6-carboxylic acid. Aromatic aldehydes can be sensitive to air and may oxidize over time, a process that can be accelerated by light and trace metal impurities.[1] The resulting carboxylic acid is generally less soluble in common organic solvents like hexanes or toluene, leading to its precipitation.
Troubleshooting Steps:
-
Confirm the Identity of the Precipitate: Isolate the solid and analyze it using techniques like NMR, IR spectroscopy (look for a broad O-H stretch and a shift in the carbonyl peak), or mass spectrometry.
-
Solvent Choice: If you are using a non-polar solvent, consider switching to a more polar solvent that can solubilize both the aldehyde and the potential carboxylic acid byproduct if the application allows.
-
Inert Atmosphere: Handle and store solutions of the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
Q2: I am observing a new, more polar spot on my TLC plate when analyzing my this compound solution. What could it be?
A2: A more polar spot appearing on a TLC plate is a strong indicator of a chemical transformation. The most likely culprit is the oxidation of the aldehyde to the more polar Benzo[b]thiophene-6-carboxylic acid.[3][4] Other possibilities, though less common under typical storage conditions, could include the formation of hydrates or acetals if water or alcohols are present in your solvent.[1]
dot
Caption: TLC analysis of this compound stability.
Q3: Can the pH of my solution affect the stability of this compound?
A3: Yes, pH can play a significant role.
-
Strongly Basic Conditions (e.g., concentrated NaOH): Aromatic aldehydes that lack an alpha-hydrogen, such as this compound, can undergo the Cannizzaro reaction. In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (Benzo[b]thiophen-6-yl)methanol) and one molecule of the carboxylic acid (Benzo[b]thiophene-6-carboxylic acid).[1]
-
Acidic Conditions: While aldehydes are generally more stable in slightly acidic to neutral conditions, strong acids can catalyze other reactions, such as acetal formation if an alcohol is present as the solvent or a co-solvent.[1] The stability of related heterocyclic compounds can be highly pH-dependent, sometimes showing increased degradation under acidic conditions.[5][6]
Q4: What are the best practices for storing solutions of this compound?
A4: To ensure the longevity and purity of your solutions, follow these guidelines:
-
Solvent Selection: Use dry, aprotic solvents (e.g., THF, Dioxane, Toluene, DCM) if compatible with your downstream application. Protic solvents like methanol or ethanol are generally suitable, but be aware of the potential for hemiacetal and acetal formation, especially in the presence of an acid catalyst.[7][8]
-
Inert Atmosphere: Purge the solvent with an inert gas like argon or nitrogen before dissolving the aldehyde. Store the solution under an inert atmosphere.[2]
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation pathways.[2]
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light, which can catalyze oxidation.[2]
-
Aliquotting: If you need to use the solution multiple times, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and re-exposure of the entire stock to the atmosphere.[2]
Troubleshooting Guide: Investigating Solution Instability
If you suspect your this compound solution is degrading, a systematic approach can help you identify the cause and find a solution.
Workflow for Stability Assessment
dot
Caption: Experimental workflow for assessing solution stability.
Step-by-Step Protocol for a Simple Stability Study
-
Preparation:
-
Prepare a stock solution of this compound at a known concentration in the solvent of interest. Use high-purity, dry solvent.
-
Immediately take an aliquot for T=0 analysis.
-
-
Analysis at T=0:
-
HPLC/LC-MS: Run a sample to determine the initial purity. Note the retention time and peak area of the aldehyde.
-
TLC: Spot the solution on a TLC plate to establish a reference Rf value.
-
-
Incubation:
-
Store the remaining solution under the conditions you wish to test (e.g., on the benchtop vs. in a refrigerator under nitrogen).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 2, 8, 24 hours), take another aliquot from the stock solution.
-
Analyze using the same method(s) as in Step 2.
-
-
Data Interpretation:
-
HPLC/LC-MS: Look for a decrease in the peak area of the starting material and the appearance of new peaks. A new peak with a different mass in LC-MS can help identify the byproduct (e.g., an increase of 16 amu suggests oxidation to the carboxylic acid).
-
TLC: Observe the appearance of new spots.
-
Potential Degradation Pathways
dot
Caption: Potential degradation pathways for this compound.
Summary of Solvent and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solvent Type | Aprotic (e.g., THF, Toluene, Dioxane) | Minimizes risk of acetal/hemiacetal formation.[7][8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[2][9][10] |
| Temperature | -20°C to -80°C | Reduces the rate of all potential degradation reactions.[2] |
| Light | Protect from light (Amber vials) | Prevents photo-catalyzed degradation.[2] |
| pH | Neutral to slightly acidic | Avoids base-catalyzed reactions like the Cannizzaro reaction.[1] |
| Purity | Use high-purity, dry solvents | Water can form hydrates; impurities can catalyze degradation. |
By understanding the inherent reactivity of the aldehyde group and implementing these careful handling and storage procedures, you can ensure the integrity of your this compound solutions for successful and reproducible experimental outcomes.
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The effect of pH on the stability of purified glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. georganics.sk [georganics.sk]
- 10. echemi.com [echemi.com]
Validation & Comparative
Mastering the Spectrum: A Researcher's Guide to the ¹H NMR Spectral Assignment of Benzo[b]thiophene-6-carbaldehyde
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide provides an in-depth analysis and predicted spectral assignment for Benzo[b]thiophene-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causal factors governing its ¹H NMR spectrum, compare it with related structures, and provide a robust experimental protocol for its acquisition.
The Structural Landscape: Understanding this compound
Benzo[b]thiophene is a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring. The presence of the electron-withdrawing aldehyde group at the 6-position significantly influences the electronic environment of the protons on the benzene ring, leading to characteristic chemical shifts and coupling patterns. Understanding these substituent effects is paramount for accurate spectral interpretation.
Predicted ¹H NMR Spectral Assignment
Based on established principles of NMR spectroscopy and analysis of related benzothiophene derivatives, the following is a detailed prediction of the ¹H NMR spectrum for this compound. The numbering convention used for the proton assignments is illustrated in the diagram below.
Figure 1. Structure of this compound with proton numbering.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-CHO | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a sharp singlet. |
| H-7 | 8.2 - 8.4 | Singlet (s) or Doublet (d) | ~0.5-1.0 Hz (if coupled to H-5) | This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It may appear as a singlet or a very narrow doublet due to a small four-bond coupling (⁴J) to H-5. |
| H-5 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J ≈ 8.5 Hz, ⁴J ≈ 1.5 Hz | This proton is ortho to the aldehyde group and is coupled to H-4 (³J, ortho-coupling) and potentially to H-7 (⁴J, meta-coupling), resulting in a doublet of doublets. |
| H-4 | 7.8 - 8.0 | Doublet (d) | ³J ≈ 8.5 Hz | This proton is coupled to H-5 (³J, ortho-coupling) and will appear as a doublet. Its chemical shift is influenced by the fused thiophene ring. |
| H-2 | 7.6 - 7.8 | Doublet (d) | ³J ≈ 5.5 Hz | Protons on the thiophene ring typically appear at a lower field than those on the benzene ring. H-2 is coupled to H-3, resulting in a doublet. |
| H-3 | 7.3 - 7.5 | Doublet (d) | ³J ≈ 5.5 Hz | H-3 is coupled to H-2, appearing as a doublet. It is generally found at a slightly higher field compared to H-2 in the benzothiophene system. |
Comparative Analysis with Isomeric and Unsubstituted Analogs
To further validate our predicted assignments, it is instructive to compare them with experimentally determined data for related compounds.
-
Benzo[b]thiophene : The unsubstituted parent compound shows signals for the thiophene protons (H-2 and H-3) around 7.4-7.9 ppm and the benzene protons (H-4, H-5, H-6, H-7) between 7.3 and 7.9 ppm.[1] The introduction of the aldehyde at the 6-position is expected to shift the adjacent protons (H-5 and H-7) significantly downfield.
-
Benzo[b]thiophene-2-carbaldehyde : In this isomer, the aldehyde proton appears at 10.08 ppm. The proton on the thiophene ring (H-3) is observed at 7.99 ppm, while the aromatic protons of the benzene ring appear as a multiplet between 7.38 and 7.95 ppm.[2]
-
1-Benzothiophene-5-carbaldehyde : This isomer provides a closer comparison for the benzene ring protons. While specific assignments are not detailed in the available reference, the presence of the aldehyde at the 5-position would strongly deshield the ortho protons (H-4 and H-6).[3]
The analysis of these related structures supports the predicted downfield shifts for the protons ortho and para to the aldehyde group in this compound.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.
Materials and Equipment:
-
Sample of this compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. A good shim will result in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the protons.
-
Figure 2. Workflow for ¹H NMR spectral acquisition and analysis.
Conclusion
The predicted ¹H NMR spectrum of this compound provides a valuable reference for researchers working with this compound. The strong deshielding effect of the aldehyde group is the dominant factor influencing the chemical shifts of the aromatic protons, leading to a well-resolved spectrum. By following the detailed experimental protocol and comparing the acquired data with the provided assignments and comparative analysis, scientists can confidently confirm the structure of their synthesized or isolated this compound. This rigorous approach to spectral interpretation is fundamental to ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Benzo[b]thiophene-6-carbaldehyde and Its Isomers
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectral fragmentation of heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Benzo[b]thiophene-6-carbaldehyde. By comparing it with its 2-carbaldehyde isomer and the parent benzothiophene molecule, we offer a comprehensive view of how substituent positioning influences fragmentation pathways, supported by experimental data and established fragmentation principles.
Introduction: The Significance of Fragmentation Analysis
Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and materials science.[1] Characterizing these molecules is crucial, and mass spectrometry is a primary tool for this purpose. Electron ionization mass spectrometry (EI-MS) provides reproducible fragmentation patterns that act as a molecular fingerprint, offering vital structural information.[2] The fragmentation of aromatic aldehydes and benzothiophene derivatives follows predictable pathways, primarily driven by the stability of the resulting ions.[3][4] This guide will dissect these pathways for this compound, providing a logical framework for its identification and differentiation from isomeric alternatives.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound is 162.21 g/mol .[7] The primary fragmentation is expected to be the loss of a hydrogen radical (H•) and the subsequent loss of carbon monoxide (CO), which are characteristic of aromatic aldehydes.[5][6]
-
Loss of H• (M-1): The initial fragmentation will likely be the cleavage of the aldehydic C-H bond, a common event for aromatic aldehydes, resulting in a stable acylium ion at m/z 161.[4][6] This peak is expected to be of high intensity.
-
Loss of CO (from M-1): The acylium ion (m/z 161) is then predicted to lose a neutral molecule of carbon monoxide, yielding a benzothiophenyl cation at m/z 133.
-
Fragmentation of the Benzothiophene Core: The parent benzothiophene molecule is known to fragment by losing acetylene (C₂H₂) and carbon monosulfide (CS).[3] Therefore, the ion at m/z 133 may further fragment by losing C₂H₂, resulting in an ion at m/z 107, or by losing CS to produce an ion at m/z 89.
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Comparative Fragmentation Analysis
To provide a clearer understanding, we will compare the predicted fragmentation of this compound with the experimentally determined pattern of its isomer, Benzo[b]thiophene-2-carbaldehyde, and the parent molecule, Benzo[b]thiophene.
Benzo[b]thiophene-2-carbaldehyde
For the 2-carbaldehyde isomer, experimental data is available.[8] The fragmentation pattern is similar to the prediction for the 6-isomer, but with notable differences in ion intensities that can aid in their differentiation.
| Ion Description | m/z (Benzo[b]thiophene-2-carbaldehyde)[8] | Relative Intensity (%)[8] | Predicted m/z (this compound) | Predicted Relative Intensity |
| Molecular Ion [M]⁺ | 162 | 100 | 162 | High |
| [M-H]⁺ | 161 | 99 | 161 | High |
| [M-CO]⁺ (from M-H) | 133 | 32 | 133 | Moderate |
| [M-CS]⁺ (from M-H-CO) | 89 | 50 | 89 | Moderate |
The primary fragmentation pathway remains the loss of H• followed by CO. The stability of the resulting ions is comparable, leading to a similar set of fragments. However, subtle differences in ion abundances may arise due to the different positions of the functional group, which can influence the stability of the intermediate ions.
Benzo[b]thiophene
The fragmentation of the parent Benzo[b]thiophene provides a baseline for understanding the fragmentation of the core heterocyclic system.[9]
| Ion Description | m/z (Benzo[b]thiophene)[9] | Relative Intensity (%)[9] |
| Molecular Ion [M]⁺ | 134 | 100 |
| [M-H]⁺ | 133 | 15 |
| [M-CS]⁺ | 90 | 12 |
| [M-HCS]⁺ | 89 | 40 |
The fragmentation of unsubstituted benzothiophene is dominated by the molecular ion and the loss of HCS to form the ion at m/z 89.[3] This highlights that the initial loss of H• and CO in the carbaldehyde derivatives is directed by the aldehyde functional group.
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectra for these compounds, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.
Objective: To acquire the electron ionization mass spectra of this compound and its comparative compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Materials:
-
This compound
-
Benzo[b]thiophene-2-carbaldehyde (for comparison)
-
Benzo[b]thiophene (for comparison)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Prepare dilute solutions (approx. 100 µg/mL) of each analyte in the chosen solvent.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the chromatographic peak for each compound.
-
Extract the mass spectrum from the apex of each peak.
-
Analyze the fragmentation pattern and compare it with the reference and predicted data.
-
The following diagram illustrates the general workflow for this analysis.
Caption: General workflow for GC-MS analysis of benzothiophene derivatives.
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by fragmentation pathways characteristic of aromatic aldehydes, namely the sequential loss of a hydrogen radical and carbon monoxide. The underlying benzothiophene core then fragments in a predictable manner. By comparing this predicted pattern with the known fragmentation of Benzo[b]thiophene-2-carbaldehyde and the parent benzothiophene, we can establish a clear method for the identification and differentiation of these isomers. This guide provides the foundational knowledge for researchers to confidently analyze and interpret the mass spectra of substituted benzothiophenes.
References
- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 苯并[b]噻吩-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]
- 9. Benzo[b]thiophene [webbook.nist.gov]
A Comparative Guide to the Synthesis of Benzo[b]thiophenes: From Classical Reactions to Modern Catalysis
For researchers, scientists, and professionals in drug development, the benzo[b]thiophene scaffold is a cornerstone of medicinal chemistry and materials science. Its prevalence in pharmaceuticals like the osteoporosis drug Raloxifene and the antipsychotic Sertindole underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth comparative analysis of the most prominent methods for constructing the benzo[b]thiophene core, offering insights into their mechanisms, practical applications, and relative merits. We will explore classical condensation reactions, powerful transition-metal-catalyzed cross-couplings, and innovative metal-free alternatives, supported by experimental data and protocols to inform your synthetic strategy.
Classical Approaches: Condensation Reactions
The foundations of benzo[b]thiophene synthesis were laid with robust condensation reactions that remain relevant for specific applications. Two of the most notable methods are the Gewald and Fiesselmann-Sasse syntheses.
The Gewald Synthesis
The Gewald reaction is a multicomponent condensation that provides access to 2-aminobenzo[b]thiophenes.[1][2] This one-pot synthesis typically involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][4][5]
Mechanism and Rationale: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester to form an α,β-unsaturated nitrile.[1][3] Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization and subsequent tautomerization to yield the 2-aminothiophene ring. The choice of a cyclic ketone, such as cyclohexanone, as the starting material leads to the formation of a tetrahydrobenzo[b]thiophene, which can be subsequently aromatized if desired. The use of a base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for promoting both the initial condensation and the sulfur addition steps.[1]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fiesselmann thiophene synthesis | Filo [askfilo.com]
A Senior Application Scientist's Guide to the Biological Activity of Benzo[b]thiophene-6-carbaldehyde Isomers
For drug development professionals and researchers in medicinal chemistry, the benzo[b]thiophene scaffold represents a privileged structure, consistently appearing in a wide array of biologically active compounds.[1][2] Its rigid bicyclic system, composed of a fused benzene and thiophene ring, offers a versatile template for designing molecules that can interact with various biological targets. A critical aspect of drug design is understanding the structure-activity relationship (SAR), and a key determinant of a molecule's biological profile is the specific positioning of functional groups on its core scaffold.
This guide provides an in-depth comparison of the biological activities of positional isomers of benzo[b]thiophene carbaldehyde, with a primary focus on their potential as anticancer and antimicrobial agents. While direct comparative studies on the carbaldehyde parent molecules are limited, a comprehensive analysis of their derivatives provides crucial insights into how the placement of the aldehyde group—a versatile synthetic handle—influences biological outcomes. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the key assays discussed.
The Influence of Isomeric Substitution on Anticancer Activity: A Comparative Analysis
The position of a substituent on the benzo[b]thiophene ring can dramatically alter a compound's interaction with its biological target, thereby affecting its efficacy. A pivotal study by Romagnoli et al. provides a direct comparison of the antiproliferative activity of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives bearing a methoxy group at the C-4, C-5, C-6, or C-7 position.[3] This study, while not on the carbaldehyde isomers themselves, offers the most direct evidence of how substitution on the benzene portion of the benzo[b]thiophene nucleus impacts anticancer activity. The 2-(3′,4′,5′-trimethoxybenzoyl) moiety is a well-known pharmacophore that interacts with tubulin, a key target in cancer chemotherapy.[4][5]
The study revealed a clear SAR, with the position of the methoxy group significantly influencing the compounds' ability to inhibit tubulin polymerization and, consequently, cell proliferation.
Comparative Anticancer Activity of Methoxy-Substituted 2-Aroyl-Benzo[b]thiophene Isomers
| Compound ID | Methoxy Position | IC50 (K562 cells, µM) | Tubulin Polymerization Inhibition (IC50, µM) |
| 4g | C-4 | 0.016 - 0.023 | 0.67 |
| 4h | C-5 | > 10 | > 10 |
| 4i | C-6 | 0.02 - 0.04 | 0.75 |
| 4j | C-7 | 0.03 - 0.05 | 0.80 |
Data synthesized from Romagnoli et al.[3]
From this data, a clear trend emerges:
-
High Potency at C-4, C-6, and C-7: Derivatives with the methoxy group at the C-4, C-6, or C-7 position exhibit potent antiproliferative activity, with IC50 values in the nanomolar range.[3] These compounds were also strong inhibitors of tubulin polymerization.
-
Low Potency at C-5: In stark contrast, the C-5 methoxy isomer was significantly less active, with an IC50 value greater than 10 µM for both cell proliferation and tubulin polymerization.[3]
This striking difference in activity underscores the critical role of substituent positioning. The data suggests that substitution at the C-4, C-6, and C-7 positions may orient the molecule favorably within the colchicine binding site of tubulin, leading to enhanced inhibitory activity. Conversely, a substituent at the C-5 position appears to create an unfavorable steric or electronic interaction, drastically reducing its biological effect. This provides a strong rationale for prioritizing the synthesis of derivatives from benzo[b]thiophene-4-carbaldehyde, -6-carbaldehyde, and -7-carbaldehyde for anticancer drug discovery programs targeting tubulin.
Figure 1: Predicted anticancer potential of benzo[b]thiophene carbaldehyde isomers based on derivative studies.
Antimicrobial Potential: A Broader Look at Benzo[b]thiophene Derivatives
For instance, a study on benzo[b]thiophene acylhydrazones, synthesized from benzo[b]thiophene-2-carboxylic hydrazide and various aldehydes, identified compounds with potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[8] One of the most active compounds, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, featured a substitution at the C-6 position, suggesting that this position is amenable to modifications that yield potent antimicrobial agents.[8]
Another study investigating 3-halobenzo[b]thiophenes found that derivatives with a cyclohexanol substitution at the C-2 position and a halogen at the C-3 position exhibited significant activity against Gram-positive bacteria and yeast.[7] While this study does not directly inform on the influence of substitutions on the benzene ring, it underscores the importance of the overall substitution pattern in determining antimicrobial efficacy.
Figure 2: General workflow for evaluating the antimicrobial activity of benzo[b]thiophene carbaldehyde derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key biological assays are provided below. These protocols are based on standard methodologies widely used in the field.
Protocol 1: MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][14][15][16]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the benzo[b]thiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The evidence strongly suggests that the biological activity of benzo[b]thiophene derivatives is highly dependent on the substitution pattern on the benzene ring. For anticancer activity targeting tubulin, derivatives based on the benzo[b]thiophene-4-carbaldehyde, -6-carbaldehyde, and -7-carbaldehyde isomers hold the greatest promise. In contrast, the C-5 position appears to be detrimental to this specific activity.
For antimicrobial applications, while the SAR is less clearly defined with respect to the carbaldehyde position, the benzo[b]thiophene scaffold, including derivatives from the C-6 position, has demonstrated significant potential.
Future research should focus on the systematic synthesis and evaluation of derivatives from each of the carbaldehyde isomers to build a more complete and direct comparative dataset. This will enable a more refined understanding of the SAR and facilitate the rational design of novel, potent, and selective therapeutic agents based on the versatile benzo[b]thiophene scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [ircommons.uwf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC determination by broth microdilution. [bio-protocol.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Guide to the Reactivity of Benzo[b]thiophene-6-carbaldehyde and Benzo[b]thiophene-3-carbaldehyde for the Research Scientist
For the discerning researcher in medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a cornerstone of molecular design. Its utility as a bioisostere for naphthalene and its prevalence in pharmacologically active compounds make it a frequent starting point for synthetic campaigns. However, the reactivity of this privileged heterocycle is not uniform across its positions. A common point of divergence in synthetic strategy arises when considering the functionalization of the thiophene versus the benzene portion of the fused ring system. This guide provides an in-depth comparison of the reactivity of two key isomers: benzo[b]thiophene-6-carbaldehyde and benzo[b]thiophene-3-carbaldehyde. Our focus will be on the reactivity of the aldehyde moiety, a versatile handle for a myriad of chemical transformations.
Understanding the Electronic Landscape: The Root of Reactivity Differences
The disparate reactivity of the aldehyde group in benzo[b]thiophene-3-carbaldehyde versus the 6-isomer is fundamentally a story of electron distribution within the aromatic system. The benzo[b]thiophene ring is a π-electron-rich heterocycle[1]. The fusion of the benzene and thiophene rings, however, leads to a non-uniform distribution of this electron density.
Benzo[b]thiophene-3-carbaldehyde: The 3-position (or β-position) of the thiophene ring is known to be the most electron-rich and thus the most reactive towards electrophiles[1]. This is a consequence of the sulfur atom's ability to donate its lone pair of electrons into the π-system, with the resonance structures showing a significant localization of negative charge at the 3-position. When an electron-withdrawing group like a carbaldehyde is placed at this position, the inherent electron-donating nature of the benzo[b]thiophene ring system at this position can partially mitigate the electrophilicity of the aldehyde carbon.
This compound: Conversely, the 6-position resides on the benzene portion of the molecule. While the fused thiophene ring as a whole influences the electronic properties of the benzene ring, the effect is less direct than at the 3-position. The aldehyde group at the 6-position behaves more like a typical aromatic aldehyde on a deactivated ring. The electron-withdrawing nature of the aldehyde group will deactivate the benzene ring towards electrophilic substitution, but the key consideration for the aldehyde's reactivity is the electronic nature of the ring to which it is attached.
This fundamental electronic difference dictates that the aldehyde carbon in This compound is more electrophilic and therefore, in general, more reactive towards nucleophiles than the aldehyde carbon in benzo[b]thiophene-3-carbaldehyde.
Spectroscopic Evidence: A Window into Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable, albeit indirect, evidence for these electronic differences. The chemical shift of the aldehyde proton is particularly informative. A more downfield chemical shift (higher ppm) is indicative of a more deshielded proton, which correlates with a more electron-poor (and thus more electrophilic) carbonyl carbon.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of the aldehyde in this compound translates to faster reaction rates and potentially higher yields in a variety of nucleophilic addition reactions. Below, we compare the expected performance of the two isomers in common synthetic transformations.
Nucleophilic Addition: The Grignard Reaction
The addition of organometallic reagents like Grignard reagents is a classic test of aldehyde reactivity. The more electrophilic the carbonyl carbon, the more readily it will be attacked by the nucleophilic carbon of the Grignard reagent.
| Feature | This compound | Benzo[b]thiophene-3-carbaldehyde |
| Relative Rate | Faster | Slower |
| Typical Yield | High (e.g., >90%) | Good to High (e.g., 80-90%) |
| Reaction Conditions | Standard Grignard conditions (e.g., THF, 0 °C to rt) | May require slightly longer reaction times or gentle warming |
Experimental Protocol: Grignard Addition to this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Grignard reaction with this compound.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base. The rate-determining step is often the initial nucleophilic attack of the enolate on the aldehyde carbonyl.
| Feature | This compound | Benzo[b]thiophene-3-carbaldehyde |
| Relative Rate | Faster | Slower |
| Catalyst Loading | Can often proceed with catalytic amounts of a weak base (e.g., piperidine, pyrrolidine) | May require a stronger base or higher catalyst loading for efficient conversion |
| Reaction Time | Shorter | Longer |
Experimental Protocol: Knoevenagel Condensation of Benzo[b]thiophene-3-carbaldehyde
-
To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M), add piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Caption: General mechanism of the Knoevenagel condensation.
Olefination Reactions: The Wittig Reaction
The Wittig reaction, which converts an aldehyde to an alkene, is another cornerstone of organic synthesis. The reaction proceeds via a nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The rate of this reaction is also sensitive to the electrophilicity of the aldehyde.
| Feature | This compound | Benzo[b]thiophene-3-carbaldehyde |
| Relative Rate | Faster | Slower |
| Ylide Stability | Reacts readily with both stabilized and non-stabilized ylides | May show slower reaction with stabilized ylides |
| Side Reactions | Less prone to side reactions due to faster consumption of the aldehyde | Longer reaction times may lead to ylide decomposition or other side reactions |
Summary and Conclusion
The position of the carbaldehyde group on the benzo[b]thiophene nucleus has a profound impact on its chemical reactivity. Due to the electronic nature of the fused heterocyclic system, This compound is the more reactive isomer towards nucleophilic attack. This is a critical consideration for synthetic planning, as it will influence the choice of reaction conditions, catalysts, and purification strategies.
For researchers aiming to perform nucleophilic additions, condensations, or olefinations, utilizing this compound will generally lead to faster reactions and may allow for milder conditions. Conversely, when working with benzo[b]thiophene-3-carbaldehyde, one should be prepared for longer reaction times and potentially the need for more forcing conditions to achieve comparable conversions. This understanding of the intrinsic reactivity of these valuable building blocks is paramount for the efficient and successful execution of complex synthetic endeavors in drug discovery and materials science.
References
A Comparative Guide to Purity Validation of Benzo[b]thiophene-6-carbaldehyde: An In-Depth Analysis of HPLC and Its Alternatives
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Benzo[b]thiophene-6-carbaldehyde is a vital heterocyclic intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.[1] The aldehyde functional group serves as a versatile handle for constructing more complex molecular architectures.[1] As with any active pharmaceutical ingredient (API) precursor, the purity of this compound is paramount. Impurities, even at trace levels, can have significant downstream effects, impacting reaction yields, introducing toxic byproducts, and compromising the safety and efficacy of the final drug product.
This guide provides a comprehensive, in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity validation of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind the method's development and validation, grounded in established regulatory frameworks.[2][3] Furthermore, we will objectively compare this cornerstone technique with powerful alternatives—Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—to equip researchers and drug development professionals with the knowledge to select the optimal analytical strategy for their specific needs.
Part 1: The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for impurity analysis due to its reliability, versatility, and wide application range.[4][5] For non-volatile organic compounds like this compound, reversed-phase HPLC is the most common and effective approach.[6]
The 'Why': Rationale Behind Method Development
A well-developed HPLC method ensures reliable and reproducible results, which is essential for the quality control of pharmaceutical products.[7] The development process is a systematic optimization of chromatographic conditions to achieve the desired separation.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography. Its non-polar nature provides excellent retention and separation for moderately polar to non-polar aromatic compounds like this compound and its likely process-related impurities (e.g., unreacted starting materials, coupling byproducts). A column with dimensions of 4.6 x 150 mm and a particle size of 3-5 µm offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[8]
-
Mobile Phase Composition: The mobile phase, a mixture of an organic solvent and an aqueous phase, is optimized to control the elution of analytes.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: Using a buffered aqueous phase (e.g., phosphate or acetate buffer) is critical. Many organic impurities may have acidic or basic functional groups. Maintaining a constant pH ensures that the ionization state of these impurities is consistent, leading to sharp, reproducible peaks. For this compound, a slightly acidic pH (e.g., pH 3.0 using formic or phosphoric acid) is a good starting point to suppress the ionization of any potential acidic impurities, enhancing their retention on the C18 column.
-
-
Gradient Elution: An isocratic (constant mobile phase composition) method is often insufficient for impurity profiling, where analytes with a wide range of polarities may be present. A gradient elution, which involves increasing the percentage of the organic solvent over time, is necessary. This ensures that highly polar impurities elute early with good peak shape, while strongly retained, non-polar impurities are eluted in a reasonable timeframe without excessive peak broadening.
-
Detection Wavelength: A Photodiode Array (PDA) detector is invaluable during method development. By acquiring the full UV-Vis spectrum for each peak, one can determine the wavelength of maximum absorbance (λmax) for this compound and its impurities. This allows for the selection of an optimal wavelength that maximizes sensitivity for all relevant compounds. The fused aromatic ring system of the analyte suggests strong absorbance in the UV region, likely between 254 nm and 320 nm.
Experimental Protocol: RP-HPLC Purity Method
This protocol is a robust starting point and must be validated for its intended use.
-
Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 280 nm (or the determined λmax).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Method Validation: A Self-Validating System
Validation is a regulatory requirement that demonstrates an analytical method is suitable for its intended purpose.[9][10] Following the International Council for Harmonisation (ICH) guidelines Q2(R1) is the industry standard.[2][3][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by assessing peak purity using a PDA detector or by spiking the sample with known impurities.[2]
-
Linearity: A linear relationship should be established across the range of the analytical procedure, demonstrating that the detector response is directly proportional to the analyte concentration. A minimum of 5 concentration levels is recommended, with a correlation coefficient (r²) of >0.999 being a typical acceptance criterion.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of test results to the true value. It is assessed using a minimum of 9 determinations over 3 concentration levels covering the specified range and is reported as percent recovery.[2]
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval. Assessed by a minimum of 6 replicate injections at 100% concentration.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
The precision is expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units of mobile phase pH).
Representative Data Summary
The following table summarizes typical acceptance criteria and hypothetical performance data for a validated HPLC purity method.
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.10% |
| Specificity / Peak Purity | Peak Purity Angle < Threshold | Pass |
| LOQ (% of Test Conc.) | Report Value | 0.05% |
| Robustness | System Suitability Passes | Pass |
Part 2: Comparative Analysis of Alternative Purity Validation Methods
While HPLC is a robust primary method, no single analytical technique can reveal all possible impurities. Orthogonal methods, which separate compounds based on different chemical or physical principles, are invaluable for a comprehensive purity assessment.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[12] To operate with these smaller particles, UPLC systems are designed to withstand much higher backpressures (up to 15,000 psi) compared to traditional HPLC systems (~6,000 psi).[13]
-
Advantages over HPLC:
-
Speed: Analysis times are dramatically reduced, often by a factor of 5 to 10. An analysis that takes 30 minutes on an HPLC can often be completed in under 5 minutes on a UPLC.[13]
-
Resolution: The smaller particles lead to significantly higher chromatographic efficiency, resulting in sharper peaks and superior resolution of closely eluting impurities.[12][14]
-
Sensitivity: Sharper, narrower peaks result in a greater peak height for a given concentration, leading to enhanced sensitivity and lower detection limits.[14]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent use, making UPLC a greener and more cost-effective technology.[13][14]
-
-
Considerations: Requires specialized, high-pressure instrumentation. The method may be less robust to "dirty" samples compared to HPLC due to the smaller particle size and narrower column frits.
| Parameter | HPLC | UPLC | Advantage |
| Typical Run Time | 20 - 40 min | 2 - 7 min | UPLC (Higher Throughput) |
| Column Particle Size | 3 - 5 µm | < 2 µm | UPLC (Higher Efficiency) |
| Resolution | Good | Excellent | UPLC (Better Separation) |
| Sensitivity | Moderate | High | UPLC (Lower Detection Limits) |
| Solvent Consumption | High | Low | UPLC (Greener, Lower Cost) |
| System Pressure | ~400 bar | >1000 bar | HPLC (Less Demanding on Hardware) |
Alternative 2: Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or hydrogen).[15]
-
Applicability: this compound is a semi-volatile compound, making it amenable to GC analysis, likely with a high-temperature capillary column (e.g., a polysiloxane-based phase). GC is particularly powerful for detecting volatile or semi-volatile impurities that might be difficult to resolve from the solvent front in RP-HPLC, such as residual synthesis solvents.
-
Advantages over HPLC:
-
Excellent for separating volatile and semi-volatile compounds.
-
High sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[16]
-
-
Considerations:
-
The analyte must be thermally stable and sufficiently volatile. There is a risk of on-column degradation for thermally labile impurities.
-
Not suitable for non-volatile impurities (e.g., salts, polymers, highly polar compounds).
-
Derivatization may be required for compounds with highly polar functional groups to improve volatility and peak shape, though this is less likely needed for the target analyte.
-
Alternative 3: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary based on their charge, size, and frictional forces.[17][18][19]
-
Applicability: CE is an excellent orthogonal technique to HPLC because its separation mechanism is fundamentally different. It is particularly well-suited for separating charged species. While the main analyte is neutral, this technique would be highly effective at resolving any ionic impurities (e.g., acidic or basic byproducts) that might be present.
-
Advantages over HPLC:
-
Extremely high separation efficiency, often exceeding that of HPLC.
-
Very low consumption of sample and reagents, making it a green analytical technique.[20]
-
Offers a truly different separation selectivity, making it ideal for cross-validation.
-
-
Considerations:
Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the routine purity validation of this compound, a well-developed and validated reversed-phase HPLC method stands as the gold standard, offering a robust, reliable, and universally accepted approach.[4][6] It provides the necessary framework for ensuring product quality and meeting stringent regulatory requirements.
However, a forward-looking and scientifically rigorous approach to drug development necessitates a broader analytical perspective. Ultra-Performance Liquid Chromatography (UPLC) offers undeniable advantages in speed, resolution, and efficiency, making it the superior choice for high-throughput environments and for resolving complex impurity profiles.[13][14] Furthermore, the strategic implementation of orthogonal techniques like Gas Chromatography and Capillary Electrophoresis is not a redundancy but a necessity. These methods provide a more complete picture of a compound's purity by probing for impurities that might be invisible to HPLC, thereby ensuring the ultimate safety and quality of the final pharmaceutical product. The choice of method should always be guided by the specific analytical objective, from routine quality control to in-depth characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. waters.com [waters.com]
- 13. niito.kz [niito.kz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organomation.com [organomation.com]
- 16. agilent.com [agilent.com]
- 17. Analysis of small molecules for clinical diagnosis by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 18. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 19. sciex.com [sciex.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Cross-Validation of Computational Predictions with Experimental Data in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not merely advantageous; it is fundamental to the efficient and successful development of novel therapeutics. This guide provides an in-depth comparison of in silico and in vitro methodologies, focusing on the discovery of kinase inhibitors. We will explore the causal relationships behind experimental and computational choices, offering a framework for robust cross-validation that enhances the predictive power of your research and builds confidence in your lead candidates.
The Symbiotic Relationship: Why Cross-Validation is Non-Negotiable
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer the tantalizing prospect of rapidly screening vast chemical libraries and prioritizing compounds with a high likelihood of biological activity.[1] This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening (HTS). However, computational predictions are models of reality, not reality itself. Their accuracy is contingent on the quality of the underlying algorithms, the parameters used, and the completeness of the data on which they were trained.
Conversely, in vitro experimental assays provide the ground truth of biological activity. Yet, they can be resource-intensive and may not be feasible for screening millions of compounds. The true power emerges when these two domains are integrated through a rigorous cross-validation workflow. Computational predictions guide experimental efforts, focusing resources on the most promising candidates, while experimental data, in turn, refines and validates the computational models, creating a powerful, iterative cycle of discovery.
The Workflow of Integrated Drug Discovery: A Visual Overview
A successful drug discovery campaign that leverages both computational and experimental approaches can be visualized as a cyclical process. Each stage informs and is validated by the others, ensuring a robust and evidence-based progression of lead candidates.
References
A Comparative Guide to the Antimicrobial Activity of Substituted Benzo[b]thiophenes
In the ever-escalating battle against antimicrobial resistance, the exploration of novel molecular scaffolds is paramount for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the benzo[b]thiophene nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial properties of substituted benzo[b]thiophenes, with a particular focus on the influence of various functional groups, including the formyl moiety, on their efficacy against pathogenic bacteria and fungi. Drawing upon established experimental data, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
The Benzo[b]thiophene Scaffold: A Foundation for Antimicrobial Activity
The benzo[b]thiophene core, an aromatic heterocyclic compound consisting of a fused benzene and thiophene ring, is a key pharmacophore in numerous clinically significant drugs. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions contribute to its capacity to bind to biological targets with high affinity. The antimicrobial potential of benzo[b]thiophene derivatives has been extensively documented, with studies demonstrating their activity against a range of pathogens, including multidrug-resistant strains.[1][2] The versatility of the benzo[b]thiophene ring system allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to enhance antimicrobial potency and selectivity.
Synthesis of Substituted Benzo[b]thiophenes: A Chemical Overview
The synthesis of the benzo[b]thiophene nucleus can be achieved through several established routes. A common and effective method involves the nucleophilic chloro cyclocondensation of substituted cinnamic acids with thionyl chloride.[3][4] This approach provides a straightforward pathway to the core structure, which can then be further functionalized.
For instance, the introduction of a formyl group, a key substituent of interest, can be accomplished through various formylation reactions. One such method involves the reaction of a suitable benzo[b]thiophene precursor with a formylating agent like dimethylformamide (DMF).[5] The strategic placement of the formyl group and other substituents is crucial, as it profoundly influences the molecule's interaction with microbial targets.
Below is a generalized workflow for the synthesis and subsequent screening of substituted benzo[b]thiophenes.
Caption: Generalized workflow for the synthesis and antimicrobial evaluation of benzo[b]thiophene derivatives.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of benzo[b]thiophene derivatives is highly dependent on the nature and position of the substituents on the core scaffold. This section presents a comparative analysis based on available experimental data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Influence of Key Substituents
While a systematic study focusing solely on a series of formyl-benzo[b]thiophenes is not extensively available in the reviewed literature, a broader analysis of various substituted derivatives provides valuable insights into the structure-activity relationship (SAR).
-
Halogens: The introduction of halogens, such as chlorine and bromine, at the 3-position of the benzo[b]thiophene ring has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria and fungi.[6][7] For instance, certain 3-chloro and 3-bromo substituted benzo[b]thiophenes have demonstrated low MIC values of 16 µg/mL against Staphylococcus aureus and Candida albicans.[7]
-
Acylhydrazones: The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has yielded compounds with significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[1] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a promising MIC of 4 µg/mL against MRSA.[1]
-
Amides and Piperidines: The conversion of a 2-carbonylchloride on the benzo[b]thiophene scaffold to various amides and piperidinyl-methanones has resulted in compounds with significant antibacterial activity.[3][4] Specific isopropyl carboxamides and piperidinyl-methanones have shown notable efficacy.[3]
-
Piperazines: The incorporation of a piperazine moiety has also been explored, with some derivatives showing potent activity against Gram-negative bacteria like Pseudomonas aeruginosa, with MIC values as low as 12.5 µg/mL.[8]
The following table summarizes the antimicrobial activity of representative substituted benzo[b]thiophenes against various microbial strains.
| Benzo[b]thiophene Derivative Class | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 3-Halo-benzo[b]thiophene | 3-Chloro, 2-Cyclohexanol | S. aureus | 16 | [7] |
| 3-Halo-benzo[b]thiophene | 3-Bromo, 2-Cyclohexanol | C. albicans | 16 | [7] |
| Benzo[b]thiophene Acylhydrazone | 6-Chloro, 2-(N'-(pyridin-2-ylmethylene)carbohydrazide) | MRSA | 4 | [1] |
| Benzo[b]thiophene Piperazine | 4-(piperazin-1-yl), 2-phenylethyl-fluoro | P. aeruginosa | 12.5 | [8] |
| Benzo[b]thiophene Carboxamide | 2-isopropyl carboxamide | Bacterial strains | Significant Activity | [3][4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[9] This protocol provides a step-by-step guide for performing this assay.
Materials and Reagents
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial or fungal inoculum, standardized to approximately 5 x 10^5 CFU/mL
-
Test compounds (substituted benzo[b]thiophenes) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (medium only)
-
Pipettes and sterile tips
-
Incubator
Step-by-Step Procedure
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the 96-well plate using MHB to achieve a range of concentrations.
-
-
Inoculation:
-
Add a standardized microbial inoculum to each well containing the compound dilutions and control wells (except the negative control). The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or an appropriate temperature and duration for fungi.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Structure-Activity Relationship (SAR) and Future Directions
The collective data suggests several key SAR trends for the antimicrobial activity of benzo[b]thiophene derivatives:
-
Lipophilicity and Substituent Position: The introduction of lipophilic groups and their specific placement on the benzo[b]thiophene ring significantly impacts activity. For example, substitutions at the 2, 3, and 7-positions have been shown to be particularly important for antifungal activity.
-
Hydrogen Bonding and Polar Interactions: The presence of functionalities capable of hydrogen bonding, such as amides and hydroxyl groups, can enhance interactions with biological targets, thereby increasing antimicrobial efficacy.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can influence the overall electron density of the benzo[b]thiophene ring system, which in turn can affect its reactivity and binding affinity.
Future research should focus on the systematic synthesis and evaluation of a series of formyl-benzo[b]thiophenes with varied substitution patterns to elucidate the specific contribution of the formyl group to antimicrobial activity. Furthermore, mechanistic studies are warranted to identify the precise cellular targets of these promising compounds. Elucidating the mechanism of action will be crucial for optimizing their therapeutic potential and overcoming resistance.
Conclusion
Substituted benzo[b]thiophenes represent a versatile and promising class of antimicrobial agents. The available data clearly demonstrates that the antimicrobial activity of these compounds can be significantly modulated by the nature and position of various substituents. While the specific role of the formyl group requires more targeted investigation, the broader comparative analysis presented in this guide provides a solid foundation for the rational design of novel and more potent benzo[b]thiophene-based therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2" by VAIBHAV MISHRA and TEJPAL SINGH CHUNDAWAT [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Modern Synthetic Routes for Benzo[b]thiophene-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-6-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its scaffold is a key component in a variety of pharmacologically active compounds. The regioselective introduction of a formyl group at the 6-position of the benzo[b]thiophene core presents a unique synthetic challenge. This guide provides an in-depth comparison of emerging synthetic strategies for this target molecule, offering insights into the rationale behind different methodologies and providing detailed experimental protocols.
Introduction: The Significance of the 6-Formyl Moiety
The benzo[b]thiophene framework is a privileged structure in drug discovery, present in molecules with a wide range of biological activities. The position of substituents on the benzene ring dramatically influences the molecule's pharmacological profile. The 6-position is of particular interest, and the introduction of a versatile carbaldehyde group at this site opens up a vast chemical space for derivatization, allowing for the synthesis of diverse compound libraries for screening and development. Traditional methods for the formylation of benzo[b]thiophene often result in mixtures of isomers, with a preference for substitution on the thiophene ring (positions 2 and 3). Therefore, the development of new, regioselective synthetic routes to this compound is a crucial endeavor.
Benchmarking Synthetic Strategies
This guide will compare two distinct and modern approaches for the synthesis of this compound:
-
Route A: Post-Cyclization Formylation via a 6-Bromo Intermediate. This strategy involves the initial construction of a 6-brominated benzo[b]thiophene core, followed by a subsequent formylation step. This approach leverages a recently developed, high-yield electrophilic cyclization to create the key bromo-intermediate.
-
Route B: Pre-Functionalized Ring-Closing Synthesis. This alternative pathway involves the synthesis of a pre-functionalized aromatic precursor that already contains a protected aldehyde or a group that can be readily converted to an aldehyde. The thiophene ring is then constructed onto this functionalized benzene ring, ensuring the desired regiochemistry from the outset.
A detailed analysis of each route, including experimental data and mechanistic considerations, is presented below.
Route A: Post-Cyclization Formylation via a 6-Bromo Intermediate
This route is a two-stage process that first establishes the benzo[b]thiophene ring system with a bromine atom at the desired 6-position. This bromine then serves as a handle for the introduction of the formyl group.
Stage 1: Synthesis of 6-Bromobenzo[b]thiophene
A modern and highly efficient method for the synthesis of substituted benzo[b]thiophenes is the electrophilic cyclization of o-alkynyl thioanisoles. A 2022 study by Alikhani et al. demonstrated the synthesis of a 6-bromo-2,3-disubstituted benzo[b]thiophene in excellent yield.[1] This methodology can be adapted for the synthesis of the parent 6-bromobenzo[b]thiophene.
Reaction Scheme:
Caption: Synthesis of 6-Bromobenzo[b]thiophene.
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromo-2-ethynylanisole is a readily accessible starting material. The bromine at the 4-position will ultimately become the 6-bromo substituent on the benzo[b]thiophene ring.
-
Thiolation: The introduction of a methylthio group ortho to the ethynyl group is crucial for the subsequent cyclization. This is typically achieved via ortho-lithiation followed by quenching with dimethyl disulfide.
-
Electrophilic Cyclization: The use of an electrophilic sulfur reagent, such as dimethyl(methylthio)sulfonium tetrafluoroborate, promotes the intramolecular cyclization of the o-alkynyl thioanisole to form the benzo[b]thiophene ring system.[1] This reaction is highly efficient and proceeds under mild conditions.
Stage 2: Formylation of 6-Bromobenzo[b]thiophene
With the 6-bromobenzo[b]thiophene in hand, the next step is to introduce the formyl group. A common and effective method for this transformation is the Vilsmeier-Haack reaction. While this reaction typically favors substitution at the 2- or 3-position of the parent benzo[b]thiophene, the presence of a deactivating bromo group on the benzene ring can influence the regioselectivity, directing the formylation to the electron-rich positions of the benzene ring.
Reaction Scheme:
Caption: Formylation of 6-Bromobenzo[b]thiophene.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile suitable for the formylation of moderately activated aromatic rings.
-
Regioselectivity: The directing effect of the sulfur atom in the thiophene ring and the deactivating effect of the bromine atom on the benzene ring are competing factors. Careful optimization of reaction conditions (temperature, reaction time) is necessary to favor formylation at the desired 6-position. Studies on substituted benzo[b]thiophenes have shown that formylation can occur on the benzene ring.[2]
Route B: Pre-Functionalized Ring-Closing Synthesis
This approach constructs the benzo[b]thiophene ring system from a benzene derivative that already contains the desired formyl group (or a precursor) at the appropriate position. This strategy offers excellent control over regioselectivity.
Reaction Scheme:
Caption: Synthesis via Pre-Functionalized Ring-Closing.
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromo-3-methylbenzaldehyde is a commercially available starting material where the aldehyde group is already in the desired position relative to the methyl group, which will become part of the thiophene ring. The bromine can be displaced by a thiolating agent.
-
Thiolation and Alkylation: The bromine atom is first converted to a thiol group. This can be achieved through various methods, such as reaction with sodium hydrosulfide or thiourea followed by hydrolysis. The resulting thiol is then alkylated with an α-halo ketone, such as chloroacetone, to form the key thioether intermediate.
-
Cyclization: The final step is an intramolecular cyclization to form the thiophene ring. This is typically acid-catalyzed, promoting the condensation between the methyl group and the ketone, followed by dehydration to yield the aromatic benzo[b]thiophene ring.
Comparison of Synthetic Routes
| Feature | Route A: Post-Cyclization Formylation | Route B: Pre-Functionalized Ring-Closing |
| Regioselectivity | Potentially lower; requires optimization of the formylation step to avoid isomeric byproducts. | Excellent; the position of the formyl group is determined by the starting material. |
| Number of Steps | Generally fewer steps to the core 6-bromobenzo[b]thiophene, but the subsequent formylation adds a step. | Can be a multi-step process to prepare the necessary pre-functionalized benzene derivative. |
| Yield | The initial cyclization to the 6-bromo intermediate is reported to be high (up to 95%).[1] The yield of the formylation step can be variable. | Overall yield can be moderate due to the multiple steps involved. |
| Scalability | The electrophilic cyclization is potentially scalable. The formylation may require careful control on a larger scale. | Can be scalable, but may require optimization of each step in the sequence. |
| Starting Materials | Relies on the synthesis of a specific o-alkynyl thioanisole. | Starts from more common, commercially available substituted benzaldehydes. |
| Key Advantages | Utilizes a modern, high-yield cyclization method. | Unambiguous control of regiochemistry. |
| Potential Challenges | Achieving high regioselectivity in the formylation step. | Potentially longer overall synthetic sequence. |
Experimental Protocols
Route A: Representative Protocol for the Synthesis of 6-Bromobenzo[b]thiophene and subsequent Formylation
Stage 1: Synthesis of 6-Bromo-2-phenylbenzo[b]thiophene (as a model for the core synthesis) (Adapted from Alikhani et al., 2022[1])
-
To a solution of 1-bromo-4-ethynyl-2-(methylthio)benzene (1.0 mmol) in dichloromethane (10 mL) is added dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-bromobenzo[b]thiophene.
Stage 2: Vilsmeier-Haack Formylation of 6-Bromobenzo[b]thiophene
-
To a stirred solution of 6-bromobenzo[b]thiophene (1.0 mmol) in anhydrous N,N-dimethylformamide (5 mL) at 0 °C is added phosphorus oxychloride (1.2 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4 hours.
-
The reaction is cooled to room temperature and poured onto crushed ice.
-
The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Route B: Representative Protocol for the Synthesis of this compound via Pre-Functionalized Ring-Closing
-
Synthesis of 4-formyl-2-mercaptotoluene: A mixture of 4-bromo-3-methylbenzaldehyde (1.0 mmol) and sodium hydrosulfide (1.5 mmol) in N,N-dimethylformamide (10 mL) is heated at 100 °C for 6 hours. The reaction is then cooled, diluted with water, and acidified with HCl. The product is extracted with ethyl acetate, dried, and concentrated.
-
Alkylation: To a solution of 4-formyl-2-mercaptotoluene (1.0 mmol) and potassium carbonate (1.2 mmol) in acetone (15 mL) is added chloroacetone (1.1 mmol). The mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.
-
Cyclization: The crude thioether from the previous step is dissolved in polyphosphoric acid (10 g) and heated at 100 °C for 2 hours. The reaction mixture is then poured onto ice, and the precipitate is collected by filtration, washed with water, and dried to give this compound.
Conclusion and Future Outlook
Both Route A and Route B present viable and modern strategies for the synthesis of this compound, each with its own set of advantages and challenges.
-
Route A is attractive due to the high-yield of the initial cyclization to form the 6-bromo intermediate. However, the success of this route hinges on the ability to control the regioselectivity of the subsequent formylation step. Further research into directing groups or alternative formylation reagents could enhance the utility of this approach.
-
Route B offers superior control over the position of the formyl group, making it a more reliable method for obtaining the desired isomer. The trade-off is a potentially longer synthetic sequence. The development of more convergent one-pot procedures for this route would significantly increase its efficiency.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the tolerance for potential side products. The methodologies outlined in this guide provide a solid foundation for the synthesis of this important building block and pave the way for the discovery of new and improved synthetic pathways.
References
The Isomeric Position of the Aldehyde on Benzo[b]thiophene: A Critical Determinant of Biological Efficacy
A Comparative Guide for Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to endogenous molecules like tryptophan and its ability to engage in various biological interactions have made it a privileged structure in drug discovery.[1] Among its various derivatives, benzo[b]thiophene aldehydes serve as versatile precursors for synthesizing novel therapeutic agents. However, the biological efficacy of these derivatives is profoundly influenced by the isomeric position of the aldehyde group on the benzo[b]thiophene ring. This guide provides a comparative analysis of the biological activities of benzo[b]thiophene-2-carbaldehyde and benzo[b]thiophene-3-carbaldehyde, offering experimental data and mechanistic insights to inform future drug design and development.
Anticancer Activity: A Tale of Two Isomers
The most striking differences between the 2- and 3-isomers of benzo[b]thiophene aldehyde are observed in the realm of anticancer activity. The position of the aldehyde, which dictates the point of attachment for various pharmacophores, significantly impacts the resulting compound's ability to inhibit cancer cell growth.
Comparative Efficacy of Acrylonitrile Derivatives
A study on acrylonitrile analogs, synthesized from both benzo[b]thiophene-2-carbaldehyde and its 3-isomer, provides compelling evidence of this isomeric effect. These compounds are designed to mimic the anticancer agent combretastatin A-4, which inhibits tubulin polymerization. The study revealed that derivatives synthesized from benzo[b]thiophene-2-carbaldehyde consistently exhibited superior anticancer activity across a panel of 60 human cancer cell lines.[3]
For instance, the derivative Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (derived from the 2-aldehyde) demonstrated potent growth inhibition with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 21.1 nM to 98.9 nM in the vast majority of cell lines tested.[3] In contrast, analogous derivatives synthesized from benzo[b]thiophene-3-carbaldehyde showed significantly lower potency.[3]
| Derivative | Isomeric Origin | Cancer Cell Line Panel (Representative GI₅₀ Values) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Benzo[b]thiophene-2-carbaldehyde | Leukemia (21.2–35.0 nM), CNS Cancer (28.7–50.0 nM) | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Benzo[b]thiophene-2-carbaldehyde | Colon Cancer (10.0–66.5 nM), Prostate Cancer (10 nM) | [3] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Benzo[b]thiophene-2-carbaldehyde | Potent across most cell lines (<10.0 nM - 39.1 nM) | [3] |
| Derivatives from Benzo[b]thiophene-3-carbaldehyde | Benzo[b]thiophene-3-carbaldehyde | Generally less potent | [3] |
Causality Behind the Difference: The enhanced efficacy of the 2-substituted derivatives is attributed to their ability to more effectively interact with the colchicine-binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4] The geometry and electronic properties endowed by the substitution at the C2 position appear to be more favorable for this binding than substitution at the C3 position.
Isomeric Influence in Combretastatin A-4 Analogues
Further supporting this structure-activity relationship, a study on combretastatin A-4 and isocombretastatin A-4 analogues replaced the B-ring of the natural product with a benzo[b]thiophene moiety. The results demonstrated that benzo[b]thiophenes with the active styrene unit attached at the 2-position were 12 to 30 times more active as inhibitors of tubulin polymerization than their 3-regioisomers .[5] This underscores the critical importance of the substitution pattern on the benzo[b]thiophene ring for achieving potent anticancer activity.
Antimicrobial Activity: An Indirect Comparison
Derivatives of benzo[b]thiophene-2-carbaldehyde , such as acylhydrazones, have been shown to possess significant antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[6][7] For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, derived from the 2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA.[7]
On the other hand, various derivatives of the benzo[b]thiophene scaffold, including those with substitutions at the 3-position, have also demonstrated broad-spectrum antimicrobial activity.[1][5][8] For instance, certain 3-halobenzo[b]thiophenes have shown potent activity against Gram-positive bacteria and fungi.[5]
Inference: Although a direct comparison is lacking, the available literature suggests that functionalization at both the C2 and C3 positions of the benzo[b]thiophene ring can lead to potent antimicrobial agents. The choice of the starting isomer will likely depend on the desired final structure and the synthetic route. The key takeaway is that the benzo[b]thiophene scaffold itself is a promising platform for the development of novel antimicrobials.[1][9][10]
Anti-inflammatory Activity: Positional Importance in Derivative Efficacy
Similar to the antimicrobial landscape, direct comparative studies on the anti-inflammatory effects of the two aldehyde isomers are scarce. However, the anti-inflammatory potential of various benzo[b]thiophene derivatives has been well-documented.[11][12][13] These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB signaling pathway.[14]
Derivatives of benzo[b]thiophene-2-carboxylic acid (which can be synthesized from the 2-aldehyde) have been investigated as anti-inflammatory and analgesic agents.[15] These compounds have shown the ability to reduce edema in animal models.[15]
Conversely, derivatives of benzo[b]thiophene-3-carboxylic acid have also been synthesized and evaluated for various pharmacological activities, including those relevant to inflammation.[7] Chalcones, which can be synthesized from either aldehyde isomer, are a class of compounds well-known for their anti-inflammatory properties, often acting through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2]
Inference: The position of the functional group on the benzo[b]thiophene ring is crucial for the anti-inflammatory activity of its derivatives. While both 2- and 3-substituted compounds have shown promise, the optimal substitution pattern will depend on the specific molecular target within the inflammatory cascade. The aldehyde's position dictates the spatial arrangement of the pharmacophoric groups, which in turn influences the binding affinity to target proteins.
Mechanistic Insights: Key Signaling Pathways
The differential biological efficacy of benzo[b]thiophene aldehyde isomers can be understood by examining their influence on key cellular signaling pathways.
Anticancer Mechanism: Tubulin Polymerization and Apoptosis
As previously mentioned, a primary mechanism of anticancer action for many benzo[b]thiophene derivatives is the inhibition of tubulin polymerization. This leads to mitotic arrest and the induction of apoptosis. The apoptotic cascade is initiated through the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Anticancer mechanism of 2-substituted benzo[b]thiophene derivatives.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds, including benzo[b]thiophene derivatives, are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Caption: Inhibition of the NF-κB signaling pathway by benzo[b]thiophene derivatives.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the GI₅₀ or IC₅₀ value.
-
Conclusion
The isomeric position of the aldehyde group on the benzo[b]thiophene ring is a critical parameter that dictates the biological efficacy of its derivatives. In the context of anticancer activity, the evidence strongly suggests that derivatives synthesized from benzo[b]thiophene-2-carbaldehyde are significantly more potent than their 3-isomer counterparts, primarily due to more favorable interactions with tubulin. For antimicrobial and anti-inflammatory activities, while both isomers serve as valuable precursors for active compounds, the optimal choice of isomer is likely target-dependent and requires further direct comparative studies. This guide highlights the importance of considering isomeric effects in the early stages of drug design and provides a framework for the continued exploration of benzo[b]thiophene aldehydes as versatile scaffolds for the development of novel therapeutics.
References
- 1. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Research Portal [ircommons.uwf.edu]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]
- 14. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Benzo[b]thiophene-6-carbaldehyde
In the fast-paced environment of drug discovery and development, the integrity of our research is paramount. This extends beyond the synthesis and analysis of novel compounds to the responsible management of the chemical waste we generate. Benzo[b]thiophene-6-carbaldehyde, a heterocyclic compound utilized in various synthetic pathways, requires meticulous handling from initial use to final disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
It is imperative to consult the specific SDS provided by the manufacturer for the exact lot of this compound you are using. However, based on analogous compounds, the following hazard profile should be assumed as a baseline for risk assessment.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Category | Anticipated Risk | Recommended Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid generating dust or aerosols. Handle in a well-ventilated area or chemical fume hood.[1][5] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][6] |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical splash goggles or safety glasses.[1][4][6] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Do not allow to enter drains or waterways.[7][8][9] |
Regulatory Compliance: A Foundational Overview
The disposal of chemical waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA).[10] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards to protect workers from hazardous substances.[10] It is crucial to be aware of and compliant with all federal, state, and local regulations, as these will dictate the specific requirements for hazardous waste management at your institution.[10][11]
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for chemical waste disposal is to treat all waste materials as hazardous unless confirmed otherwise.[12] Never dispose of this compound or its residues by evaporation in a fume hood or by pouring it down the sink.[13]
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory.[6]
-
Hand Protection: Use chemical-resistant gloves (nitrile or neoprene are generally suitable). Always inspect gloves for tears or punctures before use.[6][14]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required.[6]
-
Footwear: Closed-toe shoes are essential.[6]
Step 2: Segregation of Waste
Proper segregation is a cornerstone of safe and compliant chemical waste disposal.[15][16]
-
Solid Waste:
-
Collect any solid this compound waste, contaminated personal protective equipment (like gloves), and weighing papers in a designated, clearly labeled hazardous waste container.
-
This container should be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure, tight-fitting lid.[10][17]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.[17] The original container, if in good condition, can be an ideal choice for waste storage.[17]
-
-
Sharps Waste:
-
Any needles, syringes, or contaminated Pasteur pipettes must be disposed of in a designated sharps container.[18]
-
Step 3: Labeling and Storage
All hazardous waste containers must be properly labeled from the moment waste is first added.[13]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][17] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure all waste containers are kept securely closed except when adding waste.[11][13]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][11]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[12]
Disposal Route Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
Decontamination and Spill Management
Proper decontamination of lab equipment and management of spills are critical to maintaining a safe working environment.
Glassware and Equipment Decontamination
-
Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After the triple rinse, the glassware can typically be washed with soap and water. Note that containers that held acutely hazardous waste may have more stringent decontamination requirements.[12][13]
Spill Response
In the event of a spill, immediate and correct action is vital.
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3][7]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill (requires outside assistance):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's EHS or emergency response team from a safe location.
-
All materials used to clean up a spill must be disposed of as hazardous waste.[12][13]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of our work as scientists. By adhering to these protocols—grounded in a thorough understanding of the compound's hazards, strict adherence to regulatory guidelines, and a commitment to safe laboratory practices—we uphold our professional and ethical obligations. This ensures not only our personal safety but also the integrity of our research and the well-being of our community and environment.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. georganics.sk [georganics.sk]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. needle.tube [needle.tube]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. vumc.org [vumc.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. mcfenvironmental.com [mcfenvironmental.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
